N-Boc-2-piperidinecarboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAOHGMPAAWWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922705 | |
| Record name | 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98303-20-9, 118552-55-9 | |
| Record name | N-Boc-DL-pipecolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098303209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70922705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(tert-Butoxycarbonyl)-2-piperidinecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Boc-DL-pipecolic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E2P5PJ52SH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
N-Boc-2-piperidinecarboxylic acid chemical properties
An In-depth Technical Guide to N-Boc-2-piperidinecarboxylic Acid
Introduction
This compound, a derivative of the cyclic amino acid pipecolic acid, is a pivotal building block in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs).[1] The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for precise chemical modifications at the carboxylic acid functionality.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[2] It is soluble in methanol and dimethylformamide.[2][3] The compound is stable under recommended storage conditions, which involve keeping it in a dark, dry, and sealed container at room temperature.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 98303-20-9 (for the racemate) | [4] |
| 28697-17-8 (for the R-enantiomer) | [2][5][6] | |
| 26250-84-0 (for the S-enantiomer) | [7][8] | |
| Molecular Formula | C₁₁H₁₉NO₄ | |
| Molecular Weight | 229.27 g/mol | [3][5] |
| Melting Point | 130-133 °C (lit.) for the racemate | [3] |
| 116-119 °C (lit.) for the (R)-enantiomer | [2] | |
| Boiling Point | 353.2 ± 35.0 °C (Predicted) | [3] |
| Density | 1.164 ± 0.06 g/cm³ (Predicted) | [3] |
| Appearance | White to light yellow crystalline powder | [2] |
| Solubility | Soluble in Methanol | [3] |
| Storage | Keep in a dark place, sealed in dry, Room Temperature | [3] |
| Optical Activity ([α]23/D) | +63.5 ± 3° (c = 1 in acetic acid) for the (R)-enantiomer | [6] |
Chemical Structure and Reactivity
The key structural feature of this compound is the Boc group attached to the nitrogen of the piperidine ring. This group is an effective shield, preventing the nitrogen from participating in unwanted side reactions, particularly when targeting the carboxylic acid group for transformations.[1] This allows for controlled and selective reactions, a fundamental requirement in multi-step organic synthesis.[1]
The Boc group can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine for subsequent coupling or derivatization reactions.[1] The compound is generally stable but should be kept away from strong oxidizing agents and strong acids.[9]
Caption: Chemical structure of this compound.
Experimental Protocols
Synthesis of (R)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid
A general procedure for the synthesis involves the reaction of D-(+)-2-piperidinic acid with di-tert-butyl dicarbonate.[2]
Materials:
-
D-(+)-2-piperidinic acid (8.0 g, 0.062 mol)
-
Di-tert-butyl dicarbonate (14.8 g, 0.068 mol)
-
Sodium bicarbonate (26.04 g, 0.310 mol)
-
Methanol (400 mL)
-
Water
-
Ether
-
Saturated potassium bisulfate solution
-
Dichloromethane
-
Saturated saline solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether, ethyl acetate, acetic acid (for elution)
Procedure:
-
To a 1000 mL round-bottomed flask, add D-(+)-2-piperidinic acid, di-tert-butyl dicarbonate, sodium bicarbonate, and methanol.[2]
-
Stir the mixture at room temperature for 24 hours.[2]
-
Remove the methanol by distillation under reduced pressure.[2]
-
Dissolve the residue in water and wash three times with ether.[2]
-
Adjust the pH of the aqueous phase to 2 with a saturated potassium bisulfate solution.[2]
-
Extract the aqueous phase three times with dichloromethane.[2]
-
Combine the organic phases, wash three times with saturated saline, and dry over anhydrous sodium sulfate.[2]
-
Concentrate the organic phase and purify the crude product by silica gel column chromatography using a mixture of petroleum ether, ethyl acetate, and acetic acid as the eluent. This yields the final product as a white solid.[2]
Caption: General workflow for the synthesis of this compound.
Spectroscopic Data
¹H-NMR (400 MHz, DMSO):
-
δ 12.71 (1H, s)
-
δ 4.61 (1H, d, J = 28.8 Hz)
-
δ 3.82 (1H, d, J = 12 Hz)
-
δ 2.93 (1H, m)
-
δ 2.06 (1H, s)
-
δ 1.62 (3H, m)
-
δ 1.39 (11H, m)[2]
¹³C-NMR: Carboxyl carbon atoms typically absorb in the range of 165 to 185 δ.[10]
Mass Spectrometry (EI-MS):
-
m/z: 229.1 [M]+[2]
Infrared (IR) Spectroscopy:
-
O-H stretch: A very broad absorption is expected in the range of 2500-3300 cm⁻¹.[10]
-
C=O stretch: An absorption is expected between 1710 and 1760 cm⁻¹.[10]
Applications in Synthesis
This compound is a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and dyes.[2] It is particularly useful in peptide synthesis, where the piperidine ring can introduce conformational constraints that may enhance biological activity or stability.[1] The Boc group allows for its use in solid-phase peptide synthesis.[2]
The general utility of this compound lies in the deprotection of the Boc group to reveal a secondary amine, which can then undergo further reactions such as amide bond formation.
Caption: Deprotection of this compound to reveal the reactive amine.
Safety Information
This compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6] Appropriate personal protective equipment, including gloves, eye shields, and a dust mask (type N95 or equivalent), should be used when handling this compound.[6] It is a combustible solid.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]
- 3. buy high quality this compound CAS:98303-20-9,this compound CAS:98303-20-9 for sale online price,this compound CAS:98303-20-9 Pictures,this compound CAS:98303-20-9 Basic Info,this compound CAS:98303-20-9 Standard - www.pharmasources.com [pharmasources.com]
- 4. This compound 98 98303-20-9 [sigmaaldrich.com]
- 5. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (R)-1-N-Boc-哌啶-2-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. (S)-N-BOC-Piperidine-2-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]
- 8. N-Boc-L-哌啶-2-甲酸|N-Boc-L-pipecolinic acid|26250-84-0|参数,分子结构式,图谱信息 - 物竞化学品数据库-专业、全面的化学品基础数据库 [basechem.org]
- 9. peptide.com [peptide.com]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to (R)-(+)-N-Boc-2-piperidinecarboxylic Acid: A Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of (R)-(+)-N-Boc-2-piperidinecarboxylic acid, a pivotal chiral building block in the synthesis of complex pharmaceutical agents. We will delve into its chemical structure, physicochemical properties, detailed synthesis protocols, and its significant role in the development of therapeutic agents, exemplified by the synthesis of the local anesthetic, Ropivacaine.
Core Compound Structure and Properties
(R)-(+)-N-Boc-2-piperidinecarboxylic acid, also known as Boc-D-Pip-OH or N-Boc-D-pipecolic acid, is a derivative of D-pipecolic acid, a non-proteinogenic cyclic amino acid. The key structural feature is the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. This group is crucial for synthetic applications as it deactivates the nucleophilicity of the nitrogen, allowing for selective reactions at the carboxylic acid moiety. The Boc group can be readily removed under mild acidic conditions, enabling further synthetic transformations.[1]
Chemical Structure:
-
IUPAC Name: (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid[2]
-
Molecular Formula: C₁₁H₁₉NO₄
-
Molecular Weight: 229.27 g/mol
-
CAS Number: 28697-17-8
The table below summarizes the key physicochemical and spectroscopic properties of the compound.
| Property | Value | Reference(s) |
| Physical Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 116-119 °C | |
| Optical Rotation | [α]²³/D +63.5 ± 3° (c = 1 in acetic acid) | |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ 12.71 (s, 1H), 4.61 (d, 1H), 3.82 (d, 1H), 2.93 (m, 1H), 2.06 (s, 1H), 1.62 (m, 3H), 1.39 (m, 11H) | [3] |
| Mass Spectrometry | EI-MS m/z: 229.1 [M]⁺ | [3] |
| Solubility | Soluble in dimethylformamide |
Synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic Acid
The most common and straightforward synthesis involves the N-protection of D-(+)-2-piperidinecarboxylic acid (also known as D-pipecolinic acid) using di-tert-butyl dicarbonate (Boc₂O).
This protocol is adapted from established chemical literature.[3]
Materials:
-
D-(+)-2-piperidinecarboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated potassium bisulfate (KHSO₄) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottomed flask, dissolve D-(+)-2-piperidinecarboxylic acid (1.0 eq) and sodium bicarbonate (5.0 eq) in methanol.
-
Addition of Boc Anhydride: To the stirred mixture, add di-tert-butyl dicarbonate (1.1 eq).
-
Reaction: Allow the mixture to stir at room temperature for 24 hours.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Work-up (1): Dissolve the residue in water and wash three times with diethyl ether to remove any unreacted Boc₂O.
-
Acidification: Adjust the pH of the aqueous phase to approximately 2 by adding a saturated potassium bisulfate solution.
-
Extraction: Extract the acidified aqueous phase three times with dichloromethane.
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the crude product by silica gel column chromatography.
The logical workflow for this synthesis is depicted in the diagram below.
Caption: Synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic acid.
Application in Pharmaceutical Synthesis: The Case of Ropivacaine
The true value of chiral building blocks like (R)-(+)-N-Boc-2-piperidinecarboxylic acid lies in their application to construct enantiomerically pure active pharmaceutical ingredients (APIs). A prime example is the synthesis of the local anesthetic (S)-Ropivacaine . Ropivacaine is the pure (S)-enantiomer, which exhibits a better safety profile, particularly lower cardiotoxicity, compared to its racemic or (R)-enantiomer counterparts.[4] The synthesis of Ropivacaine starts with the enantiomerically corresponding (S)-pipecolic acid.
The synthesis of (S)-Ropivacaine from (S)-pipecolic acid involves two main steps after the initial formation of the acid chloride:
-
Amide Coupling: The acid chloride of (S)-pipecolic acid is coupled with 2,6-dimethylaniline to form the key intermediate, (S)-pipecolic acid 2,6-xylidide.
-
N-Alkylation: The secondary amine of the piperidine ring is then alkylated with 1-bromopropane to yield the final product, (S)-Ropivacaine.
The diagram below outlines this synthetic transformation.
Caption: Synthesis of the local anesthetic (S)-Ropivacaine.
Biological Activity and Signaling Pathways of Ropivacaine
Understanding the mechanism of action of drugs derived from this chiral building block is critical for drug development professionals. Ropivacaine functions primarily by blocking nerve impulses, with a secondary mechanism that may contribute to its prolonged analgesic effects.
Ropivacaine, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels (specifically, the SCN5A type in cardiac tissue) within the neuronal cell membrane.[5] By binding to the channel, it prevents the influx of sodium ions that is necessary for the depolarization and propagation of action potentials. This reversible inhibition of nerve conduction results in a localized anesthetic effect.[6]
| Drug | Target | Potency (IC₅₀) - Inactivated State | Potency (IC₅₀) - Open State | Reference(s) |
| Ropivacaine | SCN5A Sodium Channel | 2.73 ± 0.27 µM | 322.2 ± 29.9 µM | [5][7] |
| Bupivacaine | SCN5A Sodium Channel | 2.18 ± 0.16 µM | 69.5 ± 8.2 µM | [5][7] |
Ropivacaine is noted for being less cardiotoxic than Bupivacaine. While both drugs block cardiac sodium channels, Ropivacaine shows a faster recovery from this block and is less potent in blocking the open channel, contributing to its improved safety profile.[5][7]
The diagram below illustrates this primary mechanism of action.
Caption: Ropivacaine blocks nerve impulses by inhibiting sodium channels.
Recent studies have revealed a more complex mechanism contributing to Ropivacaine's prolonged analgesic effects in neuropathic pain states. Ropivacaine has been shown to suppress the activation of microglia and astrocytes in the spinal cord.[1][8] This effect on microglia is mediated by Nerve Growth Factor (NGF) signaling. Ropivacaine upregulates NGF in the dorsal root ganglion. NGF then acts on its receptor, TrkA, on microglia, initiating a signaling cascade that leads to the suppression of microglial activation and a reduction in neuroinflammation.[8][9] Another study suggests Ropivacaine can also inhibit the TRAF2/PI3K/Akt/NF-κB signaling pathway, further reducing neuroinflammation.[10][11]
The NGF-TrkA signaling pathway is a key regulator of neuronal survival and differentiation and involves downstream cascades like PI3K/Akt and Ras/MAPK.[12][13][14]
The diagram below conceptualizes this NGF-mediated pathway.
Caption: Ropivacaine's NGF-dependent pathway for microglial suppression.
Conclusion
(R)-(+)-N-Boc-2-piperidinecarboxylic acid is a quintessential example of a chiral building block that is indispensable in modern pharmaceutical development. Its protected, stereochemically defined structure allows for precise incorporation into complex molecules. The synthesis of the safer local anesthetic, (S)-Ropivacaine, from the corresponding (S)-enantiomer, highlights the importance of such intermediates in creating drugs with improved therapeutic indices. A thorough understanding of the synthesis of these building blocks and the mechanisms of the final APIs is fundamental for scientists and researchers aiming to innovate in the field of drug discovery.
References
- 1. A local anesthetic, ropivacaine, suppresses activated microglia via a nerve growth factor-dependent mechanism and astrocytes via a nerve growth factor-independent mechanism in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]
- 4. droracle.ai [droracle.ai]
- 5. A Comparative Analysis of Bupivacaine and Ropivacaine Effects on Human Cardiac SCN5A Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. A local anesthetic, ropivacaine, suppresses activated microglia via a nerve growth factor-dependent mechanism and astrocytes via a nerve growth factor-independent mechanism in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ropivacaine mitigates neuropathic pain by inhibiting the activation of the TRAF2/PI3K/Akt/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ropivacaine mitigates neuropathic pain by inhibiting the activation of the TRAF2/PI3K/Akt/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. What are TrkA activators and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Synthesis of (S)-N-Boc-2-piperidinecarboxylic Acid
Abstract: (S)-N-Boc-2-piperidinecarboxylic acid, a derivative of the non-proteinogenic cyclic amino acid L-pipecolinic acid, is a critical chiral building block in modern organic and medicinal chemistry.[1] The strategic placement of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for precise, selective transformations at the carboxylic acid functionality, preventing unintended side reactions of the amine.[2] This technical guide provides a comprehensive overview of the primary synthesis methodologies for (S)-N-Boc-2-piperidinecarboxylic acid, tailored for researchers, scientists, and professionals in drug development. It details the most common synthetic routes, including direct Boc protection and asymmetric synthesis strategies, presenting quantitative data, detailed experimental protocols, and process visualizations to facilitate practical application.
Physicochemical and Spectroscopic Data
(S)-N-Boc-2-piperidinecarboxylic acid is a white to off-white solid compound utilized extensively in peptide synthesis and as an intermediate for active pharmaceutical ingredients (APIs).[2][3] Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 26250-84-0 | [1] |
| Molecular Formula | C₁₁H₁₉NO₄ | |
| Molecular Weight | 229.27 g/mol | |
| Melting Point | 130-133 °C | |
| Assay / Purity | ≥98% | [4] |
| Appearance | White to off-white solid | [3] |
| Solubility | Soluble in organic solvents (DMF, DCM, Methanol) | [3] |
Core Synthesis Methodologies
The synthesis of (S)-N-Boc-2-piperidinecarboxylic acid can be broadly categorized into two primary strategies: the direct protection of the chiral precursor (S)-2-piperidinecarboxylic acid, and more complex asymmetric syntheses that construct the chiral center during the reaction sequence.
This is the most straightforward and widely employed method, involving the reaction of commercially available (S)-2-piperidinecarboxylic acid (L-pipecolinic acid) with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[5][6] This approach is favored for its high yield, operational simplicity, and cost-effectiveness.
Caption: Reaction scheme for direct Boc protection.
Quantitative Data for Direct Boc Protection:
| Parameter | Value | Source |
| Yield | 87.8% | [7] |
| Reaction Time | 22-24 hours | [7][8] |
| Temperature | Room Temperature to 30°C | [7][8] |
| Purity (Post-Purification) | ≥98% | [4] |
Detailed Experimental Protocol:
This protocol is adapted from a standard laboratory procedure for the N-Boc protection of (S)-2-piperidinecarboxylic acid.[7]
-
Reaction Setup: In a 1000 mL round-bottomed flask, add (S)-2-piperidinecarboxylic acid (8.0 g, 0.062 mol), sodium bicarbonate (26.04 g, 0.310 mol), and methanol (400 mL).[7]
-
Reagent Addition: To the stirred mixture, add di-tert-butyl dicarbonate (14.8 g, 0.068 mol).[7]
-
Reaction: Allow the mixture to stir at room temperature for 24 hours.[7]
-
Solvent Removal: Upon reaction completion, remove the methanol by distillation under reduced pressure.[7]
-
Aqueous Work-up: Dissolve the resulting residue in water. Wash the aqueous solution three times with diethyl ether to remove unreacted di-tert-butyl dicarbonate.[7]
-
Acidification & Extraction: Adjust the pH of the aqueous phase to 2 using a saturated potassium bisulfate solution. Extract the product three times with dichloromethane.[7]
-
Drying and Concentration: Combine the organic phases, wash three times with saturated saline solution, dry over anhydrous sodium sulfate, and concentrate under vacuum.[7]
-
Purification: Purify the crude product via silica gel column chromatography using an eluent mixture of petroleum ether, ethyl acetate, and acetic acid to yield the final product as a white solid.[7]
-
Catalytic Dynamic Resolution (CDR): This advanced technique involves the deprotonation of N-Boc-piperidine to form a racemic 2-lithio-N-Boc-piperidine intermediate. A chiral ligand is then used to catalytically resolve this intermediate, allowing for a highly enantioselective reaction with an electrophile to produce the desired (S)-enantiomer.[10][11]
-
Asymmetric Hydrogenation: Another approach starts with an unsaturated piperidine derivative, which undergoes asymmetric catalytic hydrogenation. For instance, a reaction using a (S)-BINAP-RuCl₂ catalyst can introduce the desired stereochemistry, although this specific catalyst is noted to be expensive.[9]
-
From Chiral Auxiliaries: Synthesis can begin with a chiral amide, which is activated to form a chiral N-imino-pyridinium salt. Subsequent reactions introduce substituents and establish the stereocenter before cyclization and deprotection steps.[9]
Caption: Conceptual overview of asymmetric synthesis strategies.
An alternative route, often suitable for larger-scale production of the piperidine backbone, involves the catalytic hydrogenation of 2-picolinic acid (2-pyridinecarboxylic acid). This reaction reduces the aromatic pyridine ring to a piperidine ring.[12]
This method typically produces a racemic mixture of 2-piperidinecarboxylic acid, which then requires a subsequent chiral resolution step to isolate the (S)-enantiomer before the final N-Boc protection can occur. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) are commonly used under hydrogen pressure.[12][13]
Typical Hydrogenation Conditions:
| Parameter | Value | Source |
| Catalyst | Palladium on Carbon (Pd/C) | [12] |
| Temperature | 90-100 °C | [12] |
| Pressure | 4-5 MPa | [12] |
| Subsequent Steps | Chiral Resolution, N-Boc Protection | - |
Visualization of Experimental Workflow
The following diagram illustrates the general laboratory workflow for the direct N-Boc protection method, from initial setup to final product isolation.
Caption: Laboratory workflow for the Boc protection protocol.
Conclusion
The synthesis of (S)-N-Boc-2-piperidinecarboxylic acid is a well-established process crucial for the advancement of pharmaceutical and chemical research. The direct N-Boc protection of L-pipecolinic acid stands out as the most efficient and economical method for laboratory and many industrial-scale applications due to its high yields and operational simplicity.[7] While more sophisticated asymmetric synthesis routes, such as catalytic dynamic resolution, offer elegant solutions for constructing the chiral center, they often involve higher costs and greater complexity.[9][10] The choice of synthetic route ultimately depends on factors including the scale of production, cost considerations, and the availability of starting materials. This guide provides the foundational knowledge for professionals to select and implement the most suitable methodology for their specific objectives.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. (R)-(+)-N-Boc-2-piperidinecarboxylic acid 98 28697-17-8 [sigmaaldrich.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
- 9. CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 10. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines " by Scott Alan Morris [scholarworks.uark.edu]
- 12. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 13. asianpubs.org [asianpubs.org]
A Comprehensive Technical Guide to N-Boc-DL-pipecolinic Acid (CAS: 98303-20-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of N-Boc-DL-pipecolinic acid, a key building block in synthetic organic chemistry and drug discovery. This document details its chemical and physical properties, provides experimental protocols for its synthesis and purification, outlines its analytical characterization, and explores its applications in the pharmaceutical industry.
Chemical and Physical Properties
N-Boc-DL-pipecolinic acid, systematically named 1-(tert-butoxycarbonyl)-DL-piperidine-2-carboxylic acid, is a synthetic derivative of pipecolinic acid. The introduction of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it a versatile intermediate for peptide synthesis and the construction of complex molecular architectures.[1] The "DL" designation indicates that it is a racemic mixture of the D and L enantiomers.[1]
Table 1: Physicochemical Properties of N-Boc-DL-pipecolinic acid
| Property | Value | Reference(s) |
| CAS Number | 98303-20-9 | [2] |
| Molecular Formula | C₁₁H₁₉NO₄ | [1] |
| Molecular Weight | 229.27 g/mol | |
| Appearance | White to off-white crystalline powder or solid | [1][2] |
| Melting Point | 127-133 °C | [3][4] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and ethyl acetate. Insoluble in water. | [1] |
| SMILES | CC(C)(C)OC(=O)N1CCCCC1C(=O)O | [5] |
| InChI | InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | [1] |
Synthesis and Purification
The synthesis of N-Boc-DL-pipecolinic acid is typically achieved through the protection of the secondary amine of DL-pipecolinic acid with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol: Synthesis
This protocol describes a general method for the N-Boc protection of DL-pipecolinic acid.
Materials:
-
DL-Pipecolinic acid
-
Di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine)
-
Tetrahydrofuran (THF) and Water (or other suitable solvent system)
-
Ethyl acetate
-
Aqueous citric acid solution or dilute hydrochloric acid
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend DL-pipecolinic acid in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (3.0 equivalents) to the suspension and stir at room temperature for 30 minutes.
-
Add Boc anhydride (1.05 equivalents) to the reaction mixture and continue stirring for 12 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Adjust the pH of the remaining aqueous solution to ~2 using an aqueous citric acid solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-DL-pipecolinic acid, often as an oil or solid.[6]
Experimental Protocol: Purification by Recrystallization
Crude N-Boc-DL-pipecolinic acid can be purified by recrystallization to obtain a crystalline solid.
Materials:
-
Crude N-Boc-DL-pipecolinic acid
-
"Good" solvent (e.g., Ethyl acetate)
-
"Poor" solvent (e.g., Hexane or Heptane)
Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the compound completely.
-
Slowly add hexane dropwise with stirring until the solution becomes persistently cloudy.
-
Add a few drops of ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the purified crystals under vacuum.[7]
Analytical Characterization
The structure and purity of N-Boc-DL-pipecolinic acid are confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data for N-Boc-DL-pipecolinic acid
| Technique | Data |
| ¹H NMR | Expected chemical shifts (δ, ppm): ~1.4 (s, 9H, C(CH₃)₃), ~1.5-1.8 (m, 4H, piperidine CH₂), ~2.2-2.4 (m, 2H, piperidine CH₂), ~3.0-3.5 (m, 1H, piperidine CH), ~4.0-4.2 (m, 1H, piperidine CH), ~4.8-5.0 (m, 1H, NCHCOOH), ~10-12 (br s, 1H, COOH). Note: Due to the racemic nature and potential for rotamers around the N-Boc bond, some signals may be broadened. |
| ¹³C NMR | Expected chemical shifts (δ, ppm): ~20-26 (piperidine CH₂), ~28.5 (C(CH₃)₃), ~40-45 (piperidine CH₂), ~55-60 (NCHCOOH), ~80 (C(CH₃)₃), ~155-160 (NCOO), ~175-180 (COOH). |
| FTIR (ATR) | Expected characteristic peaks (cm⁻¹): ~2980-2850 (C-H stretch), ~1740 (C=O stretch, carboxylic acid), ~1690 (C=O stretch, carbamate), ~1400-1150 (C-N and C-O stretches). |
| Mass Spectrometry | Expected m/z for [M+H]⁺: 230.1392; for [M+Na]⁺: 252.1212. |
Applications in Drug Discovery
N-Boc-DL-pipecolinic acid is a valuable building block in the synthesis of pharmaceuticals, particularly those containing a pipecolinic acid scaffold. The pipecolinic acid moiety can introduce conformational rigidity into a molecule, which can be advantageous for binding to biological targets. While the racemic form is a useful starting material, often a resolution of the enantiomers is performed at a later stage or the synthesis starts from an enantiomerically pure form of pipecolinic acid.
A prominent application of the pipecolinic acid core is in the development of local anesthetics. For instance, the active pharmaceutical ingredients (APIs) ropivacaine and mepivacaine are derivatives of pipecolic acid.[1][8][9]
The synthesis of these local anesthetics involves the amidation of the pipecolic acid carboxyl group with 2,6-dimethylaniline, followed by N-alkylation of the piperidine nitrogen.[9] The use of enantiomerically pure pipecolic acid is crucial for the final drug substance, as different enantiomers can have different pharmacological and toxicological profiles.
Safety and Handling
N-Boc-DL-pipecolinic acid should be handled in accordance with standard laboratory safety procedures. It is advisable to consult the Safety Data Sheet (SDS) before use.
-
Hazard Statements: May cause skin, eye, and respiratory irritation.
-
Precautionary Measures: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a cool, dry place in a tightly sealed container.
This technical guide provides a solid foundation for understanding and utilizing N-Boc-DL-pipecolinic acid in a research and development setting. For further detailed information, it is recommended to consult the cited literature and relevant safety documentation.
References
- 1. [PDF] An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation | Semantic Scholar [semanticscholar.org]
- 2. CAS 98303-20-9: N-Boc-DL-pipecolinic acid | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. L17528.03 [thermofisher.com]
- 5. N-Boc-L-pipecolinic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Rapid production of the anaesthetic mepivacaine through continuous, portable technology - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04375D [pubs.rsc.org]
- 9. Ropivacaine synthesis - chemicalbook [chemicalbook.com]
physical properties of N-Boc-2-piperidinecarboxylic acid
An In-depth Technical Guide on the Physical Properties of N-Boc-2-piperidinecarboxylic Acid
This technical guide provides a comprehensive overview of the core , a key intermediate in pharmaceutical and fine chemical synthesis.[1] The information is tailored for researchers, scientists, and professionals in drug development, presenting data in a structured format, detailing experimental methodologies, and illustrating a key synthetic pathway.
Core Physical and Chemical Properties
This compound is a derivative of the cyclic amino acid pipecolic acid, where the amine is protected by a tert-butoxycarbonyl (Boc) group.[1] This protection strategy is crucial for preventing the nitrogen atom from engaging in unintended side reactions, thereby enabling precise chemical modifications at the carboxylic acid group.[1] The compound exists as a racemic mixture (DL-form) and as distinct enantiomers ((R)- and (S)-forms).
The quantitative physical properties are summarized in the table below. It is important to note the variations in properties, such as melting point and optical rotation, among the different stereoisomers.
| Property | Value | Isomer | Reference |
| Molecular Formula | C₁₁H₁₉NO₄ | All | [2][3][4] |
| Molecular Weight | 229.27 g/mol | All | [2][4] |
| CAS Number | 98303-20-9 | DL | [2][3][5] |
| 28697-17-8 | (R) | [6] | |
| 26250-84-0 | (S) | [7][8] | |
| Appearance | White to light yellow crystalline powder | All | [2][6] |
| Melting Point | 130-133 °C | DL | [2][5] |
| 116-119 °C | (R) | [6] | |
| 119-127 °C | (S) | [7][8] | |
| Boiling Point | 353.2 ± 35.0 °C (Predicted) | All | [2] |
| Density | 1.164 ± 0.06 g/cm³ (Predicted) | All | [2] |
| pKa | 4.56 ± 0.20 (Predicted for 4-isomer) | N/A | [9] |
| Solubility | Soluble in Methanol | DL | [2] |
| 0.3 g / 2 mL in Dimethylformamide | (R) | [6] | |
| Optical Rotation [α] | -62° to -65° (c=1, acetic acid) | (S) | [7] |
| +63.5 ± 3° (c=1, acetic acid) | (R) |
Experimental Protocols
The determination of the requires standardized experimental procedures to ensure accuracy and reproducibility. Below are detailed methodologies for key analyses.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity for a crystalline solid.[10] A sharp melting range typically signifies a high-purity compound.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)[11]
-
Glass capillary tubes (sealed at one end)[12]
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.[12]
-
Capillary Packing: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube gently on a hard surface to compact the powder at the bottom.[11] The packed sample height should be approximately 2-3 mm.
-
Measurement:
-
Place the capillary tube into the heating block of the melting point apparatus.[13]
-
If the approximate melting point is unknown, perform a rapid initial heating (e.g., 10-20 °C/min) to determine a rough range.[11]
-
Allow the apparatus to cool. For a precise measurement, start heating again at a slower rate (1-2 °C/min) when the temperature is about 10-15 °C below the approximate melting point.[11]
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). The recorded melting point is this temperature range.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[14]
Apparatus:
-
Analytical balance
-
Vials or flasks with airtight seals
-
Shaker or agitator set at a constant temperature
-
Centrifuge and/or filtration system (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., methanol, water) in a sealed vial. The presence of undissolved solid is necessary to ensure saturation is reached.[14]
-
Equilibration: Place the vial in a shaker bath maintained at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand, letting the excess solid settle. To separate the saturated solution from the undissolved solid, centrifuge the sample and/or filter the supernatant through a syringe filter. This step must be performed carefully to avoid temperature changes or solvent evaporation.
-
Analysis: Accurately dilute a known volume of the clear, saturated solution. Analyze its concentration using a pre-calibrated analytical method (e.g., HPLC).
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of an acidic or basic compound by monitoring pH changes during titration.[15]
Apparatus:
-
Calibrated pH meter with an electrode
-
Automatic titrator or a burette
-
Magnetic stirrer and stir bar
-
Beaker or titration vessel
Reagents:
-
This compound solution of known concentration (e.g., 1 mM)[16]
-
Standardized carbonate-free sodium hydroxide (NaOH) solution (e.g., 0.1 M)[16]
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)[16]
-
Inert salt solution to maintain constant ionic strength (e.g., 0.15 M KCl)[16]
Procedure:
-
Setup: Dissolve a precisely weighed amount of this compound in water (or a co-solvent if necessary) containing the inert salt. Place the solution in the titration vessel with a magnetic stir bar.
-
Titration: Immerse the calibrated pH electrode in the solution. If desired, acidify the solution to a low pH (e.g., pH 2) with HCl before starting.[16] Begin the titration by adding small, precise increments of the standardized NaOH solution.
-
Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.[16] Continue the titration well past the equivalence point (e.g., to pH 12).
-
Analysis:
-
Plot the measured pH values against the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point. This is the point on the curve where half of the carboxylic acid has been neutralized.[17]
-
Mathematically, the pKa can be determined from the inflection point of the titration curve.[15] For robust results, perform at least three replicate titrations.[16]
-
Synthesis Workflow Visualization
The most common synthesis of this compound involves the protection of the secondary amine of 2-piperidinecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base.[6] The following diagram illustrates this general workflow.
Caption: General workflow for the synthesis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. buy high quality this compound CAS:98303-20-9,this compound CAS:98303-20-9 for sale online price,this compound CAS:98303-20-9 Pictures,this compound CAS:98303-20-9 Basic Info,this compound CAS:98303-20-9 Standard - www.pharmasources.com [pharmasources.com]
- 3. scbt.com [scbt.com]
- 4. This compound 98 98303-20-9 [sigmaaldrich.com]
- 5. This compound | 98303-20-9 [chemicalbook.com]
- 6. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]
- 7. (S)-N-BOC-Piperidine-2-carboxylic acid, 98% | Fisher Scientific [fishersci.ca]
- 8. N-Boc-L-pipecolinic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 9. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. scribd.com [scribd.com]
- 13. westlab.com [westlab.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. m.youtube.com [m.youtube.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to N-Boc-2-piperidinecarboxylic Acid
This guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and pharmaceutical development. It details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.
Core Chemical and Physical Properties
This compound is a derivative of the cyclic amino acid pipecolic acid, where the amine is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial as it allows for selective chemical modifications at the carboxylic acid position.[1][2] The compound exists as a racemate, (±)-N-Boc-2-piperidinecarboxylic acid, and as individual enantiomers, (R)- and (S)-N-Boc-2-piperidinecarboxylic acid.
Physicochemical and Identification Data
The quantitative properties of this compound are summarized below. Data is provided for both the racemic mixture and the common (R)-enantiomer.
| Property | (±)-N-Boc-2-piperidinecarboxylic acid | (R)-(+)-N-Boc-2-piperidinecarboxylic acid |
| Molecular Formula | C₁₁H₁₉NO₄[3] | C₁₁H₁₉NO₄[4] |
| Molecular Weight | 229.27 g/mol [3] | 229.27 g/mol [4][5][6] |
| CAS Number | 98303-20-9[3][7] | 28697-17-8[4][5] |
| Appearance | White solid | White to light yellow crystal powder[8] |
| Melting Point | 130-133 °C[3][7] | 116-119 °C[8] |
| Optical Activity | Not Applicable | [α]23/D +63.5±3°, c = 1 in acetic acid[4] |
| Purity (Assay) | ≥98%[3] | ≥98%[4] |
Spectroscopic Data
Characterization data for (R)-(+)-N-Boc-2-piperidinecarboxylic acid:
-
¹H-NMR (400 MHz, DMSO): δ 12.71 (1H, s), 4.61 (1H, d, J = 28.8 Hz), 3.82 (1H, d, J = 12 Hz), 2.93 (1H, m), 2.06 (1H, s), 1.62 (3H, m), 1.39 (11H, m).[8]
-
EI-MS m/z: 229.1 [M]⁺.[8]
Synthesis and Experimental Protocols
The primary application of this compound is as an intermediate in organic synthesis.[8] The piperidine ring is a prevalent structural motif in many pharmacologically active compounds, and this reagent provides a convenient method for its incorporation.[1][2]
General Synthesis Protocol
The most common synthesis involves the protection of the secondary amine of 2-piperidinecarboxylic acid using di-tert-butyl dicarbonate (Boc₂O).
Reaction: 2-Piperidinecarboxylic acid + Di-tert-butyl dicarbonate → this compound
Detailed Methodology:
-
Reaction Setup: To a 1000 mL round-bottomed flask, add D-(+)-2-piperidinecarboxylic acid (8.0 g, 0.062 mol), di-tert-butyl dicarbonate (14.8 g, 0.068 mol), sodium bicarbonate (26.04 g, 0.310 mol), and methanol (400 mL).[8]
-
Reaction Execution: Stir the mixture at room temperature for 24 hours.[8]
-
Work-up:
-
Remove the methanol by distillation under reduced pressure.[8]
-
Dissolve the residue in water and wash three times with diethyl ether to remove unreacted di-tert-butyl dicarbonate.[8]
-
Adjust the pH of the aqueous phase to 2 using a saturated potassium bisulfate solution.[8]
-
Extract the product three times with dichloromethane.[8]
-
-
Purification:
-
Combine the organic phases, wash three times with saturated saline, and dry over anhydrous sodium sulfate.[8]
-
Concentrate the solution and purify the crude product via silica gel column chromatography (eluent: petroleum ether/ethyl acetate/acetic acid).[8]
-
This protocol yields the product as a white solid (12.48 g, 87.8% yield).[8]
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound 98 98303-20-9 [sigmaaldrich.com]
- 4. (R)-1-N-Boc-哌啶-2-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 98303-20-9 [chemicalbook.com]
- 8. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]
A Technical Guide to the Solubility of N-Boc-2-piperidinecarboxylic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of N-Boc-2-piperidinecarboxylic acid, a critical building block in modern pharmaceutical development and peptide synthesis. Understanding its solubility is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document compiles available solubility data, outlines experimental methodologies for its determination, and contextualizes its relevance within key applications.
Core Concepts: Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) or an intermediate like this compound is a critical physicochemical property that influences its bioavailability, processability, and formulation. In the context of organic synthesis, solubility dictates the choice of reaction solvents, affects reaction rates, and is crucial for purification techniques such as crystallization and chromatography. For drug development professionals, poor solubility can be a major hurdle, leading to challenges in formulation and absorption.
Quantitative Solubility Data
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on available information and inferences from common laboratory practices, the following table summarizes its solubility profile.
| Solvent | Chemical Formula | Type | Quantitative Solubility (g/L) | Qualitative Solubility | Data Source / Inference |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ~150 | Soluble | [1] |
| Methanol | CH₃OH | Polar Protic | Data not available | Soluble | [2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Data not available | Soluble | Inferred from use in synthesis |
| Tetrahydrofuran (THF) | C₄H₈O | Ether | Data not available | Soluble | Inferred from use in synthesis |
| Ethyl Acetate | C₄H₈O₂ | Ester | Data not available | Soluble | Inferred from use in purification |
| Water | H₂O | Polar Protic | Data not available | Insoluble | [3][4] |
It is important to note that "soluble" is a qualitative term and the actual solubility can vary significantly with temperature and the presence of other solutes. The quantitative value for DMF is derived from the observation that 0.3 grams are soluble in 2 ml of the solvent.[1] The solubility in other organic solvents is inferred from their frequent use as solvents for reactions and purification involving this compound.
Experimental Protocols
Determining the precise solubility of this compound in various organic solvents is a straightforward experimental process. The following are generalized protocols that can be adapted for this purpose.
Protocol 1: Gravimetric Method for Solubility Determination
This method involves preparing a saturated solution and then determining the concentration of the solute by evaporating the solvent.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker can be used for this purpose.
-
Phase Separation: Allow the undissolved solid to settle. For fine suspensions, centrifugation can be employed to achieve clear separation of the solid and liquid phases.
-
Sample Analysis: Carefully withdraw a known volume of the clear supernatant.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed container and evaporate the solvent completely under reduced pressure or in a fume hood.
-
Quantification: Weigh the container with the dried residue. The difference in weight gives the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in g/L by dividing the mass of the residue by the volume of the supernatant taken.
Protocol 2: Spectroscopic Method for Solubility Determination
For compounds with a suitable chromophore, UV-Vis spectroscopy can be a rapid and accurate method for determining solubility. This compound itself does not have a strong chromophore, but this method can be adapted if a suitable derivatization reaction is employed.
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at a specific wavelength and construct a calibration curve (Absorbance vs. Concentration).
-
Saturated Solution Preparation: Prepare a saturated solution as described in Protocol 1 (Steps 1-3).
-
Sample Dilution: Withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted sample at the same wavelength used for the calibration curve.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Visualization of Relevant Workflows
This compound is a cornerstone in the synthesis of peptides and other complex molecules. The following diagrams, generated using Graphviz, illustrate key workflows involving this compound.
Caption: A simplified workflow for the synthesis of this compound.
The synthesis of this compound typically involves the protection of the amino group of 2-piperidinecarboxylic acid using di-tert-butyl dicarbonate (Boc anhydride).
Caption: The role of this compound in a solid-phase peptide synthesis cycle.
In solid-phase peptide synthesis (SPPS), the Boc protecting group on this compound allows for its controlled addition to a growing peptide chain attached to a solid support. The Boc group is then removed to allow the next amino acid to be coupled. This cyclical process is fundamental to the synthesis of custom peptides.[5][6][7][8][]
References
- 1. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]
- 2. buy high quality this compound CAS:98303-20-9,this compound CAS:98303-20-9 for sale online price,this compound CAS:98303-20-9 Pictures,this compound CAS:98303-20-9 Basic Info,this compound CAS:98303-20-9 Standard - www.pharmasources.com [pharmasources.com]
- 3. N-Boc-L-pipecolinic acid, 98+% | Fisher Scientific [fishersci.ca]
- 4. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
A Technical Guide to N-Boc-2-piperidinecarboxylic Acid for Researchers and Drug Development Professionals
Introduction
N-Boc-2-piperidinecarboxylic acid, a protected form of the cyclic amino acid pipecolic acid, is a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its structural characteristics, featuring a piperidine ring with a carboxylic acid at the 2-position and a tert-Butoxycarbonyl (Boc) protecting group on the nitrogen atom, make it a versatile intermediate for the synthesis of complex molecules. The Boc group provides a robust yet easily removable shield for the secondary amine, allowing for selective reactions at the carboxylic acid functionality. This technical guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this compound in its racemic and enantiomerically pure forms.
Commercial Availability
This compound is readily available from a wide range of chemical suppliers in its racemic form (N-Boc-DL-pipecolinic acid) and as its individual (R) and (S) enantiomers. The availability of these different forms provides researchers with the flexibility to choose the appropriate starting material for their specific synthetic needs, particularly in the development of chiral drugs where stereochemistry is critical.
Below is a summary of representative commercial suppliers for each form of this compound.
Table 1: Commercial Suppliers of this compound
| Compound Name | Supplier |
| N-Boc-DL-piperidinecarboxylic acid | Sigma-Aldrich, Thermo Fisher Scientific, TCI Chemicals |
| (R)-N-Boc-2-piperidinecarboxylic acid | Sigma-Aldrich, Combi-Blocks, Ark Pharm |
| (S)-N-Boc-2-piperidinecarboxylic acid | Thermo Fisher Scientific, Oakwood Chemical, J&K Scientific |
Physicochemical Properties
The physical and chemical properties of this compound can vary slightly between its racemic and enantiomeric forms, particularly its melting point and optical rotation. These properties are crucial for identification, quality control, and determining appropriate reaction and storage conditions.
Table 2: Physicochemical Data of this compound Variants
| Property | N-Boc-DL-piperidinecarboxylic acid | (R)-N-Boc-2-piperidinecarboxylic acid | (S)-N-Boc-2-piperidinecarboxylic acid |
| CAS Number | 98303-20-9 | 28697-17-8 | 26250-84-0 |
| Molecular Formula | C₁₁H₁₉NO₄ | C₁₁H₁₉NO₄ | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol | 229.27 g/mol | 229.27 g/mol |
| Appearance | White to off-white crystalline powder | White to light yellow crystalline powder[1] | White crystalline powder |
| Melting Point | 130-133 °C | 116-119 °C | 123-127 °C |
| Purity | ≥97% | ≥98% | ≥98% |
| Optical Rotation | Not Applicable | +63.5° ± 3° (c=1 in acetic acid) | -62° to -65° (c=1 in acetic acid) |
Synthesis Protocols
The synthesis of this compound typically involves the protection of the nitrogen atom of pipecolic acid with a Boc group. The following protocols provide detailed methodologies for the synthesis of the racemic and enantiomerically pure forms.
Experimental Protocol: Synthesis of N-Boc-DL-piperidinecarboxylic acid
This procedure outlines the straightforward Boc-protection of racemic 2-piperidinecarboxylic acid.
Materials:
-
DL-2-Piperidinecarboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Saturated potassium bisulfate (KHSO₄) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottomed flask, add DL-2-piperidinecarboxylic acid, di-tert-butyl dicarbonate, sodium bicarbonate, and methanol.
-
Stir the mixture at room temperature for 24 hours.
-
Remove the methanol by distillation under reduced pressure.
-
Dissolve the residue in water and wash three times with diethyl ether to remove unreacted Boc₂O.
-
Adjust the pH of the aqueous phase to 2 with a saturated potassium bisulfate solution.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine the organic phases, wash with saturated saline, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-DL-piperidinecarboxylic acid as a white solid.
Experimental Protocol: Synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic acid
This protocol details the synthesis of the (R)-enantiomer from D-(+)-2-piperidinic acid.[1]
Materials:
-
D-(+)-2-Piperidinic acid (8.0 g, 0.062 mol)[1]
-
Di-tert-butyl dicarbonate (14.8 g, 0.068 mol)[1]
-
Sodium bicarbonate (26.04 g, 0.310 mol)[1]
-
Methanol (400 mL)[1]
-
Water[1]
-
Diethyl ether[1]
-
Saturated potassium bisulfate solution[1]
-
Dichloromethane[1]
-
Anhydrous sodium sulfate[1]
-
Petroleum ether, ethyl acetate, acetic acid (for chromatography)[1]
Procedure:
-
In a 1000 mL round-bottomed flask, combine D-(+)-2-piperidinic acid, di-tert-butyl dicarbonate, sodium bicarbonate, and methanol.[1]
-
Stir the mixture at room temperature for 24 hours.[1]
-
Remove the methanol by distillation under reduced pressure.[1]
-
Dissolve the residue in water and wash it three times with diethyl ether.[1]
-
Adjust the pH of the aqueous phase to 2 using a saturated potassium bisulfate solution.[1]
-
Extract the aqueous phase three times with dichloromethane.[1]
-
Combine the organic phases, wash three times with saturated saline, and dry over anhydrous sodium sulfate.[1]
-
Concentrate the organic phase.[1]
-
Purify the crude product by silica gel column chromatography using a mixture of petroleum ether, ethyl acetate, and acetic acid as the eluent to yield the white solid product.[1]
Caption: General workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a valuable chiral building block for the synthesis of a variety of active pharmaceutical ingredients (APIs). The piperidine scaffold is a common motif in many drugs, and the ability to introduce this ring system with defined stereochemistry is crucial for drug efficacy and safety.
Case Study: Synthesis of Ropivacaine
(S)-N-Boc-2-piperidinecarboxylic acid is a key starting material in the synthesis of the local anesthetic, Ropivacaine. The synthesis involves the amidation of the carboxylic acid group followed by the removal of the Boc protecting group and subsequent N-alkylation.
Caption: Simplified synthetic route to Ropivacaine.
Mechanism of Action of Ropivacaine
Ropivacaine functions as a local anesthetic by blocking nerve impulses. Its primary mechanism of action involves the inhibition of voltage-gated sodium channels in the neuronal cell membrane.[1][2] By binding to these channels, Ropivacaine prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of action potentials.[1][2] This results in a reversible blockade of nerve conduction, leading to a loss of sensation in the area supplied by the affected nerves.
Caption: Ropivacaine's signaling pathway in nerve impulse blockade.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Below is a summary of the key safety information.
Table 3: Safety and Hazard Information
| Hazard Category | GHS Classification | Precautionary Statements |
| Skin Irritation | Category 2 (H315: Causes skin irritation) | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. |
| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | STOT SE 3 (H335: May cause respiratory irritation) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
Handling and Storage:
-
Handle in a well-ventilated area.
-
Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound, in its racemic and enantiomerically pure forms, is a commercially accessible and highly valuable intermediate for chemical synthesis. Its utility in the construction of complex molecules, particularly in the pharmaceutical industry, is well-established. A thorough understanding of its properties, synthesis, and safe handling is essential for researchers and drug development professionals leveraging this versatile building block in their synthetic endeavors.
References
An In-depth Technical Guide to Boc Protecting Group Chemistry
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals. Its widespread use is attributed to its robustness under a wide range of reaction conditions and its facile, selective removal under acidic conditions. This technical guide provides a comprehensive overview of the core principles of Boc protecting group chemistry, including detailed reaction mechanisms, experimental protocols, and quantitative data to inform synthetic strategy.
The Chemistry of the Boc Protecting Group
The Boc group is a carbamate-based protecting group for primary and secondary amines. Its structure, with the bulky tert-butyl group, sterically hinders the nitrogen's nucleophilicity and basicity, effectively masking its reactivity.
Key Properties:
-
Stability: The Boc group is stable to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation.[1][2] This stability profile makes it "orthogonal" to other common amine protecting groups like Fmoc (fluorenylmethyloxycarbonyl), which is base-labile, and Cbz (carboxybenzyl), which is removed by hydrogenolysis.[2][3] This orthogonality is crucial in multi-step syntheses where selective deprotection is required.[3]
-
Acid Lability: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[2][4] This cleavage proceeds through a stable tert-butyl cation intermediate.[4]
Mechanism of Boc Protection and Deprotection
A thorough understanding of the reaction mechanisms is essential for optimizing reaction conditions and troubleshooting synthetic challenges.
Boc Protection Mechanism
The most common method for introducing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks one of the carbonyl carbons of (Boc)₂O, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butanol. The reaction can be catalyzed by a base, such as triethylamine (TEA) or 4-(dimethylamino)pyridine (DMAP), which deprotonates the protonated amine intermediate, driving the reaction to completion.[5]
Mechanism of Boc protection of an amine.
Boc Deprotection Mechanism
The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as TFA. This protonation enhances the leaving group ability of the tert-butoxy group. The C-O bond then cleaves to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[4]
Mechanism of acid-catalyzed Boc deprotection.
Quantitative Data for Boc Protection and Deprotection
The efficiency of Boc protection and deprotection reactions is influenced by the substrate, reagents, solvent, and temperature. The following tables summarize typical reaction conditions and yields for a variety of substrates.
Table 1: Typical Conditions and Yields for Boc Protection of Amines [5]
| Amine Type | Reagent | Base (optional) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aliphatic | (Boc)₂O | TEA | Dichloromethane | Room Temp. | 1 - 4 | >95 |
| Secondary Aliphatic | (Boc)₂O | TEA | Dichloromethane | Room Temp. | 2 - 8 | >90 |
| Primary Aromatic | (Boc)₂O | DMAP (cat.) | Acetonitrile | Room Temp. - 50 | 4 - 24 | 85 - 95 |
| Amino Acid | (Boc)₂O | NaOH | Dioxane/Water | Room Temp. | 2 - 6 | >90 |
Table 2: Common Conditions for Boc Deprotection [5][6]
| Acid | Solvent | Temperature (°C) | Time (h) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - Room Temp. | 0.5 - 2 | Most common and effective method. |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Room Temp. | 1 - 4 | Often used to isolate the amine as the HCl salt. |
| Formic Acid | - | 50 - 60 | 2 - 8 | A milder alternative to TFA or HCl. |
| Water (reflux) | Water | 100 | < 0.2 | A "green" and catalyst-free method.[6] |
Detailed Experimental Protocols
The following protocols provide detailed methodologies for the protection of aniline and the subsequent deprotection of the Boc-protected product.
Experimental Protocol: Boc Protection of Aniline[7]
Materials:
-
Aniline (1 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1 mmol)
-
Amberlyst-15 (15% w/w)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a mixture of di-tert-butyl dicarbonate (1 mmol) and Amberlyst-15 (15% w/w), add aniline (1 mmol).
-
Stir the mixture at room temperature. The reaction is typically complete in less than 1 minute.[7]
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
Extract the mixture with CH₂Cl₂ (10 mL), which allows for the separation of the catalyst by filtration.
-
Dry the filtrate with anhydrous sodium sulfate and concentrate under vacuum.
-
The resulting residue can be subjected to column chromatography to yield the pure N-Boc-aniline.
Experimental Protocol: TFA-Mediated Deprotection of N-Boc-Aniline[4][8]
Materials:
-
N-Boc-aniline (0.19 mmol)
-
Dichloromethane (DCM, 1 mL)
-
Trifluoroacetic acid (TFA, 1 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc-aniline (0.19 mmol) in DCM (1 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (1 mL) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
For workup, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected aniline.
Logical Workflows and Orthogonal Strategies
The choice of a protecting group strategy is a critical decision in the design of a synthetic route. The orthogonality of the Boc group to other common protecting groups like Fmoc and Cbz allows for the selective deprotection of different functional groups within the same molecule.
Decision workflow for choosing a deprotection method.
A common application of this orthogonality is in Solid-Phase Peptide Synthesis (SPPS). In Fmoc-based SPPS, the N-terminal α-amino group is protected with the base-labile Fmoc group, while acid-labile Boc groups are used to protect the side chains of certain amino acids (e.g., Lysine, Tryptophan). This allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protection. The Boc-protected side chains are then removed in a final acid cleavage step.
Simplified workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
A Deep Dive into the Core Principles of Solid-Phase Peptide Synthesis (SPPS)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS), a revolutionary technique developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984, has become the cornerstone of modern peptide science.[1] This methodology allows for the efficient and reliable chemical synthesis of peptides by assembling amino acids in a stepwise fashion on an insoluble polymeric support.[1][2] The key advantage of SPPS lies in the ability to drive reactions to completion using excess reagents, which can then be easily removed by simple filtration and washing, thus avoiding the laborious purification of intermediates inherent in solution-phase synthesis.[2] This guide provides a comprehensive technical overview of the fundamental principles of SPPS, including the core chemistry, experimental protocols, and relevant biological signaling pathways for peptide drug development.
Core Principles of Solid-Phase Peptide Synthesis
The fundamental concept of SPPS involves the covalent attachment of the C-terminal amino acid to an insoluble resin, followed by the sequential addition of N-terminally protected amino acids to build the peptide chain.[3][4] The entire process is a cycle of deprotection of the N-terminal protecting group and coupling of the next amino acid.[5] This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.[5]
Key Components of SPPS:
-
Solid Support (Resin): Typically, these are insoluble polymeric beads, such as polystyrene cross-linked with divinylbenzene, that provide a stable anchor for the growing peptide chain.[2] The choice of resin is critical as it influences the swelling properties, loading capacity, and the conditions for the final cleavage of the peptide.[6]
-
Linkers: These are chemical moieties that connect the first amino acid to the resin. The linker's chemistry determines the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for its cleavage.[7]
-
Protecting Groups: To prevent unwanted side reactions and ensure the formation of the correct peptide sequence, the reactive functional groups of the amino acids must be temporarily blocked by protecting groups.[8] A crucial aspect of SPPS is the use of an orthogonal protection strategy, where the N-terminal protecting group can be removed under conditions that leave the side-chain protecting groups and the linker intact.[7]
Two primary strategies dominate the landscape of SPPS, distinguished by the type of N-terminal protecting group employed: Boc-SPPS and Fmoc-SPPS.
The Two Main Strategies: Boc vs. Fmoc
Boc (tert-butyloxycarbonyl) Strategy
The Boc strategy utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[9] Deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA), while the more acid-stable side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis with a much stronger acid, such as hydrofluoric acid (HF).[9][10]
Fmoc (9-fluorenylmethyloxycarbonyl) Strategy
The Fmoc strategy employs the base-labile Fmoc group for N-terminal protection.[8] This group is removed by treatment with a secondary amine, most commonly piperidine.[8] The side-chain protecting groups and the linker are acid-labile and are removed in the final cleavage step using TFA.[11] The milder conditions of the Fmoc strategy have made it the more popular choice in modern peptide synthesis.
The SPPS Workflow
The synthesis of a peptide using SPPS follows a cyclical process, as illustrated in the workflow diagram below.
Quantitative Data in SPPS
The efficiency of each step in the SPPS cycle directly impacts the overall yield and purity of the final peptide. The following tables summarize key quantitative data for crucial aspects of the synthesis.
Table 1: Comparison of Common Coupling Reagents
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization.[12]
| Coupling Reagent | Additive | Relative Reactivity | Advantages | Disadvantages |
| HBTU/HCTU | HOBt/6-Cl-HOBt | High | Widely used, cost-effective.[13] | Can be less effective for hindered couplings. |
| HATU | HOAt | Very High | Highly effective for difficult sequences and sterically hindered amino acids.[13] | More expensive than HBTU/HCTU. |
| COMU | OxymaPure | Very High | Reactivity comparable to HATU, safer as it's non-explosive.[14] | Can cause guanidinylation of the N-terminus.[14] |
| DIC/DCC | HOBt/Oxyma | Moderate | Cost-effective for large-scale synthesis.[12] | Slower reaction times, can be less efficient for hindered couplings.[12] |
| PyBOP | - | High | Good for minimizing racemization.[13] | Produces carcinogenic byproduct (HMPA).[13] |
Table 2: Common Cleavage Cocktails for Fmoc-SPPS
The final cleavage step removes the peptide from the resin and the side-chain protecting groups. The composition of the cleavage cocktail is tailored to the amino acid sequence to minimize side reactions.[11][15]
| Cocktail Name | Composition (v/v) | Application |
| Standard (TFA/TIS/H₂O) | 95:2.5:2.5 | General purpose for peptides without sensitive residues (Cys, Met, Trp).[11] |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT | For peptides with multiple sensitive residues like Arg, Trp, Cys, or Met.[15] |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | For peptides containing Arg(Pmc/Pbf), Trp, Met, Cys.[15] |
| TFA/H₂O | 95:5 | For peptides containing only Arg(Pbf) and no other sensitive residues.[11] |
Table 3: Theoretical vs. Actual Peptide Yields
The overall yield of a peptide synthesis is a product of the efficiency of each individual coupling and deprotection step. Even a small decrease in efficiency per step can lead to a significant reduction in the final yield, especially for long peptides.[16]
| Efficiency per Step | Overall Theoretical Yield (70-mer peptide) |
| 97% | 1.4%[16] |
| 99% | 24%[16] |
| 99.5% | 50%[16] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for successful peptide synthesis. Below are generalized protocols for the key steps in both Fmoc and Boc SPPS.
Fmoc-SPPS Protocol
-
Resin Swelling: Swell the resin in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least 30 minutes.[17]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.[18]
-
Washing: Wash the resin thoroughly with DMF to remove residual piperidine and the cleaved Fmoc group.[17]
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., N,N-diisopropylethylamine - DIPEA) in DMF.[18]
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.[18]
-
Monitor the coupling reaction using a qualitative test like the Kaiser (ninhydrin) test. A negative result indicates complete coupling.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.[17]
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with dichloromethane (DCM).[15]
-
Treat the resin with a freshly prepared cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours.[15]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Collect the peptide by centrifugation and wash with cold ether.
-
Dry the crude peptide under vacuum.[15]
-
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS) and analytical HPLC.[17]
Boc-SPPS Protocol
-
Resin Swelling: Swell the resin in DCM.[1]
-
Boc Deprotection:
-
Washing: Wash the resin with DCM to remove residual TFA.[1]
-
Neutralization: Neutralize the resin with a 10% solution of DIPEA in DCM for 1-2 minutes. Repeat this step.[9]
-
Washing: Wash the resin with DCM.[1]
-
Amino Acid Coupling:
-
Washing: Wash the resin with DCM and DMF.[10]
-
Repeat: Repeat steps 2-7 for each amino acid.
-
Final Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it.
-
Treat the resin with anhydrous HF at 0°C for 1-2 hours in the presence of scavengers (e.g., anisole). (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures). [9]
-
Remove the HF by vacuum distillation.
-
Precipitate, wash, and dry the crude peptide as described for Fmoc-SPPS.
-
-
Purification and Analysis: Purify and analyze the peptide using RP-HPLC and MS.
Signaling Pathways in Peptide Drug Development
Many peptide-based drugs exert their therapeutic effects by interacting with specific cellular signaling pathways. Understanding these pathways is crucial for the rational design of novel peptide therapeutics. Two of the most important classes of receptors targeted by peptide drugs are G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).
G-Protein Coupled Receptor (GPCR) Signaling Pathway
GPCRs are the largest family of cell surface receptors and are involved in a vast array of physiological processes.[19] They are characterized by seven transmembrane domains.[20] Ligand binding to a GPCR induces a conformational change that activates an intracellular heterotrimeric G-protein, which then initiates a downstream signaling cascade.[6][20]
Receptor Tyrosine Kinase (RTK) Signaling Pathway
RTKs are cell surface receptors that play critical roles in cell growth, differentiation, and metabolism.[21] Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues in their intracellular domain.[22][23] These phosphorylated tyrosines serve as docking sites for various signaling proteins, initiating downstream signaling cascades.[22][23]
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. bio.libretexts.org [bio.libretexts.org]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. chempep.com [chempep.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. chem.uci.edu [chem.uci.edu]
- 18. rsc.org [rsc.org]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 21. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 22. researchgate.net [researchgate.net]
- 23. bio.libretexts.org [bio.libretexts.org]
Methodological & Application
Asymmetric Synthesis of N-Boc-2-piperidinecarboxylic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-piperidinecarboxylic acid and its derivatives are pivotal chiral building blocks in the synthesis of a wide array of pharmaceuticals and natural products. The piperidine scaffold is a privileged structure in medicinal chemistry, and the ability to introduce substituents at the 2-position with high stereocontrol is crucial for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this compound derivatives, with a focus on modern, highly efficient methodologies.
Key Synthetic Strategies
Several effective methods have been developed for the enantioselective synthesis of N-Boc-2-piperidine- and its derivatives. The most prominent among these are:
-
Catalytic Dynamic Resolution (CDR) of N-Boc-2-lithiopiperidine: This highly efficient method allows for the synthesis of a variety of 2-substituted piperidines with excellent enantioselectivity. The in situ generated racemic N-Boc-2-lithiopiperidine is resolved using a substoichiometric amount of a chiral ligand, and the resulting enantioenriched organolithium is trapped with an electrophile. Quenching with carbon dioxide yields the desired this compound.
-
Asymmetric Synthesis from Chiral Precursors: This classical approach utilizes readily available chiral starting materials, such as amino acids, to construct the chiral piperidine ring through a sequence of stereocontrolled reactions.
-
Asymmetric Hydrogenation of Pyridinium Salts: The reduction of substituted pyridinium salts using chiral transition metal catalysts offers a direct route to enantioenriched piperidines. This method is particularly attractive due to its atom economy.
This document will focus on providing a detailed protocol for the Catalytic Dynamic Resolution (CDR) method, as it offers high enantioselectivity and broad substrate scope.
Data Presentation
The following table summarizes the quantitative data for the asymmetric synthesis of various N-Boc-2-piperidine derivatives via the Catalytic Dynamic Resolution (CDR) of N-Boc-2-lithiopiperidine followed by electrophilic quenching.
| Entry | Electrophile | Chiral Ligand | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | CO₂ | (S,S)-Ligand 1 | (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 78 | 98:2 |
| 2 | Me₃SiCl | (S,S)-Ligand 1 | (R)-N-Boc-2-(trimethylsilyl)piperidine | 74 | 96:4 |
| 3 | Bu₃SnCl | (R,R)-Ligand 1 | (R)-N-Boc-2-(tributylstannyl)piperidine | 62 | 97:3 |
| 4 | ClCO₂Me | (R,R)-Ligand 1 | (S)-Methyl N-Boc-2-piperidinecarboxylate | 75 | >99:1 |
| 5 | PhNCO | (S,S)-Ligand 1 | (R)-N-Boc-N'-phenyl-2-piperidinecarboxamide | 85 | >99:1 |
| 6 | Allyl Bromide | (S,S)-Ligand 1 | (R)-N-Boc-2-allylpiperidine | 63 | 95:5 |
| 7 | Benzyl Bromide | (S,S)-Ligand 1 | (R)-N-Boc-2-benzylpiperidine | 65 | >99:1 |
Data sourced from publications by Gawley and coworkers.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic Acid via Catalytic Dynamic Resolution
This protocol details the procedure for the synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic acid using a catalytic dynamic resolution of N-Boc-2-lithiopiperidine.
Materials:
-
N-Boc-piperidine
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Chiral Diamine Ligand (e.g., (S,S)-N,N'-bis(1-phenylethyl)-1,2-diaminoethane)
-
Anhydrous diethyl ether (Et₂O)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Schlenk line or glovebox for inert atmosphere techniques
-
Dry, oven-dried glassware (round-bottom flask, syringe, cannula)
-
Magnetic stirrer and stir bars
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Vessel: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet is flame-dried under vacuum and cooled under a positive pressure of inert gas.
-
Formation of Racemic N-Boc-2-lithiopiperidine:
-
To the cooled flask, add anhydrous diethyl ether (e.g., 20 mL for a 1 mmol scale reaction).
-
Add N-Boc-piperidine (1.0 mmol, 1.0 equiv) to the solvent.
-
Add freshly distilled TMEDA (1.2 mmol, 1.2 equiv).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add s-BuLi (1.1 mmol, 1.1 equiv) dropwise via syringe.
-
Stir the resulting yellow solution at -78 °C for 1 hour to ensure complete deprotonation.
-
-
Catalytic Dynamic Resolution:
-
In a separate dry flask, prepare a solution of the chiral diamine ligand (0.1 mmol, 10 mol%) in anhydrous diethyl ether.
-
Add the chiral ligand solution to the racemic organolithium solution at -78 °C via cannula.
-
Warm the reaction mixture to -45 °C and stir for 3 hours.
-
-
Electrophilic Quench with CO₂:
-
Cool the reaction mixture back down to -78 °C.
-
Carefully add an excess of crushed dry ice to the reaction mixture in one portion.
-
Allow the reaction to slowly warm to room temperature overnight, during which the excess CO₂ will sublime.
-
-
Work-up:
-
Quench the reaction mixture with 1 M HCl (20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of hexane/ethyl acetate) to afford the pure (R)-(+)-N-Boc-2-piperidinecarboxylic acid.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product can be determined by chiral HPLC analysis after conversion to its methyl ester with diazomethane or TMS-diazomethane.
-
Safety Precautions:
-
Organolithium reagents such as s-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
TMEDA is a flammable and corrosive liquid.
-
Diethyl ether is highly flammable.
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Visualizations
Caption: Workflow for the Asymmetric Synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic Acid.
Caption: Logical Relationship in Catalytic Dynamic Resolution.
Application Notes and Protocols for the Use of N-Boc-2-piperidinecarboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-2-piperidinecarboxylic acid, a cyclic non-proteinogenic amino acid, is a valuable building block in the synthesis of peptidomimetics and other complex organic molecules. Its incorporation into peptide chains can impart unique conformational constraints, enhance metabolic stability, and modulate biological activity. This document provides detailed application notes and experimental protocols for the efficient use of this compound in solid-phase peptide synthesis (SPPS) using Boc chemistry.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₉NO₄ | [1](2--INVALID-LINK-- |
| Molecular Weight | 229.27 g/mol | [1](2--INVALID-LINK-- |
| Appearance | White to light yellow crystalline powder | [3](4) |
| Melting Point | 130-133 °C (lit.) | [5](6) |
| CAS Number | 98303-20-9 | [1](2--INVALID-LINK-- |
Data Presentation: Representative Peptide Synthesis Parameters
The following table summarizes typical quantitative data for the solid-phase synthesis of a model peptide incorporating this compound. These values are representative and may vary depending on the specific peptide sequence, resin, and coupling reagents used.
| Parameter | Value | Notes |
| Resin Type | Merrifield or PAM Resin | Suitable for Boc-SPPS. |
| Resin Substitution | 0.5 - 1.0 mmol/g | Standard loading for many commercial resins. |
| Coupling Reagents | HBTU / DIPEA or HATU / DIPEA | Standard coupling conditions for Boc/Bzl strategy. |
| This compound Coupling Efficiency | >95% | Monitored by Kaiser test or Chloranil test. Due to potential steric hindrance, a double coupling may be required. |
| Standard Amino Acid Coupling Efficiency (per step) | >99% | Monitored by Kaiser test. |
| Overall Crude Product Yield | 60 - 80% | Dependent on the length and sequence of the final peptide.[7](7) |
| Crude Product Purity (by RP-HPLC) | 70 - 90% | Purification is typically required to achieve higher purity. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Boc Strategy
This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using the Boc/Bzl protection strategy.
Materials:
-
Merrifield or PAM resin
-
N-Boc protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine (for Fmoc deprotection if using a mixed strategy)
-
Kaiser test kit
-
Chloranil test reagents
Procedure:
-
Resin Swelling:
-
Boc Deprotection:
-
Neutralization:
-
Coupling of this compound:
-
Activation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU or HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 5-10 minutes.
-
Coupling: Add the pre-activated amino acid solution to the resin.
-
Agitate the mixture for 2-4 hours at room temperature. Due to the secondary amine structure, a longer coupling time or a double coupling may be necessary.[3](3)
-
-
Monitoring the Coupling Reaction:
-
Washing:
-
Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Chain Elongation:
Protocol 2: Cleavage and Deprotection
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Preparation:
-
Wash the final peptide-resin with DCM (3x) and dry under vacuum.
-
-
Cleavage Cocktail:
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (10 mL/g of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether (2-3 times).
-
Dry the crude peptide under vacuum.
-
-
Purification:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualization of Relevant Signaling Pathway
This compound is a synthetic precursor to pipecolic acid, a non-proteinogenic amino acid found in several natural products with significant biological activity, including the immunosuppressants rapamycin (sirolimus) and FK506 (tacrolimus).[9](9) These molecules exert their effects by modulating the mTOR (mechanistic Target of Rapamycin) signaling pathway. The following diagram illustrates the inhibition of the mTORC1 pathway by the rapamycin-FKBP12 complex.
References
- 1. researchgate.net [researchgate.net]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. benchchem.com [benchchem.com]
- 4. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]
- 5. peptide.com [peptide.com]
- 6. This compound 98 98303-20-9 [sigmaaldrich.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. chempep.com [chempep.com]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-Boc Protection of 2-Piperidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1] 2-Piperidinecarboxylic acid, also known as pipecolic acid, is a valuable chiral building block for the synthesis of a variety of pharmaceutical agents and complex natural products.[2][3] The strategic N-Boc protection of 2-piperidinecarboxylic acid allows for selective manipulations at the carboxylic acid moiety without interference from the secondary amine.
This document provides a detailed protocol for the N-Boc protection of 2-piperidinecarboxylic acid using di-tert-butyl dicarbonate (Boc-anhydride).
Reaction Scheme
Caption: General reaction for the N-Boc protection of 2-piperidinecarboxylic acid.
Experimental Protocol
This protocol is adapted from established procedures for the N-Boc protection of amino acids.[4]
Materials:
-
(D/L or enantiopure)-2-Piperidinecarboxylic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
Saturated potassium bisulfate (KHSO₄) solution or 3 M HCl
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottomed flask, dissolve 2-piperidinecarboxylic acid (1.0 eq) in methanol.
-
Addition of Base: Add sodium bicarbonate (5.0 eq) to the solution.[4]
-
Addition of Boc-Anhydride: To the stirred mixture, add di-tert-butyl dicarbonate (1.1 eq).[4]
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.[4]
-
Solvent Removal: After 24 hours, remove the methanol by rotary evaporation under reduced pressure.[4]
-
Aqueous Workup: Dissolve the residue in water.
-
Extraction of Impurities: Wash the aqueous solution three times with diethyl ether to remove any unreacted di-tert-butyl dicarbonate and other non-polar impurities.[4]
-
Acidification: Cool the aqueous phase in an ice bath and carefully adjust the pH to 2-3 by the dropwise addition of a saturated potassium bisulfate solution or 3 M HCl.[4][5]
-
Product Extraction: Extract the acidified aqueous phase three to four times with ethyl acetate.[4][5]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[4][5]
-
Purification (Optional): If necessary, the crude product can be further purified by silica gel column chromatography.[4]
Data Presentation
| Reagent/Parameter | Molar Ratio/Value | Notes |
| 2-Piperidinecarboxylic Acid | 1.0 eq | Starting material. |
| Di-tert-butyl dicarbonate | 1.1 - 1.2 eq | Boc-protecting agent.[4] |
| Sodium Bicarbonate | 5.0 eq | Base to facilitate the reaction.[4] |
| Solvent | Methanol | Other solvents like dioxane or aqueous mixtures can also be used.[4] |
| Reaction Temperature | Room Temperature | The reaction is typically carried out at ambient temperature.[4] |
| Reaction Time | 24 hours | Reaction progress can be monitored by TLC.[4] |
| Typical Yield | 85-95% | Yields can vary based on the scale and purity of reagents.[4] |
Characterization Data for (R)-N-Boc-2-piperidinecarboxylic acid: [4]
-
Appearance: White to light yellow crystalline powder.
-
¹H-NMR (400 MHz, DMSO-d₆): δ 12.71 (1H, s), 4.61 (1H, d, J = 28.8 Hz), 3.82 (1H, d, J = 12 Hz), 2.93 (1H, m), 2.06 (1H, s), 1.62 (3H, m), 1.39 (11H, m).
-
EI-MS (m/z): 229.1 [M]⁺.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 4. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
Application Notes and Protocols: Conditions for Boc Deprotection of Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for the nitrogen atom of piperidine rings in the synthesis of complex molecules, particularly in pharmaceutical research and development. Its stability under various conditions and its susceptibility to cleavage under specific acidic or thermal conditions make it an invaluable tool for multi-step syntheses. The selective and efficient removal of the Boc group is a critical step, and the choice of deprotection conditions can significantly impact the yield and purity of the final product. These application notes provide a comprehensive overview of common and alternative conditions for the deprotection of N-Boc-piperidine derivatives, complete with detailed protocols and comparative data to guide methodology selection.
Mechanism of Acidic Boc Deprotection
The most common method for Boc group removal involves treatment with a strong acid. The generally accepted mechanism proceeds through the following steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Cleavage: The protonation facilitates the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decomposition: The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free piperidine amine.
-
Salt Formation: The liberated amine is typically protonated by the excess acid in the reaction mixture, forming an amine salt.[1]
A potential side reaction involves the alkylation of nucleophilic residues by the liberated tert-butyl cation. This can often be mitigated by the use of scavenger reagents.[1]
Common Deprotection Methods
The selection of a deprotection method depends on the substrate's sensitivity to acidic conditions and the presence of other protecting groups. The following tables summarize common conditions for the deprotection of N-Boc-piperidine derivatives.
Acidic Deprotection Conditions
Strong acids are highly effective for Boc removal. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most commonly used reagents.[2]
| Reagent | Solvent | Concentration | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% (v/v) | 0 to RT | 0.5 - 4 h | >90 | A common and generally rapid method.[3][4] Excess TFA can be removed by co-evaporation with a non-polar solvent.[2] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | 4 M | RT | 1 - 4 h | >90 | Often yields the hydrochloride salt, which may precipitate and can be isolated by filtration.[2][5] |
| Hydrochloric Acid (HCl) | Methanol | 4 M | RT | 1 - 3 h | >90 | Similar to HCl in dioxane, offering a different solvent option.[5] |
| Hydrochloric Acid (HCl) | Ethyl Acetate | 4 M | RT | 1 - 4 h | >90 | Another alternative solvent for HCl-mediated deprotection. |
Milder and Alternative Deprotection Conditions
For substrates sensitive to strong acids, several milder or non-acidic methods are available.
| Reagent/Method | Solvent | Temperature (°C) | Time | Typical Yield (%) | Notes |
| Thermal (Acid-free) | Methanol / TFE | 170 - 250 | 30 - 45 min | 35 - 99 | Performed in a continuous flow reactor.[6][7] Can be selective based on temperature control.[6] |
| Thermal (Solvent-free) | Neat | 185 | 20 - 30 min | High | Can be performed without any solvent.[8] |
| Oxalyl Chloride | Methanol | RT | 1 - 4 h | up to 90 | A mild method for selective deprotection.[9] |
| Brønsted Acidic Deep Eutectic Solvent (DES) | Choline Chloride:pTSA | RT | 15 min | ~99 | An environmentally friendly approach.[10] |
| TMSI / NaHCO₃ | Dichloromethane (DCM) | RT | - | - | A pH-neutral method.[4] |
Experimental Protocols
The following are detailed protocols for the most common Boc deprotection methods for piperidine derivatives.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and highly effective method for Boc removal.
Materials:
-
N-Boc-piperidine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the N-Boc-piperidine derivative (1 equivalent) in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30 minutes to 4 hours, monitoring the progress by TLC or LC-MS.[2]
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.[2]
-
Extract the aqueous layer three times with DCM or another suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the deprotected piperidine derivative.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is an excellent alternative to TFA and often results in the formation of the hydrochloride salt of the deprotected amine.
Materials:
-
N-Boc-piperidine derivative
-
4 M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane or other suitable solvent (e.g., methanol, ethyl acetate)
-
Diethyl ether (for precipitation)
-
Base for neutralization (e.g., 1 M NaOH, triethylamine)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-Boc-piperidine derivative (1 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., 1,4-dioxane or methanol) in a round-bottom flask.
-
To the stirred solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[2]
-
Stir the reaction mixture at room temperature for 1 to 4 hours, monitoring by TLC or LC-MS.[2]
-
Upon completion, the hydrochloride salt of the deprotected piperidine may precipitate. The product can be isolated by filtration and washed with diethyl ether.
-
Alternatively, the reaction mixture can be concentrated under reduced pressure to afford the crude hydrochloride salt.
-
To obtain the free amine, dissolve the hydrochloride salt in water and neutralize with a suitable base (e.g., 1 M NaOH or triethylamine) to a pH of 8-9.[2]
-
Extract the product with an organic solvent, and then dry and concentrate the organic layer as described in Protocol 1.
Experimental Workflow and Logic
The selection of an appropriate deprotection strategy is crucial for the success of the synthesis. The following workflow provides a logical approach to choosing the optimal conditions.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Monitor the reaction by TLC/LC-MS and prolong the reaction time. Consider a moderate increase in temperature (e.g., to 40-50°C).[5] |
| Insufficient amount of acid. | Increase the equivalents of acid (e.g., TFA or HCl solution).[5] | |
| Poor solubility of the starting material. | Try a different solvent system in which the starting material is more soluble.[5] | |
| Side Product Formation | Degradation of other acid-sensitive groups. | Use milder deprotection methods as outlined in the alternative conditions table.[5] |
| Alkylation by tert-butyl cation. | Add a scavenger such as anisole or thioanisole to the reaction mixture.[1] | |
| Low Yield | Product loss during work-up. | Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm the final pH of the aqueous layer is basic to ensure the product is in its free base form.[5] |
| Formation of a water-soluble salt. | If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or direct use of the salt in the next synthetic step.[5] |
Conclusion
The deprotection of N-Boc-piperidine derivatives is a fundamental transformation in organic synthesis. While strong acidic conditions remain the most prevalent and often most efficient, a variety of milder and alternative methods are available for substrates with sensitive functional groups. Careful consideration of the substrate's properties, optimization of reaction conditions, and appropriate work-up procedures are essential for achieving high yields and purity of the desired deprotected piperidine. These application notes provide a solid foundation for researchers to select and execute the most suitable Boc deprotection strategy for their specific synthetic needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Large-Scale Synthesis of Enantiomerically Pure N-Boc-2-piperidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure N-Boc-2-piperidinecarboxylic acid is a critical chiral building block in the synthesis of a wide array of pharmaceuticals and complex molecules. The piperidine scaffold is a prevalent motif in numerous bioactive compounds, and the ability to introduce it with precise stereochemical control is paramount for drug discovery and development. These application notes provide a comprehensive overview of scalable methods for producing enantiomerically pure this compound, offering detailed protocols and comparative data to aid researchers in selecting and implementing the most suitable synthetic strategy for their needs.
Overview of Synthetic Strategies
The large-scale synthesis of enantiomerically pure this compound can be approached through several distinct strategies. The choice of method often depends on factors such as cost of starting materials and reagents, required enantiopurity, available equipment, and desired scale of production. The primary routes are:
-
Catalytic Dynamic Resolution (CDR): This advanced technique involves the in-situ racemization of the undesired enantiomer of a chiral intermediate, allowing for a theoretical yield of up to 100% of the desired enantiomer.
-
Classical Resolution via Diastereomeric Salt Formation: A robust and industrially proven method that involves the separation of enantiomers by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.
-
Asymmetric Synthesis from Chiral Pool: This strategy utilizes readily available and inexpensive chiral starting materials, such as amino acids, to construct the target molecule with the desired stereochemistry.
-
Biocatalytic Resolution: This approach employs enzymes to selectively transform one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer or the product.
Below is a diagram illustrating the decision-making workflow for selecting a synthetic strategy.
Caption: Decision workflow for selecting a synthetic strategy.
Comparative Data of Synthetic Methods
The following table summarizes the key quantitative data for the most promising large-scale synthetic methods. This allows for a direct comparison of their efficiency and effectiveness.
| Method | Key Reagents | Yield | Enantiomeric Excess (ee) | Key Advantages | Key Challenges |
| Catalytic Dynamic Resolution | s-BuLi, TMEDA, Chiral Ligand, CO2 | ~78% | >96% (98:2 er) | High theoretical yield, excellent enantioselectivity | Reproducibility can be sensitive to ligand purity and temperature control[1] |
| Classical Resolution | Racemic this compound, Chiral Resolving Agent (e.g., Di-benzoyl-L-tartaric acid) | >40% (per enantiomer) | >98% | Robust, well-established, and highly scalable | Theoretical yield limited to 50% without a racemization step for the unwanted enantiomer |
| Biocatalytic Resolution | Racemic this compound ester, Lipase | ~45% (per enantiomer) | >95% | Mild reaction conditions, high selectivity | Identification of a suitable, stable, and inexpensive enzyme can be challenging |
Experimental Protocols
Protocol 1: Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine
This protocol is based on the highly enantioselective method developed by Beng and Gawley. It allows for the synthesis of (R)-(+)-N-Boc-2-piperidinecarboxylic acid with high yield and enantiopurity.[2] The corresponding (S)-enantiomer can be obtained by using the diastereomeric chiral ligand.
Workflow Diagram:
Caption: Workflow for Catalytic Dynamic Resolution.
Materials and Reagents:
-
N-Boc-piperidine
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Chiral Ligand (as described by Gawley, et al.)
-
Anhydrous diethyl ether (Et2O)
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Preparation: In a flame-dried, multi-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, dissolve N-Boc-piperidine in anhydrous diethyl ether under a nitrogen atmosphere.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add TMEDA, followed by the slow, dropwise addition of s-BuLi, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the racemic N-Boc-2-lithiopiperidine.
-
Dynamic Resolution: Add a solution of the chiral ligand in anhydrous diethyl ether to the reaction mixture. Allow the temperature to rise to -45 °C and stir at this temperature for 3 hours to effect the dynamic resolution.
-
Carboxylation: Cool the mixture back to -78 °C. Carefully add an excess of freshly crushed dry ice in small portions, ensuring the temperature does not rise significantly. After the addition is complete, allow the reaction to slowly warm to room temperature overnight.
-
Workup: Quench the reaction with 1 M HCl. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield the enantiomerically pure this compound.
Protocol 2: Classical Resolution of Racemic this compound
This protocol outlines a general procedure for the classical resolution of racemic this compound using a chiral resolving agent. This method is highly amenable to large-scale production.[3]
Workflow Diagram:
Caption: Workflow for Classical Resolution.
Materials and Reagents:
-
Racemic this compound
-
Chiral Resolving Agent (e.g., (R)-(-)-α-phenylethylamine, Di-benzoyl-L-tartaric acid)
-
Solvent (e.g., ethanol, ethyl acetate, acetonitrile)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Salt Formation: In a large reactor, dissolve racemic this compound in a suitable solvent. Heat the solution gently if necessary. Add a stoichiometric amount (or a slight substoichiometric amount) of the chiral resolving agent.
-
Crystallization: Heat the mixture to obtain a clear solution. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of one of the diastereomeric salts.
-
Isolation: Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent. The enantiomeric purity of the salt can be checked at this stage. If necessary, the salt can be recrystallized to improve its purity.
-
Liberation of the Enantiomer: Suspend the diastereomeric salt in a mixture of water and ethyl acetate. Acidify the mixture with 1 M HCl (if using a basic resolving agent) or basify with 1 M NaOH (if using an acidic resolving agent) to break the salt.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. Further purification can be achieved by crystallization.
Conclusion
The large-scale synthesis of enantiomerically pure this compound is achievable through several viable methods. The Catalytic Dynamic Resolution offers a modern and highly efficient route with excellent enantioselectivity and the potential for high yields. For processes where robustness, scalability, and well-established technology are paramount, classical resolution remains a strong choice. The selection of the optimal method will be guided by the specific requirements of the project, including scale, cost, and desired purity. These notes and protocols provide a solid foundation for the successful implementation of these synthetic strategies in a research and development setting.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
Application Notes and Protocols: N-Boc-2-piperidinecarboxylic Acid in Medicinal Chemistry
Introduction
N-Boc-2-piperidinecarboxylic acid is a heterocyclic amino acid derivative that serves as a pivotal chiral building block in medicinal chemistry and drug discovery.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective reactions at the carboxylic acid moiety, while the inherent chirality of the molecule is crucial for stereoselective synthesis of complex pharmaceutical compounds.[1][2] The piperidine ring itself is a common and important structural motif found in a wide array of biologically active molecules and approved drugs, including analgesics, tranquilizers, and antiarrhythmic agents.[2][3][4] This document provides an overview of its applications, quantitative data from representative reactions, and detailed experimental protocols for its use.
Core Applications in Drug Discovery
This compound is highly valued for its synthetic versatility. The Boc group provides robust protection of the nitrogen atom, preventing its participation in unintended side reactions, yet it can be easily removed under mild acidic conditions to allow for subsequent functionalization.[2] This strategic protection makes it an ideal intermediate for multi-step syntheses.
Key applications include:
-
Peptide Synthesis: As a protected cyclic amino acid, it is used to introduce conformational constraints into peptides, which can enhance biological activity, stability, or receptor selectivity.[2] It is suitable for Boc solid-phase peptide synthesis.
-
Chiral Scaffolds: It serves as a foundational chiral scaffold for the synthesis of complex heterocyclic systems. For example, it has been used to develop novel methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.[5]
-
Synthesis of Active Pharmaceutical Ingredients (APIs): The piperidine scaffold is a key component in numerous therapeutic agents. This building block facilitates the incorporation of the piperidine motif in drug candidates targeting a wide range of diseases.[3][6] For instance, derivatives have been investigated as soluble epoxide hydrolase (sEH) inhibitors and for their antimicrobial properties.[4][7]
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. acgpubs.org [acgpubs.org]
Synthesis of Conformationally Constrained Amino Acids Using N-Boc-2-piperidinecarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conformationally constrained amino acids are invaluable tools in drug discovery and peptide science. By restricting the rotational freedom of the amino acid backbone and side chains, researchers can enhance metabolic stability, increase receptor affinity and selectivity, and modulate pharmacokinetic properties. N-Boc-2-piperidinecarboxylic acid, a protected form of the cyclic amino acid pipecolic acid, serves as a versatile chiral building block for the synthesis of a diverse array of these constrained analogues.[1] The piperidine ring provides a rigid scaffold that can be further modified to introduce additional conformational constraints through the introduction of substituents or the formation of bicyclic and spirocyclic systems.
This document provides detailed application notes and experimental protocols for the synthesis of various conformationally constrained amino acids derived from this compound.
I. Diastereoselective Synthesis of 4-Substituted Pipecolic Acid Derivatives
The introduction of substituents at the C4 position of the piperidine ring is a common strategy to create conformationally constrained amino acids. The diastereoselectivity of these reactions is crucial for obtaining stereochemically pure compounds.
Application Note:
This protocol describes a method for the diastereoselective synthesis of 4-substituted pipecolic acid derivatives via the formation of a bicyclic lactam intermediate. This approach allows for the stereocontrolled introduction of a hydroxyl group, which can be further functionalized. The key steps involve the formation of a zwitterionic bicyclic oxazolo intermediate, followed by reductive cleavage to yield the substituted piperidine.
Experimental Protocol: Synthesis of (2R,4R,6S)-4-Hydroxy-6-methylpiperidine-2-carboxylic Acid Hydrochloride
This multi-step synthesis starts from a chiral β-enaminoester derived from (R)-(−)-2-phenylglycinol, which is then elaborated to a bicyclic lactam. This lactam serves as a scaffold for the stereoselective synthesis of the target pipecolic acid derivative.
Step 1: Synthesis of the Bicyclic Lactam Intermediate
A detailed procedure for the synthesis of the key bicyclic lactam intermediate can be found in the work of Cabrera et al. The process involves an intramolecular non-classical Corey–Chaykovsky ring-closing reaction of a sulfonium salt derived from a β-enaminoester. This reaction proceeds with high diastereoselectivity.
Step 2: Silyl Protection of the Hydroxyl Group
To a solution of the bicyclic lactam intermediate (1.0 eq) in dry dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, is added triethylamine (1.5 eq) followed by the dropwise addition of tert-butyldimethylsilyl trifluoromethanesulfonate (TBDMSOTf, 1.2 eq). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous NaHCO₃ solution and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Step 3: Diastereoselective Deprotonation and Carbonylation
The silyl-protected intermediate (1.0 eq) is dissolved in dry tetrahydrofuran (THF, 0.1 M) and cooled to -78 °C under a nitrogen atmosphere. A solution of lithium diisopropylamide (LDA, 2.0 M in THF/heptane/ethylbenzene, 1.1 eq) is added dropwise, and the mixture is stirred at -78 °C for 1 hour. Carbon dioxide gas is then bubbled through the solution for 30 minutes. The reaction is quenched with saturated aqueous NH₄Cl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
Step 4: Deprotection
The crude carboxylic acid is dissolved in a solution of hydrochloric acid (6 M) and heated to reflux for 4 hours. The solvent is removed under reduced pressure to yield the hydrochloride salt of (2R,4R,6S)-4-hydroxy-6-methylpiperidine-2-carboxylic acid.
Quantitative Data:
| Step | Product | Yield (%) | Diastereomeric Ratio |
| 3 | Silyl-protected carboxylic acid | 75 | >95:5 |
| 4 | (2R,4R,6S)-4-Hydroxy-6-methylpiperidine-2-carboxylic acid HCl | 98 | >95:5 |
Diagram of the Synthetic Workflow:
References
Application Notes and Protocols for the Chiral Resolution of DL-N-Boc-2-piperidinecarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The enantiomers of N-Boc-2-piperidinecarboxylic acid are crucial building blocks in the synthesis of a wide array of pharmaceuticals and natural products. The stereochemistry at the C-2 position of the piperidine ring is often critical for biological activity. Therefore, the efficient separation of the racemic mixture (DL-N-Boc-2-piperidinecarboxylic acid) into its individual (R) and (S) enantiomers is a vital process in drug discovery and development. These application notes provide detailed protocols for established methods of chiral resolution, including classical diastereomeric salt formation and modern catalytic dynamic resolution.
Methods for Chiral Resolution
Several techniques can be employed for the chiral resolution of DL-N-Boc-2-piperidinecarboxylic acid. The choice of method often depends on factors such as scale, desired enantiomeric purity, and available resources. The primary methods covered in these notes are:
-
Diastereomeric Salt Formation: A classical and widely used method involving the reaction of the racemic acid with a chiral base to form diastereomeric salts, which can be separated by fractional crystallization.
-
Catalytic Dynamic Resolution (CDR): A highly efficient modern technique that combines chiral catalysis with in-situ racemization of the unwanted enantiomer to theoretically achieve a 100% yield of the desired enantiomer.
Diastereomeric Salt Formation
This method relies on the differential solubility of diastereomeric salts formed between the racemic this compound and a chiral resolving agent, typically a chiral amine.
Workflow for Diastereomeric Salt Formation
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Diastereomeric Salt Formation
Materials:
-
DL-N-Boc-2-piperidinecarboxylic acid
-
(S)-(-)-α-Methylbenzylamine (or other chiral amine like dehydroabietylamine)
-
Ethanol (or other suitable solvent like methanol or acetone)
-
2M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel, filter paper)
-
Crystallization dish
Procedure:
-
Salt Formation:
-
In a flask, dissolve the racemic DL-N-Boc-2-piperidinecarboxylic acid in a suitable amount of warm ethanol.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (S)-(-)-α-Methylbenzylamine) in the same solvent.
-
Slowly add the resolving agent solution to the racemic acid solution with stirring.
-
Heat the mixture gently to ensure complete dissolution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. The salt of one diastereomer should start to crystallize.
-
For further crystallization, the flask can be placed in a refrigerator (e.g., at 4 °C) for several hours or overnight.
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol. This is the less soluble diastereomeric salt.
-
-
Liberation of the Enantiomer:
-
Suspend the collected crystals in water and add 2M HCl until the pH is acidic (pH ~2) to break the salt.
-
Extract the liberated free acid into an organic solvent like ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the optically enriched this compound.
-
-
Determination of Enantiomeric Purity:
-
The enantiomeric excess (e.e.) of the resolved acid should be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation with a polarimeter.
-
-
Recovery from Mother Liquor (Optional):
-
The other enantiomer can be recovered from the mother liquor by acidification and extraction, although it will be of lower enantiomeric purity. Further purification or recrystallization may be necessary.
-
Data Presentation
| Resolving Agent | Solvent | Enantiomer Obtained | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| (S)-(-)-α-Methylbenzylamine | Ethanol | (R)-enantiomer | ~40% | >95% |
| (R)-(+)-α-Methylbenzylamine | Ethanol | (S)-enantiomer | ~40% | >95% |
| Dehydroabietylamine | Methanol | (S)-enantiomer | ~35% | >98% |
Note: Yields are theoretical maximums of 50% for a single enantiomer in a classical resolution. Data is representative and may vary based on experimental conditions.
Catalytic Dynamic Resolution (CDR)
Catalytic Dynamic Resolution (CDR) offers a more efficient route to a single enantiomer from a racemate. This method involves the deprotonation of N-Boc-piperidine to form a racemic 2-lithio-N-Boc-piperidine intermediate. A chiral ligand then complexes with the lithium, leading to a rapid equilibrium between the two enantiomeric organolithiums. Subsequent reaction with an electrophile (in this case, CO₂) traps one enantiomer faster than the other, providing the desired carboxylic acid in high yield and enantioselectivity.
Workflow for Catalytic Dynamic Resolution
Caption: Workflow for Catalytic Dynamic Resolution of N-Boc-piperidine.
Experimental Protocol: Catalytic Dynamic Resolution
This protocol is adapted from literature for the synthesis of (R)-(+)-N-Boc-pipecolic acid.[1]
Materials:
-
N-Boc-piperidine
-
s-Butyllithium (s-BuLi)
-
N,N,N′,N′-Tetramethylethylenediamine (TMEDA)
-
Chiral diaminoalkoxide ligand (e.g., ligand 8 as described in the literature for the (R)-enantiomer)[1]
-
Anhydrous Diethyl Ether (Et₂O)
-
Carbon Dioxide (CO₂, dry ice or gas)
-
Aqueous workup solutions (e.g., saturated NH₄Cl, HCl)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Formation of Racemic Organolithium:
-
To a solution of N-Boc-piperidine in anhydrous Et₂O at -78 °C under an inert atmosphere, add TMEDA followed by the dropwise addition of s-BuLi.
-
Stir the mixture at -78 °C for the specified time to ensure complete deprotonation, forming the racemic 2-lithio-N-Boc-piperidine.
-
-
Dynamic Resolution:
-
Add a solution of the chiral ligand (e.g., 10 mol% of ligand 8 ) in anhydrous Et₂O to the reaction mixture.
-
Warm the reaction to -45 °C and stir for 3 hours to allow the enantiomers of the organolithium to equilibrate.[1]
-
-
Electrophilic Quench:
-
Cool the mixture back down to -78 °C.
-
Quench the reaction by bubbling CO₂ gas through the solution or by pouring the reaction mixture over crushed dry ice.
-
-
Workup and Isolation:
-
Allow the mixture to warm to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Acidify the aqueous layer with HCl and extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain the enantioenriched this compound.
-
Data Presentation
The following table summarizes results from the literature for the Catalytic Dynamic Resolution to form various 2-substituted N-Boc-piperidines.[1] The entry for the carboxylic acid is highlighted.
| Electrophile | Chiral Ligand | Product | Yield (%) | Enantiomeric Ratio (er) |
| Me₃SiCl | 8 | (R)-2-TMS-N-Boc-piperidine | 74% | 96:4 |
| CO₂ | 8 | (R)-(+)-N-Boc-pipecolic acid | 78% | 98:2 |
| ClCO₂Me | 8 | (R)-N-Boc-pipecolic acid methyl ester | - | >99:1 |
| ClCO₂Me | 9 (diastereomer of 8) | (S)-N-Boc-pipecolic acid methyl ester | - | >99:1 |
Conclusion
The chiral resolution of DL-N-Boc-2-piperidinecarboxylic acid is a critical step for its use in asymmetric synthesis. Diastereomeric salt formation represents a robust and scalable classical method, suitable for industrial applications. For higher efficiency and yield of a single enantiomer, Catalytic Dynamic Resolution provides a powerful, state-of-the-art alternative. The choice of method will be guided by the specific requirements of the research or development program. Proper analytical techniques, such as chiral HPLC, are essential to verify the enantiomeric purity of the final product.
References
Catalytic Methods for the Synthesis of N-Boc-Piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-Boc-piperidine moiety is a crucial building block in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Its prevalence in drug candidates necessitates the development of efficient and stereoselective synthetic methodologies. This document provides detailed application notes and experimental protocols for key catalytic methods used in the synthesis of N-Boc-piperidines, including Catalytic Dynamic Resolution, Catalytic Hydrogenation, and Palladium-Catalyzed C-H Arylation.
Catalytic Dynamic Resolution (CDR) of N-Boc-2-lithiopiperidine
This powerful method allows for the highly enantioselective synthesis of 2-substituted N-Boc-piperidines from racemic N-Boc-2-lithiopiperidine. The process involves the in-situ generation of the lithiated species, which then undergoes dynamic resolution in the presence of a chiral ligand before being trapped by an electrophile.
Logical Relationship for Catalytic Dynamic Resolution
Caption: Logical flow of the Catalytic Dynamic Resolution process.
Quantitative Data
Table 1: Enantioselective Synthesis of 2-Aryl and 2-Vinyl-N-Boc-piperidines via CDR and Negishi Coupling.[1]
| Entry | Aryl/Vinyl Halide | Product | Yield (%) | er (R:S) |
| 1 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-N-Boc-piperidine | 74 | 90:10 |
| 2 | 4-Bromoanisole (in MTBE) | 2-(4-Methoxyphenyl)-N-Boc-piperidine | 65 | 86:14 |
| 3 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-N-Boc-piperidine | - | 93:7 |
| 4 | 4-Bromoanisole | 2-(4-Methoxyphenyl)-N-Boc-piperidine | - | 96:4 |
| 5 | 3-Bromopyridine | 2-(3-Pyridyl)-N-Boc-piperidine | 61 | 96:4 |
| 6 | (E)-β-Bromostyrene | 2-((E)-Styryl)-N-Boc-piperidine | 70 | 95:5 |
Conditions: N-Boc-piperidine, s-BuLi/TMEDA, (S,S)-ligand (5 mol%), ZnCl₂, Pd(OAc)₂, t-Bu₃P·HBF₄, Aryl/Vinyl Halide in Et₂O at -78 °C to -45 °C.
Experimental Protocol: Asymmetric Synthesis of (R)-2-(4-Methoxyphenyl)-N-Boc-piperidine
Materials:
-
N-Boc-piperidine
-
s-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
(S,S)-2-(N,N-dimethylamino)-3-(N'-methyl-N'-(2-oxyphenyl)amino)butane (chiral ligand)
-
Anhydrous diethyl ether (Et₂O)
-
Zinc chloride (ZnCl₂) solution in THF
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)
-
4-Bromoanisole
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried flask under an argon atmosphere, add N-Boc-piperidine (1.0 equiv) and anhydrous Et₂O.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add TMEDA (1.2 equiv) followed by the dropwise addition of s-BuLi (1.2 equiv). Stir the mixture at -78 °C for 3 hours to generate racemic N-Boc-2-lithiopiperidine.
-
Add a solution of the (S,S)-chiral ligand (0.05 equiv) in Et₂O.
-
Warm the reaction mixture to -45 °C and stir for 5 hours to effect the dynamic resolution.
-
Cool the mixture back down to -78 °C.
-
Add a solution of ZnCl₂ in THF (1.2 equiv) dropwise and allow the mixture to warm to room temperature over 30 minutes for transmetalation.
-
In a separate flask, prepare the palladium catalyst by stirring Pd(OAc)₂ (0.02 equiv) and t-Bu₃P·HBF₄ (0.04 equiv) in Et₂O.
-
Add the 4-bromoanisole (1.1 equiv) to the organozinc reagent, followed by the catalyst solution.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Catalytic Hydrogenation of Pyridines
The hydrogenation of pyridines to piperidines is a fundamental and atom-economical transformation. Recent advances have led to the development of catalysts that operate under mild conditions with high functional group tolerance. The resulting piperidine can then be protected with a Boc group.
Experimental Workflow for Rhodium-Catalyzed Pyridine Hydrogenation
Caption: General workflow for the hydrogenation of pyridines.
Quantitative Data
Table 2: Rhodium Oxide Catalyzed Hydrogenation of Functionalized Pyridines.[2][3]
| Entry | Substrate | Product | Yield (%) |
| 1 | 2-Methylpyridine | 2-Methylpiperidine | >99 |
| 2 | 3-Methylpyridine | 3-Methylpiperidine | >99 |
| 3 | 4-Methylpyridine | 4-Methylpiperidine | >99 |
| 4 | 2-Pyridinemethanol | 2-Piperidinemethanol | >99 |
| 5 | 3-Pyridinemethanol | 3-Piperidinemethanol | >99 |
| 6 | 2-(2-Aminoethyl)pyridine | 2-(2-Aminoethyl)piperidine | >99 |
| 7 | Ethyl isonicotinate | Ethyl isonipecotate | 95 |
| 8 | 2-Acetylpyridine | 2-Acetylpiperidine | 91 |
Conditions: Substrate (0.8 mmol), Rh₂O₃ (1 mg, 0.5 mol%), TFE (1 mL), H₂ (5 bar), 40 °C, 16 h.
Experimental Protocol: Synthesis of N-Boc-4-methylpiperidine
Materials:
-
4-Methylpyridine
-
Rhodium(III) oxide (Rh₂O₃)
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas (H₂)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
High-pressure reactor
Procedure:
Part A: Hydrogenation of 4-Methylpyridine
-
In a vial, add 4-methylpyridine (0.8 mmol, 1.0 equiv) and Rh₂O₃ (1 mg, 0.5 mol%).
-
Add anhydrous TFE (1 mL) to the vial.
-
Place the vial inside a high-pressure reactor.
-
Seal the reactor and purge with hydrogen gas three times.
-
Pressurize the reactor to 5 bar with hydrogen gas.
-
Heat the reaction mixture to 40 °C and stir for 16 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
The reaction mixture containing 4-methylpiperidine can be used directly in the next step after filtration to remove the catalyst.
Part B: Boc Protection of 4-Methylpiperidine
-
To the filtrate from Part A, add DCM, triethylamine (1.5 equiv), and di-tert-butyl dicarbonate (1.2 equiv).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃.
-
Separate the organic layer, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-4-methylpiperidine.
Palladium-Catalyzed β-Selective C(sp³)–H Arylation of N-Boc-piperidines
This method provides a direct route to valuable 3-aryl-N-Boc-piperidines through a palladium-catalyzed C-H activation and arylation sequence. The selectivity for the β-position is controlled by the choice of a flexible biarylphosphine ligand.
Catalytic Cycle for β-Arylation of N-Boc-piperidine
Caption: Proposed catalytic cycle for Pd-catalyzed β-arylation.
Quantitative Data
Table 3: Palladium-Catalyzed β-Arylation of N-Boc-piperidine.[4][5]
| Entry | Aryl Halide | Ligand | Product | Yield (%) | β:α Ratio |
| 1 | 3-Bromoanisole | Phenylpyrrole-based phosphine | 3-(3-Methoxyphenyl)-N-Boc-piperidine | 76 | 95:5 |
| 2 | 4-Bromotoluene | Phenylpyrrole-based phosphine | 3-(4-Tolyl)-N-Boc-piperidine | 71 | 96:4 |
| 3 | 2-Bromonaphthalene | Phenylpyrrole-based phosphine | 3-(2-Naphthyl)-N-Boc-piperidine | 65 | 95:5 |
| 4 | 3-Bromopyridine | Phenylpyrrole-based phosphine | 3-(3-Pyridyl)-N-Boc-piperidine | 58 | 94:6 |
| 5 | 4-Chlorotoluene | DavePhos | 3-(4-Tolyl)-N-Boc-piperidine | 62 | 93:7 |
Conditions: N-Boc-piperidine, s-BuLi/TMEDA, ZnCl₂, Aryl Halide, Pd₂(dba)₃, Ligand, Toluene, 60-80 °C.
Experimental Protocol: Synthesis of 3-(3-Methoxyphenyl)-N-Boc-piperidine
Materials:
-
N-Boc-piperidine
-
s-Butyllithium (s-BuLi) in cyclohexane
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous diethyl ether (Et₂O)
-
Zinc chloride (ZnCl₂) solution in THF
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Diisopropylphosphanyl)-1-phenylpyrrole (ligand)
-
3-Bromoanisole
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add N-Boc-piperidine (1.0 equiv) and anhydrous Et₂O.
-
Cool the solution to -78 °C.
-
Add TMEDA (1.5 equiv) followed by the dropwise addition of s-BuLi (1.5 equiv). Stir the mixture at -78 °C for 3 hours.
-
Add a solution of ZnCl₂ in THF (1.5 equiv) dropwise at -78 °C and then allow the mixture to warm to room temperature and stir for 1.5 hours.
-
In a separate flask, add Pd₂(dba)₃ (0.025 equiv) and the phenylpyrrole-based phosphine ligand (0.1 equiv) to anhydrous toluene and stir for 15 minutes.
-
To the organozinc reagent, add 3-bromoanisole (1.2 equiv) followed by the catalyst solution.
-
Heat the reaction mixture to 60 °C and stir for 17 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 3-(3-methoxyphenyl)-N-Boc-piperidine.
Conclusion
The catalytic methods outlined in this document represent powerful and versatile strategies for the synthesis of N-Boc-piperidines. The choice of method will depend on the desired substitution pattern and stereochemistry. The provided protocols and data serve as a valuable resource for researchers in the planning and execution of their synthetic routes toward important piperidine-containing target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Dynamics of catalytic resolution of 2-lithio-N-Boc-piperidine by ligand exchange. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-Boc-2-piperidinecarboxylic Acid
Welcome to the technical support center for the synthesis of N-Boc-2-piperidinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find frequently asked questions, detailed troubleshooting guides, and optimized experimental procedures to improve your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent and straightforward method is the reaction of 2-piperidinecarboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1][2][3][4] This reaction, known as Boc protection, selectively adds a tert-butoxycarbonyl (Boc) group to the nitrogen atom of the piperidine ring.[5][6]
Q2: My starting material, 2-piperidinecarboxylic acid, has poor solubility in common organic solvents. How can I address this?
This is a common issue as 2-piperidinecarboxylic acid is a zwitterion, making it poorly soluble in many organic solvents.[2] To overcome this, the reaction is often performed in a mixed solvent system, such as methanol-water or tert-butanol-water, with a base like sodium bicarbonate or sodium hydroxide.[1][7] The base deprotonates the carboxylic acid and protonates the amine, breaking the zwitterionic form and increasing solubility.
Q3: What are the typical yields for this synthesis?
Yields can vary significantly based on the reaction conditions and purification methods. However, well-optimized protocols report yields as high as 87.8% to over 95%.[1]
Q4: What are the critical parameters to control for a high-yield reaction?
Key parameters to monitor and optimize include:
-
Stoichiometry of Reagents: A slight excess of di-tert-butyl dicarbonate (Boc₂O) is typically used.
-
Choice of Base and Solvent: The base and solvent system should be chosen to ensure the solubility of the starting material and to facilitate the reaction.
-
Reaction Temperature and Time: The reaction is generally run at room temperature for 12-24 hours.[1]
-
pH Control during Workup: Careful adjustment of pH during the workup is crucial for isolating the product.[1][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction due to poor solubility of the starting material. | Use a mixed solvent system (e.g., methanol/water, THF/water) and a suitable base (e.g., NaHCO₃, NaOH) to improve solubility.[1][7] |
| Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, consider extending the reaction time or gently heating the mixture (e.g., to 30-40°C).[8][9] | |
| Loss of product during workup. | Ensure the pH is carefully adjusted to ~2-3 with a non-oxidizing acid like potassium bisulfate or dilute HCl to fully protonate the carboxylic acid before extraction with an organic solvent like dichloromethane or ethyl acetate.[1][8] | |
| Presence of Impurities | Unreacted di-tert-butyl dicarbonate (Boc₂O) or its byproducts. | Wash the reaction mixture with a solvent like ether to remove excess Boc₂O before acidification.[1] Purification by silica gel column chromatography may be necessary.[1] |
| Formation of di-Boc protected product. | This is less common for secondary amines but can occur. Use a controlled amount of Boc₂O (e.g., 1.1-1.2 equivalents) and monitor the reaction closely.[9] | |
| Reaction Not Starting | Poorly nucleophilic amine. | While 2-piperidinecarboxylic acid is generally reactive, ensure the amine is deprotonated by the base to increase its nucleophilicity. |
| Inactive Boc₂O. | Use fresh or properly stored di-tert-butyl dicarbonate. |
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound.
Protocol 1: High-Yield Synthesis in Methanol/Water
This protocol has a reported yield of 87.8%.[1]
Reagents and Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| D-(+)-2-Piperidinecarboxylic acid | 129.16 | 8.0 g | 0.062 | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 14.8 g | 0.068 | 1.1 |
| Sodium bicarbonate (NaHCO₃) | 84.01 | 26.04 g | 0.310 | 5.0 |
| Methanol | - | 400 mL | - | - |
| Water | - | As needed | - | - |
| Diethyl ether | - | As needed | - | - |
| Saturated potassium bisulfate solution | - | As needed | - | - |
| Dichloromethane | - | As needed | - | - |
| Saturated saline solution | - | As needed | - | - |
| Anhydrous sodium sulfate | - | As needed | - | - |
Procedure:
-
Reaction Setup: In a 1000 mL round-bottomed flask, combine D-(+)-2-piperidinecarboxylic acid, di-tert-butyl dicarbonate, sodium bicarbonate, and methanol.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Solvent Removal: Remove the methanol by distillation under reduced pressure.
-
Aqueous Workup: Dissolve the residue in water and wash three times with diethyl ether to remove unreacted Boc₂O.
-
Acidification: Adjust the pH of the aqueous phase to 2 with a saturated potassium bisulfate solution.
-
Extraction: Extract the product three times with dichloromethane.
-
Washing and Drying: Combine the organic phases, wash three times with saturated saline solution, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase and purify the crude product by silica gel column chromatography (eluent: petroleum ether/ethyl acetate/acetic acid) to yield the white solid product.
Workflow Diagram for Protocol 1
Caption: Synthetic workflow for this compound.
Comparative Data on Reaction Conditions
The following table summarizes different reaction conditions found in the literature for the Boc protection of piperidinecarboxylic acids. This data can help in selecting the appropriate conditions for your specific needs.
| Starting Material | Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
| D-(+)-2-Piperidinecarboxylic acid | Sodium bicarbonate | Methanol | Room Temp | 24 | 87.8 | [1] |
| 4-Piperidinecarboxylic acid | Sodium carbonate/Sodium bicarbonate buffer | Water | 30 | 22 | Not specified | [8] |
| 4-Piperidinecarboxylic acid | Sodium hydroxide | Water/tert-Butanol | 0 to Room Temp | Overnight | 100 | [7] |
| L-Glutamic acid derivative (for piperidine synthesis) | Triethylamine/DMAP | Dichloromethane | Not specified | Not specified | 92 (for Boc protection step) |
Logical Relationship Diagram for Troubleshooting
This diagram illustrates the logical steps to take when troubleshooting the synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Boc Deprotection of Piperidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the Boc deprotection of piperidines. This resource is intended for researchers, scientists, and drug development professionals to help navigate challenges such as incomplete reactions, side-product formation, and purification difficulties.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Boc deprotection of piperidines?
A1: The most prevalent side reactions stem from the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid.[1][2] This electrophile can lead to:
-
N-Alkylation: The newly deprotected piperidine nitrogen can be alkylated by the tert-butyl cation, resulting in the formation of a tertiary amine byproduct.
-
O-Alkylation: In cases of piperidines bearing hydroxyl groups (e.g., 4-hydroxypiperidine), the hydroxyl group can be alkylated by the tert-butyl cation to form a tert-butyl ether byproduct.[1]
-
Alkylation of Other Nucleophiles: If the substrate contains other electron-rich functional groups, such as indoles, phenols, or thiols, these can also be susceptible to tert-butylation.[1]
-
Cleavage of Other Acid-Sensitive Groups: The acidic conditions required for Boc deprotection can also cleave other acid-labile protecting groups or functional groups present in the molecule, such as esters or acetals.[3]
Q2: My Boc deprotection reaction is incomplete. What are the common causes and how can I drive it to completion?
A2: Incomplete Boc deprotection is a frequent issue that can arise from several factors:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to efficiently cleave the Boc group. Standard conditions such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane are typically effective.[1][4] If the reaction is sluggish, consider increasing the acid concentration.[1][3]
-
Inadequate Reaction Time or Temperature: The reaction may require more time to reach completion. Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed.[3] Gentle heating can sometimes be employed, but caution is advised as it may promote side reactions.[1]
-
Steric Hindrance: Bulky substituents on the piperidine ring or near the Boc-protected nitrogen can hinder the approach of the acid, slowing down the deprotection. In such cases, longer reaction times or stronger acidic conditions may be necessary.
-
Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete. Consider trying a different solvent system to improve solubility.[3]
Q3: How can I minimize the formation of alkylation side products?
A3: The most effective strategy to prevent unwanted alkylation is the use of scavengers. These are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation before it can react with your substrate.[1]
Commonly used scavengers include:
A typical scavenger cocktail might be 95% TFA, 2.5% water, and 2.5% TIS.[1]
Q4: What is the best work-up procedure after an acidic Boc deprotection?
A4: A proper work-up is crucial for isolating the deprotected piperidine in high yield and purity. A typical procedure involves:
-
Removal of Volatiles: After the reaction is complete, remove the solvent and excess acid under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[2]
-
Basification: Dissolve the residue in water or an appropriate organic solvent and neutralize the excess acid by adding a base, such as saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic (pH > 8).[3]
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like DCM or ethyl acetate to isolate the free piperidine.[3]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the deprotected piperidine.[3]
Troubleshooting Guides
Issue 1: Presence of an unexpected peak at +56 Da in the mass spectrum of the product.
-
Likely Cause: This mass increase is characteristic of tert-butylation, where a tert-butyl group has been added to your molecule, likely at the piperidine nitrogen or another nucleophilic site.
-
Troubleshooting Steps:
-
Add a Scavenger: Repeat the reaction with the addition of a scavenger like triethylsilane (TES) or triisopropylsilane (TIS) to the reaction mixture.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to reduce the rate of the alkylation side reaction.
-
Use HCl instead of TFA: In some cases, using HCl in dioxane may generate fewer alkylation byproducts compared to TFA.
-
Issue 2: Low yield of the desired product, especially with substrates containing ester groups.
-
Likely Cause: The acidic conditions are cleaving the ester group in addition to the Boc group.
-
Troubleshooting Steps:
-
Use Milder Acidic Conditions: Attempt the deprotection with a lower concentration of acid or a weaker acid. For instance, HCl in ethyl acetate is generally considered milder than TFA in DCM. One study showed that with an acid-sensitive ester, TFA in DCM led to a 10-20% loss of the ester, while HCl in ethyl acetate resulted in complete deprotection with no significant ester cleavage, although the reaction time was longer (6 hours vs. 30 minutes).[5]
-
Optimize Reaction Time: Carefully monitor the reaction and stop it as soon as the starting material is consumed to minimize the time the ester is exposed to acidic conditions.
-
Consider Alternative Deprotection Methods: For highly sensitive substrates, explore non-acidic deprotection methods, although these are less common for Boc groups.
-
Data Presentation
Table 1: Comparison of Common Acidic Reagents for Boc Deprotection of Piperidines
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% in DCM | 4M in 1,4-dioxane or ethyl acetate |
| Reaction Time | Generally fast (30 minutes to a few hours)[4] | Can be rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration.[4] |
| Yield | Typically high to quantitative.[4] | Typically high to quantitative.[4] |
| Product Purity | Generally high, but the resulting TFA salt can sometimes be oily or difficult to crystallize.[4] | Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification.[4] |
| Side Reactions | The intermediate t-butyl cation can lead to alkylation of nucleophiles. Scavengers are often recommended.[4] | Similar potential for t-butyl cation side reactions, though the choice of solvent can influence the outcome.[4] |
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection using TFA in DCM
Materials:
-
N-Boc protected piperidine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
(Optional) Scavenger, e.g., triethylsilane (TES)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
(Optional) Add a scavenger (1.1-1.2 equiv).
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 1-4 hours.[1]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected piperidine.
Protocol 2: General Procedure for Boc Deprotection using HCl in Dioxane
Materials:
-
N-Boc protected piperidine derivative
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
(Optional) Co-solvent, e.g., methanol or DCM
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 equiv) in a minimal amount of a suitable co-solvent if necessary.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate.
-
Stir the reaction mixture at room temperature. The deprotected piperidine hydrochloride salt may precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[4]
-
Upon completion, the solvent can be removed under reduced pressure.
-
Alternatively, the product can be precipitated by the addition of anhydrous diethyl ether, collected by filtration, washed with diethyl ether, and dried under vacuum.
Visualizations
References
Technical Support Center: Purification of N-Boc-2-piperidinecarboxylic Acid by Column Chromatography
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the purification of N-Boc-2-piperidinecarboxylic acid using column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing or Streaking on TLC/Column | The carboxylic acid group is interacting with the acidic silica gel, leading to slow and uneven elution. | Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the eluent. This protonates the analyte, reducing its interaction with the silica gel. |
| The sample is overloaded on the column. | Use a larger diameter column or reduce the amount of sample loaded. | |
| The compound is not stable on silica gel. | Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution. Alternatively, consider using a different stationary phase like alumina. | |
| Product Elutes with the Solvent Front (Low Retention) | The eluent is too polar. | Decrease the polarity of the eluent. For example, if using an ethyl acetate/hexane system, increase the proportion of hexane. |
| Product is Not Eluting from the Column (High Retention) | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. A gradient elution may be beneficial. |
| Co-elution of Impurities | The chosen solvent system does not provide adequate separation. | Optimize the solvent system using Thin Layer Chromatography (TLC) with various solvent combinations and polarities. Test different solvent systems such as dichloromethane/methanol or ethyl acetate/hexane with varying ratios. |
| Low Recovery/Yield | The compound may be partially adsorbing irreversibly to the silica gel. | The addition of a small amount of acid to the eluent can help improve recovery. |
| Some of the product may not have been completely eluted from the column. | After the main fractions are collected, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining product. | |
| "Oiling Out" - Product Separates as an Oil | This is a common issue with some Boc-protected amino acids where the compound does not crystallize easily from the collected fractions. | If crystallization does not occur upon solvent evaporation, try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate) and then adding a poor solvent (e.g., hexane) dropwise until turbidity is observed. Allow it to stand to induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common eluent system for the purification of this compound on a silica gel column is a mixture of petroleum ether, ethyl acetate, and a small amount of acetic acid. The acetic acid is crucial for obtaining symmetrical peaks by suppressing the ionization of the carboxylic acid group. A specific reported system is petroleum ether/ethyl acetate/acetic acid. The optimal ratio should be determined by TLC analysis.
Q2: How do I determine the correct solvent system using TLC?
A2: Spot your crude sample on a TLC plate and develop it in a chamber with a candidate solvent system. The ideal system will give your desired product an Rf value between 0.2 and 0.4, with good separation from impurities. An Rf in this range generally translates to a good elution profile on a column.
Q3: Why is my this compound streaking on the TLC plate and the column?
A3: Streaking, or tailing, is a common problem when chromatographing acidic compounds on silica gel. This occurs because the acidic proton of your compound can interact with the slightly acidic silanol groups (Si-OH) on the surface of the silica. This interaction leads to a slow and continuous elution of the compound, resulting in a streak rather than a compact spot or band. Adding a small amount of a competing acid, like acetic acid, to your mobile phase can prevent this by keeping your compound in its protonated, less polar form.
Q4: Can I use a different stationary phase instead of silica gel?
A4: Yes, if your compound shows instability or poor separation on silica gel, you can consider using neutral or basic alumina. However, you will need to re-optimize your solvent system as the elution order and retention times will change. Reversed-phase chromatography is another alternative, though less common for this specific purification.
Q5: How should I load my sample onto the column?
A5: For the best separation, dissolve your crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent. If the compound has poor solubility in the eluent, you can use a "dry loading" technique. To do this, dissolve your sample in a suitable solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Quantitative Data Summary
The following table summarizes typical parameters for the purification of N-Boc-protected piperidine derivatives by column chromatography. Please note that exact values can vary based on the specific impurities present and the experimental setup.
| Parameter | Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for flash column chromatography. |
| Eluent System | Petroleum Ether / Ethyl Acetate / Acetic Acid | The ratio needs to be optimized based on TLC. The acetic acid (0.1-1%) is key to prevent peak tailing. |
| Dichloromethane / Methanol | Another potential solvent system to explore, especially for more polar impurities. | |
| Typical Rf Value | ~0.3 - 0.4 | This is a general target for the desired compound in the chosen TLC solvent system for optimal column separation.[1] |
| Typical Yield | >85% | The yield is highly dependent on the purity of the crude material and the precision of the chromatography. A yield of 87.8% has been reported for a similar synthesis and purification. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Petroleum ether (or Hexane)
-
Ethyl acetate
-
Acetic acid
-
TLC plates (silica gel coated)
-
Glass chromatography column
-
Collection tubes
-
Rotary evaporator
2. TLC Analysis:
-
Dissolve a small amount of the crude product in a few drops of ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a mixture of petroleum ether, ethyl acetate, and a drop of acetic acid (e.g., start with a 7:3 ratio of petroleum ether to ethyl acetate).
-
Visualize the spots (e.g., using a potassium permanganate stain or by heating after staining with a suitable reagent, as the Boc group and the carboxylic acid are not strongly UV-active).
-
Adjust the solvent ratio until the desired product has an Rf value of approximately 0.3.
3. Column Packing:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent determined from your TLC analysis.
-
Pour the slurry into the column, gently tapping the column to ensure even packing and to remove any air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
4. Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Carefully pipette this solution onto the top of the silica bed without disturbing the surface.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
Add a thin protective layer of sand on top of the sample.
5. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or inert gas) to start the elution.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the elution process by collecting small samples from the fractions and spotting them on a TLC plate.
-
Develop the TLC plate to identify which fractions contain the purified product.
6. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator.
-
The final product should be a white solid. Dry it under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: N-Boc-2-piperidinecarboxylic Acid Solubility
This technical support guide provides troubleshooting strategies and frequently asked questions concerning the solubility of N-Boc-2-piperidinecarboxylic acid for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a white to off-white crystalline solid. It is generally soluble in many common organic solvents but is insoluble in water.[1][2][3] Its solubility is influenced by the presence of both a polar carboxylic acid group and a nonpolar N-Boc protecting group.
Q2: In which organic solvents is this compound known to be soluble?
Q3: Is this compound soluble in water?
A3: No, this compound is reported to be insoluble in water.[3] The hydrophobic nature of the Boc group and the piperidine ring counteracts the hydrophilicity of the carboxylic acid group.
Q4: Can I expect the racemic (DL), (R), and (S) forms to have different solubilities?
A4: While the fundamental solubility characteristics will be similar, there can be slight differences in the solubility of enantiomers versus the racemic mixture due to differences in crystal lattice energy. However, for most practical purposes in terms of solvent selection, their behavior will be comparable.
Solubility Data
Quantitative Solubility Data
| Solvent | Concentration | Temperature |
| Dimethylformamide (DMF) | 150 mg/mL (0.3 g in 2 mL)[4] | Not Specified |
Qualitative Solubility Data
| Solvent | Solubility |
| Methanol | Soluble[2][5] |
| Water | Insoluble[3] |
Troubleshooting Guide for Solubility Issues
Issue: Slow Dissolution or Incomplete Solubility
If you are experiencing difficulty dissolving this compound, the following troubleshooting workflow is recommended.
Factors Influencing Solubility
The solubility of this compound is a balance of several factors related to its structure and the properties of the solvent.
Experimental Protocols
Protocol for Solubility Determination
This protocol provides a general method for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., methanol, ethanol, acetonitrile, THF)
-
Vials with caps
-
Magnetic stirrer and stir bars or vortex mixer
-
Analytical balance
-
Temperature-controlled environment (e.g., water bath)
Procedure:
-
Prepare a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve.
-
Seal the vial to prevent solvent evaporation.
-
Stir the mixture vigorously at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separate the Undissolved Solid:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. Ensure no solid particles are transferred. Alternatively, the solution can be filtered through a syringe filter compatible with the solvent.
-
-
Quantify the Dissolved Solute:
-
Transfer the known volume of the supernatant to a pre-weighed vial.
-
Evaporate the solvent completely under reduced pressure or in a fume hood.
-
Weigh the vial containing the dried residue.
-
The mass of the dissolved this compound is the final weight of the vial minus the initial weight of the empty vial.
-
-
Calculate Solubility:
-
Solubility (in mg/mL) = Mass of the dried residue (mg) / Volume of the supernatant taken (mL).
-
Protocol for Improving Dissolution Rate
If the compound is known to be soluble but dissolves slowly, the following steps can be taken:
-
Particle Size Reduction:
-
Gently grind the crystalline this compound using a mortar and pestle to increase the surface area available for solvation.
-
-
Sonication:
-
Suspend the compound in the desired solvent.
-
Place the vial in an ultrasonic bath.
-
Sonicate for 15-30 minute intervals, monitoring for dissolution. Sonication provides energy to break up agglomerates and enhance solvent-solute interactions.
-
-
Gentle Heating:
-
While stirring, gently warm the solvent to a temperature that will not cause degradation of the compound (e.g., 30-50°C).
-
Add the this compound to the pre-warmed solvent.
-
Maintain the temperature while stirring until the solute is fully dissolved. Caution: Always be mindful of the boiling point of the solvent and the thermal stability of the compound.
-
References
- 1. N-BOC-piperidine-4-carboxylic acid | 84358-13-4 [chemicalbook.com]
- 2. buy high quality this compound CAS:98303-20-9,this compound CAS:98303-20-9 for sale online price,this compound CAS:98303-20-9 Pictures,this compound CAS:98303-20-9 Basic Info,this compound CAS:98303-20-9 Standard - www.pharmasources.com [pharmasources.com]
- 3. N-Boc-L-pipecolinic acid, 98+% | Fisher Scientific [fishersci.ca]
- 4. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]
- 5. This compound | 98303-20-9 [chemicalbook.com]
preventing racemization during N-Boc-2-piperidinecarboxylic acid reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate racemization during chemical reactions involving N-Boc-2-piperidinecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in reactions with this compound?
A1: Racemization is the conversion of a stereochemically pure compound (a single enantiomer) into a mixture of equal parts of both enantiomers (a racemic mixture). In the context of this compound, the chiral center is the carbon at the 2-position of the piperidine ring, which is bonded to the carboxylic acid group. During reactions that activate the carboxylic acid (e.g., amide bond formation), the proton on this chiral carbon can be temporarily removed, leading to a loss of the original stereochemistry.[1] This is a significant concern because the biological and pharmacological activity of many molecules is highly dependent on their specific three-dimensional structure. The presence of the undesired enantiomer can lead to reduced efficacy, altered side-effect profiles, or complete loss of activity.
Q2: What is the primary chemical mechanism that causes racemization during amide coupling reactions?
A2: The most common pathway for racemization in N-protected amino acid coupling reactions is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1] This occurs when the activated carboxylic acid of the this compound cyclizes. The proton at the chiral center of this oxazolone ring is significantly more acidic than in the starting acid and can be easily removed by a base present in the reaction. The resulting planar, achiral intermediate can then be attacked by an amine from either side, leading to a mixture of both stereoisomers in the product.[1] A less frequent mechanism is direct enolization, where a strong base directly removes the proton from the chiral carbon of the activated acid.[1]
Q3: Which experimental factors have the most significant impact on the degree of racemization?
A3: Several factors critically influence the extent of racemization. The most important are:
-
Coupling Reagents and Additives: The choice of activating agent is paramount. Some reagents are inherently more prone to causing racemization than others. Additives are often used to suppress this side reaction.
-
Base: The type and strength of the base used can significantly affect the rate of proton abstraction from the chiral center.
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.[1]
-
Solvent: The polarity of the solvent can influence the stability of intermediates and the reaction pathways.
-
Pre-activation Time: The duration for which the carboxylic acid is activated before the addition of the nucleophile (e.g., an amine) can impact the extent of racemization.[1]
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound that can lead to racemization.
Problem: Significant level of the undesired diastereomer or enantiomer detected in the product.
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate Coupling Reagent | Solution: Switch to a uronium/aminium or phosphonium-based coupling reagent like HATU, HBTU, HCTU, or PyBOP. These reagents are known to be highly efficient and generally result in lower levels of racemization compared to carbodiimides used alone. Rationale: Uronium/aminium and phosphonium reagents react with the carboxylic acid to form active esters that are less prone to cyclizing into the problematic oxazolone intermediate. |
| Use of Carbodiimides (DCC, EDC) without Additives | Solution: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Rationale: These additives react with the initially formed highly reactive O-acylisourea intermediate to generate a more stable active ester. This new intermediate is less susceptible to oxazolone formation and therefore reduces the risk of racemization. HOAt is often considered more effective than HOBt in suppressing racemization. |
| Strong or Sterically Unhindered Base | Solution: Replace strong or non-hindered bases like triethylamine (TEA) with a weaker or more sterically hindered base. Good alternatives include N,N-diisopropylethylamine (DIPEA), N-methylmorpholine (NMM), or 2,4,6-collidine. Rationale: Strong and small bases can more easily abstract the acidic proton at the chiral center, which is the key step in racemization. Weaker or bulkier bases are less likely to cause this deprotonation. |
| Elevated Reaction Temperature | Solution: Perform the coupling reaction at a lower temperature. It is often recommended to start the reaction at 0 °C and then allow it to slowly warm to room temperature if necessary.[1] Rationale: The rate of racemization increases with temperature. Maintaining a low temperature, especially during the initial activation and coupling phases, is critical for preserving stereochemical integrity.[1] |
| Prolonged Pre-activation Time | Solution: Minimize the pre-activation time. A short pre-activation of 1-5 minutes is often sufficient. Alternatively, add the coupling reagent to the mixture of the acid, amine, and additive, with the base being the last component added to initiate the reaction.[1] Rationale: Allowing the activated carboxylic acid to sit for an extended period, particularly in the presence of a base, increases the opportunity for oxazolone formation and subsequent racemization before the amine has a chance to react.[1] |
| Inappropriate Solvent | Solution: If possible, use a less polar aprotic solvent. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred over more polar solvents like dimethylformamide (DMF) when racemization is a major concern. Rationale: The polarity of the solvent can influence the reaction mechanism and the stability of the intermediates that lead to racemization. |
Data Presentation
While specific quantitative data for the racemization of this compound under various coupling conditions is not extensively available in the literature, the following tables provide a qualitative and semi-quantitative comparison of common coupling reagents and conditions based on their known performance with other N-Boc protected amino acids. Lower racemization potential indicates better stereochemical preservation.
Table 1: Qualitative Comparison of Common Coupling Reagents for Suppressing Racemization
| Coupling Reagent/System | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU / HOAt | Very Low | Highly efficient, fast reaction times, suitable for hindered couplings. | Higher cost. |
| HBTU / HOBt | Low | Good balance of efficiency and cost, widely used. | Can be less effective for very hindered couplings compared to HATU. |
| PyBOP | Low | High coupling efficiency, low risk of racemization. | Can be more expensive than carbodiimides. |
| EDC / HOBt or Oxyma | Low to Moderate | Cost-effective, water-soluble byproducts (EDC). | Higher risk of racemization if additives are not used, can be slower. |
| DCC / HOBt or Oxyma | Low to Moderate | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is often insoluble and requires filtration. |
| DCC or EDC alone | High | Simple to use. | High risk of significant racemization. |
Table 2: Influence of Reaction Parameters on Racemization
| Parameter | Condition Favoring Low Racemization | Condition Favoring High Racemization | Rationale |
| Temperature | 0 °C to room temperature | Elevated temperatures (> room temp.) | Higher temperatures accelerate the rate of oxazolone formation and enolization. |
| Base | DIPEA, NMM, 2,4,6-Collidine | Triethylamine (TEA) | Sterically hindered and weaker bases are less effective at abstracting the chiral proton. |
| Solvent | DCM, THF (less polar) | DMF (more polar) | Less polar solvents can disfavor the formation of charged intermediates involved in racemization. |
| Pre-activation Time | 1-5 minutes or in-situ activation | > 15 minutes | Longer exposure of the activated acid to the base increases the chance of racemization. |
Experimental Protocols
Protocol 1: Low-Racemization Amide Coupling using HATU
This protocol is designed to minimize racemization during the formation of an amide bond with this compound.
Materials:
-
This compound (1.0 equivalent)
-
Amine component (1.0 - 1.2 equivalents)
-
HATU (1.0 equivalent)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath, and inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, dissolve the this compound (1.0 eq.) and the amine component (1.0-1.2 eq.) in an appropriate volume of anhydrous DMF or DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add HATU (1.0 eq.) to the cooled solution with stirring.
-
Add DIPEA (2.0 eq.) dropwise to the mixture.
-
Stir the reaction at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Upon completion, proceed with a standard aqueous work-up and purify the product by flash column chromatography.
Protocol 2: Low-Racemization Amide Coupling using EDC/HOBt
This protocol provides a cost-effective alternative for amide bond formation with a focus on minimizing racemization.
Materials:
-
This compound (1.0 equivalent)
-
Amine component (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
To a solution of this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF, add DIPEA (2.0 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq.) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add the amine component (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Mechanism of racemization via oxazolone formation.
References
Technical Support Center: Asymmetric Deprotonation of N-Boc-Piperidines
Here is a technical support center for troubleshooting challenges in the asymmetric deprotonation of N-Boc-piperidines.
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the asymmetric deprotonation of N-Boc-piperidines.
Frequently Asked Questions (FAQs)
Q1: Why is the asymmetric deprotonation of N-Boc-piperidine considered so challenging?
A1: The asymmetric deprotonation of N-Boc-piperidine is notoriously difficult due to a combination of factors. The reaction is highly sensitive to steric hindrance, often resulting in low yields and poor enantioselectivity.[1][2] Compared to the analogous deprotonation of N-Boc-pyrrolidine, the lithiation of N-Boc-piperidine is a much slower process.[3] This slow deprotonation rate allows competing side reactions to occur, such as the addition of the organolithium base (e.g., s-BuLi) to the Boc-group's carbonyl.[3]
Q2: What is the role of the chiral ligand in this reaction?
A2: The chiral ligand complexes with the organolithium base (e.g., s-BuLi) to create a chiral environment. This chiral complex then selectively removes one of the two prochiral protons at the C2 position of the N-Boc-piperidine ring, leading to an enantioenriched lithiated intermediate. The choice of ligand is critical for achieving high enantioselectivity.
Q3: What are common chiral ligands used for this transformation?
A3: Historically, (-)-sparteine has been a widely used ligand, but it often provides only moderate enantioselectivity with N-Boc-piperidine.[3] More recently, synthetic "sparteine surrogates" have been developed that can offer significantly higher yields and enantioselectivity.[4] Other C2-symmetric diamines and amino-alcohols have also been investigated, though success can be variable.[1]
Q4: What is a "Dynamic Kinetic Resolution" (DKR) in the context of this reaction?
A4: A Dynamic Kinetic Resolution (DKR) is a powerful strategy used when the lithiated N-Boc-piperidine intermediate can rapidly racemize (invert its configuration). In a DKR, a chiral ligand is used to selectively trap one enantiomer of the rapidly equilibrating lithiated intermediate with an electrophile at a rate faster than the other. This allows for the theoretical conversion of the entire racemic intermediate into a single enantiomer of the product, achieving high yield and high enantiomeric excess.[1]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction is resulting in very low yields or only recovering starting material. What are the likely causes and solutions?
A: Low yields are a common problem and can stem from several factors:
-
Cause 1: Competing Side Reactions. The primary competing reaction is the addition of s-BuLi to the carbamate carbonyl.[3] This is exacerbated by the slow rate of deprotonation.
-
Solution: Ensure the reaction is maintained at a very low temperature (-78 °C) to disfavor the addition pathway. The rate of addition of s-BuLi should also be very slow. Using a highly effective ligand, such as a (+)-sparteine surrogate, can accelerate the desired deprotonation, improving yields.[4]
-
-
Cause 2: Steric Hindrance. Even small increases in the steric bulk of the chiral ligand can dramatically reduce the reaction rate and, consequently, the yield.[1][2]
-
Solution: If you are using a custom or highly substituted chiral ligand, consider screening less sterically hindered alternatives. While non-hindered ligands like TMEDA give good yields, they are achiral and will not induce asymmetry.[1]
-
-
Cause 3: Inactive Reagents. Organolithium reagents like s-BuLi are highly sensitive to moisture and air.
-
Solution: Use freshly titrated s-BuLi. Ensure all glassware is flame-dried or oven-dried and the reaction is run under a strictly inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.
-
Issue 2: Low Enantioselectivity (Low e.r. or e.e.)
Q: I am getting the desired product, but the enantiomeric ratio (e.r.) is poor. How can I improve it?
A: Poor enantioselectivity indicates that the chiral base complex is not effectively discriminating between the two prochiral α-protons.
-
Cause 1: Suboptimal Ligand. The chosen chiral ligand may not be suitable for N-Boc-piperidine, even if it works well for other substrates like N-Boc-pyrrolidine.[1] (-)-Sparteine, for example, often gives only moderate results with piperidine.[3]
-
Cause 2: Incorrect Solvent. The solvent plays a crucial role in the structure and reactivity of the organolithium-ligand complex. Using a coordinating solvent like THF can sometimes lead to low enantioselectivity with certain ligand systems (like (-)-sparteine), as the THF can compete with the chiral ligand for coordination to the lithium ion.[5]
-
Solution: Consider switching to a non-coordinating solvent like toluene or diethyl ether, which can enhance the influence of the chiral ligand.
-
-
Cause 3: Temperature Too High. The configurational stability of the lithiated intermediate is temperature-dependent. If the temperature rises, the intermediate may racemize before it is trapped by the electrophile.
-
Solution: Maintain the reaction temperature strictly at -78 °C throughout the deprotonation and electrophilic quench steps.
-
Issue 3: Inconsistent Results
Q: My results are not reproducible. What factors should I control more carefully?
A: Reproducibility issues often point to subtle variations in experimental conditions.
-
Solution:
-
Reagent Quality: Always use freshly titrated s-BuLi.
-
Temperature Control: Use a cryostat or a well-maintained dry ice/acetone bath to ensure a consistent -78 °C. Monitor the internal reaction temperature.
-
Addition Rates: Use a syringe pump for the slow, controlled addition of the s-BuLi and the electrophile. This ensures consistent reaction times and minimizes local temperature fluctuations.
-
Inert Atmosphere: Ensure a rigorously dry and oxygen-free environment. Any moisture will quench the organolithium species.
-
Quantitative Data Summary
The following tables summarize the impact of different ligands and conditions on the asymmetric deprotonation of N-Boc-piperidine.
Table 1: Effect of Chiral Ligand on Deprotonation-Silylation
| Chiral Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
| (-)-Sparteine | Et₂O | -78 | Variable | 87:13 | [3] |
| (+)-Sparteine Surrogate | Toluene | -78 | High | up to 88:12 | [4][6] |
| C2-Symmetric Diamine (Alexakis) | Et₂O | -78 | Low | High | [1] |
| Chiral TMEDA derivatives | Et₂O | -78 | Low | Low | [1][2] |
Table 2: Dynamic Kinetic Resolution of 2-Lithio-N-Boc-piperidine
| Chiral Ligand | Electrophile | Temperature (°C) | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
| Chiral Diamino Alkoxide | Me₃SiCl | -10 to -78 | 62 | 93:7 | [7] |
| Chiral Diamino Alkoxide | Dimethyl Sulfate | -10 to -78 | Low | Low | [7] |
Experimental Protocols
Protocol 1: Asymmetric Deprotonation using a (+)-Sparteine Surrogate
This protocol is adapted from methodologies that have shown high success.[4]
-
Preparation: To a flame-dried, round-bottom flask under an argon atmosphere, add anhydrous toluene (or diethyl ether).
-
Reagent Addition: Add N-Boc-piperidine (1.0 equiv.) and the (+)-sparteine surrogate (1.2 equiv.).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add a solution of sec-butyllithium (s-BuLi, 1.2 equiv.) dropwise via syringe pump over 30 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stirring: Stir the resulting solution at -78 °C for the optimized time (this can range from 1 to 6 hours; reaction progress can be monitored by in situ IR if available).[4]
-
Electrophilic Quench: Add the desired electrophile (e.g., trimethylsilyl chloride, 1.5 equiv.) dropwise.
-
Completion: Continue stirring at -78 °C for an additional 2-4 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Separate the layers and extract the aqueous phase with diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Dynamic Kinetic Resolution (DKR) via Deprotonation
This protocol is a general representation based on DKR strategies.[7]
-
Racemic Lithiation: To a flame-dried flask under argon, add N-Boc-piperidine (1.0 equiv.) and TMEDA (1.2 equiv.) in anhydrous THF. Cool to -78 °C. Add s-BuLi (1.2 equiv.) dropwise and stir for 3-4 hours to generate the racemic lithiated intermediate.[7]
-
Ligand Exchange: In a separate flask, prepare the chiral resolving agent (e.g., a chiral diamino alkoxide, 1.2 equiv.).
-
Resolution: Transfer the solution of the racemic lithiated intermediate via cannula to the chiral ligand solution at the appropriate temperature for resolution (e.g., -20 °C to -10 °C) and stir for 1 hour to allow equilibration.[7]
-
Electrophilic Quench: Cool the solution back down to -78 °C. Add the electrophile (1.5 equiv.) very slowly via syringe pump over several hours. The slow addition is critical for the DKR to be effective.[7]
-
Work-up & Purification: Perform the same work-up and purification steps as described in Protocol 1.
Visualizations
Caption: General workflow for asymmetric deprotonation.
Caption: Troubleshooting logic for common issues.
Caption: Concept of Dynamic Kinetic Resolution (DKR).
References
- 1. researchgate.net [researchgate.net]
- 2. pure.york.ac.uk [pure.york.ac.uk]
- 3. An experimental and computational investigation of the enantioselective deprotonation of Boc-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric deprotonation of N-boc piperidine: react IR monitoring and mechanistic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
selective removal of Boc group in the presence of other protecting groups
This guide is intended for researchers, scientists, and drug development professionals to navigate the selective removal of the tert-butyloxycarbonyl (Boc) protecting group in the presence of other protecting groups.
Frequently Asked Questions (FAQs)
Q1: What is the principle of selective Boc deprotection?
Selective deprotection relies on the principle of orthogonality.[1][2][3] Protecting groups are considered orthogonal if one can be removed under specific conditions without affecting the other.[1][2] The Boc group is labile to acid, meaning it is removed under acidic conditions.[2][][5] Therefore, it can be selectively removed in the presence of protecting groups that are stable to acid but labile to other conditions, such as bases (e.g., Fmoc), catalytic hydrogenolysis (e.g., Cbz, Benzyl esters), or fluoride ions (e.g., silyl ethers).[1][6][7]
Q2: Which protecting groups are orthogonal to Boc?
Several common protecting groups are orthogonal to the Boc group:
-
Fmoc (9-Fluorenylmethoxycarbonyl): This group is base-labile and is stable to the acidic conditions used for Boc removal.[][6][8] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS).[2]
-
Cbz (Carboxybenzyl): Also known as Z-group, it is typically removed by catalytic hydrogenolysis and is stable to the acidic conditions used for Boc deprotection.[5][6][7][9]
-
Benzyl (Bn) ethers: Similar to Cbz, benzyl ethers are removed by catalytic hydrogenolysis and are stable to most acidic conditions used for Boc cleavage.[1][10][11]
-
Silyl ethers (e.g., TBDMS, TIPS): These are typically removed with fluoride-containing reagents (like TBAF) or under specific acidic conditions. Their stability to acid can vary, allowing for selective removal in some cases.[7] For instance, a TBS group can often be retained while a Boc group is removed with strong acid.[7]
Q3: What are the standard conditions for selective Boc deprotection?
The most common method for Boc deprotection is treatment with a strong acid.[12][13] A widely used reagent is trifluoroacetic acid (TFA), often as a solution in a solvent like dichloromethane (DCM).[5][7][13][14] Other acidic reagents include hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[14][15][16]
Q4: Can the Boc group be removed without strong acids?
Yes, several alternative methods exist for removing the Boc group under milder or non-acidic conditions, which can be crucial when other acid-sensitive groups are present:
-
Lewis Acids: Reagents like zinc bromide (ZnBr2) or aluminum chloride (AlCl3) can selectively cleave Boc groups, sometimes with different selectivity compared to strong acids.[16][17]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can effect its removal without any acid catalyst.[18][19]
-
Milder Acidic Conditions: Aqueous phosphoric acid or p-toluenesulfonic acid can be used for a milder deprotection.[8][18] A method using oxalyl chloride in methanol has also been reported as a mild alternative.[15][18]
Troubleshooting Guide
Issue: Incomplete Boc Deprotection
| Potential Cause | Troubleshooting Action |
| Insufficient Acid | Increase the concentration or equivalents of the acid (e.g., TFA).[18][20] |
| Insufficient Reaction Time | Increase the reaction time and monitor the progress by TLC or LC-MS.[18] |
| Steric Hindrance | The Boc-protected amine might be in a sterically hindered environment, slowing down the reaction. Consider increasing the reaction temperature or using a stronger acid system.[18][20] |
| Poor Resin Swelling (in SPPS) | Ensure the resin is adequately swollen. In some cases, a 55% TFA solution in DCM may lead to better swelling and higher purity than 100% TFA.[20] |
Issue: Unwanted Side Reactions
| Potential Cause | Troubleshooting Action |
| t-Butylation of Nucleophilic Residues | The tert-butyl cation generated during deprotection can alkylate sensitive residues like tryptophan, methionine, and cysteine.[12][14] Add scavengers such as triisopropylsilane (TIS), thioanisole, or water to the deprotection cocktail to trap the t-butyl cations.[14][18][21] |
| Cleavage of Other Acid-Sensitive Groups (e.g., esters, other protecting groups) | The acidic conditions are too harsh.[21] Modify the acidic conditions by using a milder acid (e.g., aqueous phosphoric acid) or a lower concentration of the strong acid.[21] Alternatively, use non-acidic deprotection methods like thermal deprotection or specific Lewis acids.[18][21] |
| Trifluoroacetylation of the Deprotected Amine | This can occur when using TFA, where the deprotected amine is acylated.[18] Ensure complete removal of residual TFA by co-evaporation with a solvent like toluene.[18] |
| Benzyl Group Migration in Tyr(Bzl) | During TFA-mediated deprotection of Boc-Tyr(Bzl)-OH, the benzyl group can migrate to the aromatic ring.[22] Careful optimization of reaction conditions and the use of scavengers are crucial to minimize this side reaction.[22] |
Quantitative Data Summary
The following table summarizes common conditions for selective Boc deprotection, providing a basis for comparison.
| Reagent/Condition | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) [5][14][18] | Dichloromethane (DCM) | Room Temp | 1-2 hours | Standard, effective for most substrates. Scavengers are often needed. |
| HCl in Dioxane (4M) [14] | Dioxane | Room Temp | 30 minutes | Common alternative to TFA. |
| Aqueous Phosphoric Acid (85 wt%) [8][21] | Toluene | Room Temp or slightly elevated | Variable | Milder conditions, tolerates Cbz, esters, and some silyl ethers.[8] |
| p-Toluenesulfonic Acid (pTSA) [18] | Acetonitrile/Methanol | Room Temp | Variable | Can be used under milder conditions.[18] |
| Zinc Bromide (ZnBr2) | Dichloromethane (DCM) | Room Temp | Variable | Lewis acid condition, can offer different selectivity.[18] |
| Thermal Deprotection [18][19] | Methanol or Trifluoroethanol | High Temp (e.g., 170-230 °C in flow) | Minutes (in flow) | No acid catalyst required, can be selective based on temperature.[19] |
| Oxalyl Chloride in Methanol [15][18] | Methanol | 0 °C to Room Temp | 1-4 hours | Very mild method, tolerant of acid-labile esters.[15][18] |
Experimental Protocols
Protocol 1: General Boc Deprotection using Trifluoroacetic Acid (TFA) [5][7]
-
Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution. If scavengers (e.g., triisopropylsilane, 2.5-5% v/v) are required, they should be added at this stage.[18]
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).[18] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[18] The crude product can then be purified by standard methods.
Protocol 2: Boc Deprotection using 4M HCl in Dioxane [14]
-
Dissolution: Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane.
-
Deprotection: Add 4 M HCl in dioxane to the solution (typically 5-10 equivalents of HCl per equivalent of the Boc-protected substrate).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Remove the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide. Collect the precipitate by filtration and wash with cold ether.
Diagrams
Caption: Troubleshooting workflow for selective Boc deprotection.
Caption: Orthogonal deprotection strategy with the Boc group.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. jk-sci.com [jk-sci.com]
- 14. benchchem.com [benchchem.com]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. Double BOC protection selective removal method [en.highfine.com]
- 18. benchchem.com [benchchem.com]
- 19. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
N-Boc-2-piperidinecarboxylic acid stability and storage conditions
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of N-Boc-2-piperidinecarboxylic acid, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3][4] Proper storage is crucial to maintain its stability and purity.
Q2: Is this compound sensitive to moisture?
Q3: What materials are incompatible with this compound?
A3: Avoid contact with strong oxidizing agents and strong acids.[2][3] The Boc (tert-butoxycarbonyl) protecting group is acid-labile and will be removed in the presence of strong acids.
Q4: What is the expected shelf life of this compound?
A4: When stored under the recommended conditions, this compound is stable for an extended period. For specific shelf-life information, it is always best to refer to the certificate of analysis provided by the supplier.
Q5: What are the physical properties of this compound?
A5: It is typically a white to light yellow crystalline powder or a white solid.[5][6] The melting point can vary slightly depending on the specific enantiomer and purity, with ranges cited as 116-119°C and 130-133°C.[3][5][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent reaction yields | Degradation of this compound due to improper storage. | Verify the storage conditions (cool, dry, tightly sealed). Consider re-analyzing the purity of the starting material via HPLC or NMR. |
| Presence of acidic impurities in the reaction mixture. | Ensure all solvents and reagents are free from acidic contaminants. Use of a non-acidic base may be necessary to neutralize any trace acids. | |
| Unexpected deprotection of the Boc group | Exposure to acidic conditions during the reaction or workup. | Carefully control the pH of your reaction. Avoid using strong acids unless deprotection is the intended step. Consider using alternative protecting groups if acid sensitivity is a persistent issue. |
| Poor solubility in reaction solvent | Use of an inappropriate solvent. | This compound is soluble in solvents like dimethylformamide (DMF).[5] Test solubility in small volumes of different solvents to find the most suitable one for your reaction. |
| Material appears discolored or clumped | Absorption of moisture or exposure to contaminants. | Do not use the material if its physical appearance has significantly changed. This could indicate degradation. It is recommended to use a fresh batch. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
C18 HPLC column
Procedure:
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Gradient: Start with 95% A and 5% B, ramp to 5% A and 95% B over 20 minutes.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be calculated based on the area of the main peak relative to the total peak area.
Protocol 2: Accelerated Stability Study
This protocol is designed to assess the stability of this compound under stressed conditions.
Procedure:
-
Divide a batch of this compound into three samples.
-
Store each sample under the following conditions for 4 weeks:
-
Sample A (Control): 2-8°C, in a desiccator.
-
Sample B (Elevated Temperature): 40°C, in a desiccator.
-
Sample C (High Humidity): 25°C, in a chamber with 75% relative humidity.
-
-
At weekly intervals (Week 1, 2, 3, and 4), take a small aliquot from each sample.
-
Analyze the purity of each aliquot using the HPLC method described in Protocol 1.
-
Compare the purity results over time to the initial purity and the control sample to determine the impact of temperature and humidity.
Visualizations
Caption: Troubleshooting workflow for experimental issues.
Caption: Key factors influencing stability.
References
- 1. echemi.com [echemi.com]
- 2. peptide.com [peptide.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]
- 6. This compound CAS 98303-20-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. This compound | 98303-20-9 [chemicalbook.com]
dealing with impurities in commercial N-Boc-2-piperidinecarboxylic acid
Welcome to the Technical Support Center for commercial N-Boc-2-piperidinecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address common issues related to impurities encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Based on its common synthesis route, the most likely impurities in commercial this compound include:
-
Unreacted Starting Materials: 2-piperidinecarboxylic acid and di-tert-butyl dicarbonate (Boc anhydride).
-
Byproducts of the Boc Protection Reaction: tert-Butanol and other carbonate species.
-
Residual Solvents: Solvents used during synthesis and purification, such as methanol, ethyl acetate, dichloromethane, and petroleum ether.[1]
-
Enantiomeric Impurities: The presence of the undesired enantiomer (e.g., S-enantiomer in a product specified as R).
-
N-Nitroso Impurities: Potentially formed if nitrosating agents are present during synthesis or storage.
Q2: How can these impurities affect my downstream applications, such as peptide synthesis?
A2: Impurities can have several detrimental effects on subsequent reactions:
-
Unreacted 2-piperidinecarboxylic acid: Can lead to the formation of undesired peptide sequences where the Boc-protected amino acid was intended to be incorporated.
-
Di-tert-butyl dicarbonate and its byproducts: Can interfere with coupling reactions and lead to the formation of side products.
-
Residual Solvents: May affect the solubility of reagents and the overall reaction kinetics. Certain solvents can also react with reagents.
-
Enantiomeric Impurities: Can lead to the formation of diastereomeric peptides, which can be difficult to separate and may have different biological activities.
-
N-Nitroso Impurities: These are often carcinogenic and are strictly regulated, making their presence a significant safety concern.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability of this compound, it is recommended to store it in a tightly sealed container in a cool, dry place, away from acidic vapors. The Boc protecting group is sensitive to acid and can be cleaved upon prolonged exposure to acidic conditions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield in Peptide Coupling Reaction | Presence of unreacted 2-piperidinecarboxylic acid in your this compound reagent. | 1. Verify Purity: Analyze the starting material using HPLC or ¹H NMR to quantify the level of unreacted 2-piperidinecarboxylic acid.2. Purify the Reagent: If significant impurities are detected, purify the this compound using column chromatography or recrystallization (see Experimental Protocols).3. Adjust Stoichiometry: If purification is not feasible, adjust the stoichiometry of your coupling reaction to account for the lower purity of the reagent. |
| Unexpected Side Products in Mass Spectrometry | Presence of byproducts from the Boc protection reaction or degradation of the starting material. | 1. Characterize Impurities: Use LC-MS to identify the mass of the unexpected side products and infer their structure.2. Purify the Reagent: Purify the this compound to remove interfering substances.3. Optimize Reaction Conditions: Ensure your reaction is performed under anhydrous conditions to prevent hydrolysis of activated intermediates.[2] |
| Inconsistent Reaction Outcomes | Variability in the purity of different batches of commercial this compound. | 1. Qualify New Batches: Always analyze the purity of a new batch of the reagent before use.2. Standardize Purification: If purity is consistently an issue, implement a standard in-house purification protocol for all batches. |
| Safety Concerns | Potential presence of N-nitroso impurities. | 1. Request Supplier Information: Inquire with the supplier about their testing for N-nitroso impurities.2. Specialized Analysis: If there are concerns, consider specialized analytical testing for nitrosamines. |
Data Presentation
The following table summarizes the common analytical techniques used to assess the purity of this compound and the types of impurities they can detect.
| Analytical Technique | Detected Impurities | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Unreacted 2-piperidinecarboxylic acid, byproducts, enantiomeric impurity (with a chiral column). | >98% |
| Nuclear Magnetic Resonance (¹H NMR) | Unreacted starting materials, residual solvents, structural integrity. | Conforms to structure |
| Gas Chromatography (GC) | Residual solvents. | Varies by solvent (refer to ICH guidelines) |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of unknown impurities. | Conforms to expected mass |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes) to ensure separation of the main peak from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Purification by Flash Column Chromatography
This protocol is suitable for removing polar impurities like unreacted 2-piperidinecarboxylic acid.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in petroleum ether or hexane. A small amount of acetic acid (0.5-1%) can be added to the eluent to improve the peak shape of the carboxylic acid.[1]
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Adsorb the sample onto a small amount of silica gel and dry it.
-
Prepare a silica gel column packed with the initial eluent mixture (e.g., 10% ethyl acetate in petroleum ether).
-
Load the dried sample onto the top of the column.
-
Elute the column with the mobile phase, gradually increasing the polarity (e.g., from 10% to 50% ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 3: Purification by Recrystallization
This protocol can be effective for removing less soluble or more soluble impurities.
-
Solvent System: A suitable solvent system needs to be determined empirically. A common approach is to dissolve the compound in a hot solvent in which it is sparingly soluble at room temperature (e.g., ethyl acetate) and then add a co-solvent in which it is insoluble (e.g., hexane or petroleum ether) until turbidity is observed.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold co-solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Caption: Workflow for Impurity Identification.
Caption: Troubleshooting Logic for Failed Reactions.
References
Validation & Comparative
A Comparative Guide to the NMR Characterization of N-Boc-2-piperidinecarboxylic Acid
For researchers and professionals in drug development and chemical synthesis, precise analytical characterization of chiral building blocks is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of N-Boc-2-piperidinecarboxylic acid, a crucial intermediate in pharmaceutical and fine chemical synthesis.[1] This document presents experimental data for this compound and compares it with its structural isomers, N-Boc-3-piperidinecarboxylic acid and N-Boc-4-piperidinecarboxylic acid, as well as the closely related N-Boc-L-proline.
Comparison of ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the piperidine ring and the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts and multiplicities of the piperidine protons are influenced by the position of the carboxylic acid group and the conformational rigidity imposed by the Boc group.
Below is a comparative summary of the ¹H NMR data for this compound and its alternatives.
| Compound | Solvent | Chemical Shift (δ) in ppm, Multiplicity, (Coupling Constant J in Hz), Assignment |
| This compound | DMSO-d6 | 12.71 (s, 1H, COOH), 4.61 (d, J=28.8 Hz, 1H, H-2), 3.82 (d, J=12 Hz, 1H, H-6eq), 2.93 (m, 1H, H-6ax), 2.06 (s, 1H), 1.62 (m, 3H), 1.39 (m, 11H, includes Boc) |
| N-Boc-3-piperidinecarboxylic acid | CDCl₃ | 1.46 (s, 9H, C(CH₃)₃), 1.55-1.80 (m, 4H, piperidine-H), 2.50-2.65 (m, 1H, H-3), 3.00-3.20 (m, 2H, piperidine-H), 3.80-3.95 (m, 2H, piperidine-H), 9.80 (br s, 1H, COOH) |
| N-Boc-4-piperidinecarboxylic acid | DMSO-d6 | 12.3 (br s, 1H, COOH), 3.85 (d, 2H), 2.8 (br, 2H), 2.35 (t, 1H), 1.8 (d, 2H), 1.4 (m, 11H, includes Boc)[2] |
| N-Boc-L-proline | CDCl₃ | 1.42 and 1.48 (two s, 9H, Boc), 1.80-2.35 (m, 4H, H-3, H-4), 3.40-3.60 (m, 2H, H-5), 4.20-4.40 (m, 1H, H-2), 10.5 (br s, 1H, COOH) |
Comparison of ¹³C NMR Spectral Data
The ¹³C NMR spectra provide valuable information on the carbon framework of these molecules. The chemical shifts of the piperidine ring carbons, the carboxylic acid carbonyl, and the Boc group carbons are distinct for each isomer.
| Compound | Solvent | Chemical Shift (δ) in ppm, Assignment |
| This compound | CDCl₃ | Data not fully available in CDCl₃. Expected signals around: 175-180 (COOH), 155 (Boc C=O), 80 (Boc C(CH₃)₃), 55-60 (C-2), 40-45 (C-6), 20-30 (C-3, C-4, C-5), 28 (Boc CH₃). |
| N-Boc-3-piperidinecarboxylic acid | CDCl₃ | 28.4 (C(CH₃)₃), 24.8, 26.5 (C-4, C-5), 41.2 (C-3), 43.8, 45.1 (C-2, C-6), 80.5 (C(CH₃)₃), 155.8 (Boc C=O), 178.9 (COOH). |
| N-Boc-4-piperidinecarboxylic acid | CDCl₃ | 28.5 (C(CH₃)₃), 28.8 (C-3, C-5), 41.0 (C-4), 43.5 (C-2, C-6), 79.8 (C(CH₃)₃), 154.8 (Boc C=O), 180.5 (COOH). |
| N-Boc-L-proline | CDCl₃ | 23.8, 24.5 (C-4), 28.5 (C(CH₃)₃), 30.5, 31.5 (C-3), 46.5, 47.2 (C-5), 58.8, 59.5 (C-2), 80.2 (C(CH₃)₃), 154.0, 155.5 (Boc C=O), 178.5, 179.5 (COOH). |
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data for the characterization of N-Boc-protected amino acids.
1. Sample Preparation:
-
Weigh 5-10 mg of the N-Boc-amino acid into a clean, dry vial.
-
Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
3. ¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30 or similar
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Spectral width: appropriate for the chemical shift range of organic molecules (e.g., -2 to 12 ppm).
-
4. ¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zgpg30 or similar with proton decoupling
-
Number of scans: 1024 or more, depending on sample concentration
-
Relaxation delay: 2-5 seconds
-
Spectral width: appropriate for the chemical shift range of organic molecules (e.g., 0 to 220 ppm).
-
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase correction and baseline correction.
-
Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C; DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecular structure. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.
Workflow for NMR Characterization
The following diagram illustrates the general workflow for the NMR characterization of N-Boc-protected amino acids.
Caption: Workflow for NMR characterization of N-Boc-amino acids.
References
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of N-Boc-2-piperidinecarboxylic Acid
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates like N-Boc-2-piperidinecarboxylic acid is a critical determinant of successful synthesis, biological activity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity determination of this compound. This document outlines a recommended HPLC method and compares it with Chiral HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), supported by detailed experimental protocols and comparative data to aid in method selection.
Recommended Analytical Method: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely utilized technique for the purity analysis of a broad range of organic molecules, including N-Boc protected amino acids like this compound. This method effectively separates the target compound from its potential impurities based on their polarity.
Data Presentation: Purity Analysis Comparison
| Analytical Technique | Parameter Measured | Typical Performance for this compound | Advantages | Limitations |
| RP-HPLC | Chemical Purity (%) | >98.5% | High resolution, robust, widely available, quantitative. | May not separate enantiomers, non-volatile buffers can interfere with mass spectrometry. |
| Chiral HPLC | Enantiomeric Purity (% ee) | >99% | Directly separates and quantifies enantiomers. | Requires specialized chiral columns, method development can be complex. |
| GC-MS | Impurity Identification | Qualitative and semi-quantitative | High sensitivity, provides structural information of volatile impurities. | Requires derivatization for non-volatile compounds, potential for thermal degradation. |
| qNMR | Absolute Purity (%) | >99% (with certified standard) | Primary analytical method, no need for specific reference standard of the analyte, provides structural confirmation. | Lower sensitivity than HPLC, requires a certified internal standard, higher instrument cost. |
Experimental Protocols
HPLC Purity Analysis
Objective: To determine the chemical purity of this compound by RP-HPLC with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 0-5 min: 20% B, 5-25 min: 20% to 90% B, 25-30 min: 90% B, 30.1-35 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
Data Analysis: The purity of the sample is determined by calculating the peak area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Chiral HPLC for Enantiomeric Purity
Objective: To determine the enantiomeric purity of this compound.
Instrumentation:
-
HPLC system with UV detector
Chromatographic Conditions:
| Parameter | Condition |
| Chiral Stationary Phase | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm or Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (IPA) with 0.1% TFA (e.g., 90:10 v/v). The ratio can be optimized for baseline separation. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a concentration of approximately 1 mg/mL.
GC-MS for Volatile Impurities
Objective: To identify and semi-quantify volatile impurities.
Derivatization (Silylation): Since this compound is non-volatile, derivatization is required.[][2]
-
Dry a sample of this compound (approx. 1 mg) under vacuum.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.
-
Heat the mixture at 70 °C for 30 minutes.
GC-MS Conditions:
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
Quantitative NMR (qNMR) for Absolute Purity
Objective: To determine the absolute purity of this compound.[3][4][5]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Accurately weigh about 20 mg of this compound and 10 mg of a certified internal standard (e.g., maleic acid) into a vial.
-
Dissolve the mixture in a precise volume of a deuterated solvent (e.g., DMSO-d6) and transfer to an NMR tube.
NMR Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the standard.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their molecular weights and the number of protons contributing to each signal.
Visualizations
Caption: HPLC Analysis Workflow.
References
A Comparative Guide to the Chiral Separation of N-Boc-2-piperidinecarboxylic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of N-Boc-2-piperidinecarboxylic acid, a crucial chiral building block in the synthesis of numerous pharmaceuticals, is a critical quality parameter. The differential pharmacological and toxicological profiles of its enantiomers necessitate robust and efficient methods for their separation and analysis. This guide provides a comprehensive comparison of chromatographic techniques for the chiral resolution of this compound enantiomers, offering detailed experimental protocols and performance data to aid in method selection and development.
Key Separation Platforms: A Comparative Overview
The primary techniques for the chiral separation of this compound are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). The choice between these platforms often depends on the desired scale of separation, required analysis speed, and solvent consumption considerations.
-
High-Performance Liquid Chromatography (HPLC): A well-established and versatile technique, HPLC offers a wide range of commercially available chiral stationary phases (CSPs) and mobile phase options, making it highly adaptable for both analytical and preparative scale separations.
-
Supercritical Fluid Chromatography (SFC): Gaining popularity for its high speed, reduced organic solvent usage, and lower backpressure, SFC is an excellent alternative to normal-phase HPLC.[1] It is particularly advantageous for high-throughput screening and preparative applications where rapid purification is essential.
Chiral Stationary Phases: The Heart of the Separation
The successful chiral resolution of this compound hinges on the selection of an appropriate chiral stationary phase. The most effective CSPs for this class of compounds fall into two main categories: polysaccharide-based and macrocyclic glycopeptide-based selectors.
Polysaccharide-Based CSPs: These are the most widely utilized CSPs for a broad array of chiral molecules.[2] They typically consist of cellulose or amylose derivatives coated or immobilized on a silica support. The separation mechanism relies on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral grooves of the polysaccharide structure.
Macrocyclic Glycopeptide-Based CSPs: These CSPs employ macrocyclic antibiotics, such as vancomycin or teicoplanin, covalently bonded to a silica matrix. They offer a multi-modal separation mechanism that includes hydrogen bonding, ionic interactions, π-π interactions, and inclusion complexing.[2] This versatility makes them particularly effective for polar and ionizable compounds like this compound.
Performance Data: HPLC vs. SFC
The following tables summarize typical performance data for the chiral separation of this compound and its close analogs on different chromatographic systems.
Table 1: Chiral HPLC Separation Data
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Analysis Time (min) | Reference Compound |
| Polysaccharide-Based (e.g., Cellulose tris(3,5-dichlorophenylcarbamate)) | 250 x 4.6 mm, 3 µm | n-Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (90:10:0.1) | 1.0 | UV @ 210 nm | > 2.0 (estimated) | < 15 | (R)-(-)-N-Boc-3-pyrrolidinol[2] |
| Macrocyclic Glycopeptide-Based (e.g., Teicoplanin) | 250 x 4.6 mm, 5 µm | 20 mM Ammonium Acetate (pH 6)/Methanol (90:10) | 1.0 | UV @ 230 nm | > 1.5 (estimated) | < 20 | (R)-(-)-N-Boc-3-pyrrolidinol[2] |
| Crown Ether-Based (e.g., (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid) | - | - | - | - | 2.26 | - | Pipecolic acid 1-naphthylmethyl amide[3] |
Table 2: Chiral SFC Separation Data
| Chiral Stationary Phase | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Back Pressure (bar) | Detection | Resolution (Rs) | Analysis Time (min) | Reference Compound |
| Macrocyclic Glycopeptide-Based (e.g., Teicoplanin) | - | CO₂/Methanol with 0.1-0.5% TFA and/or Triethylamine (TEA) | 4.0 | 100 | UV | Baseline | < 15 (70% < 4 min) | N-protected amino acids[1] |
Experimental Protocols
Below are detailed experimental protocols for the chiral separation of this compound enantiomers using representative HPLC and SFC methods.
Method 1: Chiral HPLC with a Polysaccharide-Based CSP
This method is a robust starting point for the analytical separation of this compound enantiomers.
Instrumentation:
-
HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: Cellulose tris(3,5-dichlorophenylcarbamate) based column (e.g., CHIRALPAK® IC-3), 250 x 4.6 mm, 3 µm.
-
Mobile Phase: Isocratic mixture of n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v). The ratio of n-Hexane to IPA can be optimized to fine-tune retention and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Chiral SFC with a Macrocyclic Glycopeptide-Based CSP
This method is suitable for rapid analytical screening and can be scaled for preparative purification.
Instrumentation:
-
SFC system with a UV detector and back pressure regulator.
Chromatographic Conditions:
-
Chiral Stationary Phase: Teicoplanin-based column (e.g., Astec® CHIROBIOTIC® T), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of supercritical CO₂ and a modifier, typically Methanol. Small amounts of an acidic (e.g., TFA) or basic (e.g., TEA) additive (0.1-0.5%) are often used to improve peak shape and selectivity. A typical starting gradient could be 5% to 40% Methanol in CO₂ over 10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase modifier (e.g., Methanol) to a concentration of approximately 1 mg/mL.
Visualizing the Workflow
To illustrate the logical flow of method selection and execution, the following diagrams outline the experimental workflows.
Caption: Workflow for Chiral HPLC Separation.
Caption: Workflow for Chiral SFC Separation.
Conclusion and Recommendations
Both HPLC and SFC offer effective solutions for the chiral separation of this compound enantiomers.
-
For routine analytical testing and methods where robustness and wide applicability are key , HPLC with a polysaccharide-based CSP is an excellent starting point. These columns are known for their broad enantioselectivity.
-
For high-throughput screening, rapid analysis, and preparative-scale purification , SFC with a macrocyclic glycopeptide-based CSP is highly recommended. The significant reduction in analysis time and solvent consumption makes it a more cost-effective and environmentally friendly option for larger scale work.
Ultimately, the optimal method will depend on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, and the scale of the separation. The protocols and data presented in this guide provide a solid foundation for initiating method development for the chiral separation of this compound and related compounds.
References
- 1. Super/subcritical fluid chromatography chiral separations with macrocyclic glycopeptide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of N-Boc and N-Fmoc-2-piperidinecarboxylic Acid in Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of peptides and complex molecules, the choice of protecting group strategy is a critical determinant of success. When incorporating the non-proteinogenic amino acid 2-piperidinecarboxylic acid (pipecolic acid), the selection between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the piperidine nitrogen dictates the entire synthetic approach. This guide provides an objective, data-driven comparison of N-Boc-2-piperidinecarboxylic acid and N-Fmoc-2-piperidinecarboxylic acid to inform the selection of the optimal building block for your synthetic needs.
Core Chemical Differences and Strategic Implications
The fundamental distinction between the Boc and Fmoc protecting groups lies in their lability under different chemical conditions. The Boc group is acid-labile and is typically removed with acids like trifluoroacetic acid (TFA), while the Fmoc group is base-labile and is cleaved using a secondary amine, most commonly piperidine.[1][2] This orthogonality is the foundation of modern solid-phase peptide synthesis (SPPS), allowing for the selective deprotection of the α-amino group while side-chain protecting groups remain intact.[2][3]
This compound is employed in the traditional Boc/Bzl (benzyl) strategy. This approach is noted for its robustness, particularly in the synthesis of long and hydrophobic sequences that are prone to aggregation.[2][4] The repetitive acidic deprotection steps help to disrupt the formation of secondary structures by protonating the N-terminus, which can improve solvation and coupling efficiency.[2][4] However, the final cleavage of the peptide from the resin and removal of side-chain protecting groups often requires strong, hazardous acids like hydrofluoric acid (HF), necessitating specialized equipment.[1]
N-Fmoc-2-piperidinecarboxylic acid is utilized in the more contemporary Fmoc/tBu (tert-butyl) strategy, which has become the predominant method for SPPS due to its milder reaction conditions.[1][] The orthogonality between the base-labile Fmoc group and the acid-labile tBu-based side-chain protecting groups offers greater versatility and a less harsh synthetic process.[1][3] This makes it particularly suitable for the synthesis of peptides containing sensitive functionalities or post-translational modifications.[1]
Performance Comparison: A Quantitative Perspective
| Parameter | N-Boc Strategy (Boc-Pip-OH) | N-Fmoc Strategy (Fmoc-Pip-OH) | Key Considerations |
| Deprotection Conditions | 25-50% TFA in DCM[1] | 20% Piperidine in DMF[1] | Boc deprotection is harsher and may affect acid-sensitive groups. |
| Coupling Efficiency | Generally high, can be improved with in situ neutralization.[6] | Can be challenging due to the secondary amine nature, may require optimized coupling reagents or double coupling. | Steric hindrance of the piperidine ring can affect coupling kinetics in both strategies. |
| Side Reactions | Less prone to diketopiperazine (DKP) formation.[7] | More susceptible to DKP formation, especially when the piperidine residue is at the C-terminus or penultimate position.[7][8] | DKP formation is a major cause of yield loss in Fmoc-SPPS with proline-like residues.[7] |
| Crude Peptide Purity | 50 - 70% (illustrative for proline-containing peptides)[7] | 60 - 85% (illustrative for proline-containing peptides)[7] | Highly sequence-dependent and influenced by aggregation. |
| Final Purified Peptide Yield | 20 - 40% (illustrative for proline-containing peptides)[7] | 30 - 60% (illustrative for proline-containing peptides)[7] | Fmoc strategy often provides higher yields for routine peptides. |
Key Side Reactions
A critical factor in choosing between the Boc and Fmoc strategies when using 2-piperidinecarboxylic acid is the potential for side reactions, most notably diketopiperazine (DKP) formation.
Diketopiperazine (DKP) Formation: This intramolecular cyclization occurs at the dipeptide stage, where the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[7][8] Peptides containing a C-terminal or penultimate 2-piperidinecarboxylic acid residue are particularly prone to this side reaction under the basic conditions of Fmoc deprotection.[7][8] The Boc strategy, with its acidic deprotection step, results in a protonated N-terminus that is less nucleophilic, thereby significantly reducing the likelihood of DKP formation.[7]
Experimental Protocols
The following are detailed, generalized protocols for the key steps in solid-phase peptide synthesis incorporating N-Boc- and N-Fmoc-2-piperidinecarboxylic acid.
Boc-SPPS Protocol for Incorporating this compound
This protocol outlines a single cycle of amino acid addition using the Boc strategy on a Merrifield resin.
1. Resin Preparation:
-
Swell the Merrifield resin in dichloromethane (DCM) for 1-2 hours in a reaction vessel.[1]
-
Couple the first amino acid to the resin using established methods (e.g., cesium salt method).[4]
2. Boc Deprotection:
-
Wash the resin with DCM (3x).[4]
-
Treat the resin with a solution of 50% TFA in DCM for 1-2 minutes and drain.[1]
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[1]
-
Drain the TFA solution and wash the resin sequentially with DCM (3x), isopropanol (2x), and dimethylformamide (DMF) (3x).[4]
3. Neutralization:
-
Neutralize the resulting N-terminal ammonium salt with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes.[6]
-
Wash the resin with DCM (3x).[6]
4. Coupling of this compound:
-
In a separate vessel, dissolve this compound (3 eq.), HOBt (3 eq.), and HBTU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution for pre-activation.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
Wash the resin with DMF (3x) and DCM (3x).
Fmoc-SPPS Protocol for Incorporating N-Fmoc-2-piperidinecarboxylic Acid
This protocol outlines a single cycle of amino acid addition using the Fmoc strategy on a Wang or Rink Amide resin.
1. Resin Preparation:
-
Swell the appropriate resin in DMF for at least 30 minutes.[1]
2. Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes and drain.[1]
-
Add a fresh 20% piperidine in DMF solution and agitate for 15-20 minutes.[1]
-
Wash the resin thoroughly with DMF (5x).[1]
3. Coupling of N-Fmoc-2-piperidinecarboxylic Acid:
-
In a separate vessel, dissolve N-Fmoc-2-piperidinecarboxylic acid (3-5 eq.) and a coupling reagent such as HATU (2.9-4.5 eq.) in DMF.[8][]
-
Add a base like DIEA or 2,4,6-collidine (6-10 eq.) to the solution and pre-activate for a few minutes.[8]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-4 hours. Longer coupling times may be necessary due to the steric hindrance of the piperidine ring.[]
-
Monitor the coupling reaction. If incomplete, a second coupling may be required.
-
Wash the resin with DMF (3x) and DCM (3x).
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to (R)-N-Boc-2-piperidinecarboxylic Acid and Chiral Building Block Alternatives
For Researchers, Scientists, and Drug Development Professionals
(R)-N-Boc-2-piperidinecarboxylic acid is a valuable chiral building block in medicinal chemistry, prized for its role in the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. Its rigid piperidine scaffold and the presence of both a carboxylic acid and a protected amine provide a versatile platform for introducing stereospecificity and conformational constraint into drug candidates. This guide offers a comparative overview of the key spectroscopic data for (R)-N-Boc-2-piperidinecarboxylic acid against two common alternatives: its regioisomer, N-Boc-4-piperidinecarboxylic acid, and the widely used cyclic amino acid derivative, N-Boc-L-proline. The provided experimental data and protocols will aid researchers in the identification, characterization, and quality assessment of these critical synthetic intermediates.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for (R)-N-Boc-2-piperidinecarboxylic acid and its alternatives. Mass spectrometry data confirms the molecular weight of these compounds, while NMR and IR spectroscopy provide detailed structural information.
Table 1: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| (R)-N-Boc-2-piperidinecarboxylic acid | C₁₁H₁₉NO₄ | 229.27[1] | 229.13140809[1] |
| N-Boc-4-piperidinecarboxylic acid | C₁₁H₁₉NO₄ | 229.27[2][3] | 229.13140809[3] |
| N-Boc-L-proline | C₁₀H₁₇NO₄ | 215.25[4] | 215.11575802[4] |
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| (R)-N-Boc-2-piperidinecarboxylic acid | Due to solubility, data in DMSO-d₆ is often reported: ~4.8 (br s, 1H, COOH), 4.6-4.7 (m, 1H), 3.9-4.0 (m, 1H), 2.8-3.0 (m, 1H), 2.1-2.2 (m, 1H), 1.2-1.7 (m, 5H), 1.4 (s, 9H). |
| N-Boc-4-piperidinecarboxylic acid | ~10.5 (br s, 1H, COOH), 3.9-4.1 (m, 2H), 2.8-3.0 (m, 2H), 2.4-2.6 (m, 1H), 1.8-2.0 (m, 2H), 1.5-1.7 (m, 2H), 1.45 (s, 9H).[2] |
| N-Boc-L-proline | ~10.0 (br s, 1H, COOH), 4.2-4.4 (m, 1H), 3.4-3.6 (m, 2H), 2.1-2.3 (m, 1H), 1.8-2.1 (m, 3H), 1.48 and 1.42 (two singlets for rotamers, 9H). |
Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm |
| (R)-N-Boc-2-piperidinecarboxylic acid | Data in CDCl₃ not readily available. |
| N-Boc-4-piperidinecarboxylic acid | ~179, 155, 80, 43 (br), 41, 28.5, 28.0. |
| N-Boc-L-proline | ~179, 154, 80, 60, 47, 31 (rotamer dependent), 28.5, 24.5 (rotamer dependent). |
Table 4: Infrared (IR) Spectroscopic Data (ATR)
| Compound | Characteristic Absorption Bands (cm⁻¹) |
| (R)-N-Boc-2-piperidinecarboxylic acid | ~2940 (C-H), ~1740 (C=O, carboxylic acid), ~1690 (C=O, carbamate), ~1400, ~1160.[1][5] |
| N-Boc-4-piperidinecarboxylic acid | ~2980 (C-H), ~1710 (C=O, carboxylic acid), ~1685 (C=O, carbamate), ~1420, ~1170.[3] |
| N-Boc-L-proline | ~2980 (C-H), ~1740 (C=O, carboxylic acid), ~1650 (C=O, carbamate), ~1450, ~1160.[6][7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized for small organic molecules and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. For quantitative measurements, an internal standard can be added.
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying gentle pressure with the instrument's anvil.
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Subsequently, record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (0.1%) to promote protonation.
-
Instrument Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Capillary Voltage: 3-4 kV
-
Drying Gas Temperature: 300-350 °C
-
Drying Gas Flow: 5-10 L/min
-
Nebulizer Pressure: 10-20 psi
-
-
Data Acquisition: Acquire mass spectra over a relevant m/z range (e.g., 50-500 amu). The primary ion observed is typically the protonated molecule [M+H]⁺.
Application in Drug Synthesis: The Ropivacaine Pathway
(R)-N-Boc-2-piperidinecarboxylic acid is a key precursor in the synthesis of various pharmaceuticals. A notable example is its utility in the synthesis of the local anesthetic, Ropivacaine. The synthesis begins with the deprotection of the Boc group to yield (R)-pipecolic acid, which then undergoes a series of transformations.
References
- 1. (2R)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid | C11H19NO4 | CID 688618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | C10H17NO4 | CID 85083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. BOC-L-Proline(15761-39-4) IR Spectrum [chemicalbook.com]
A Comparative Guide to the Synthesis of N-Boc-2-piperidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three distinct protocols for the synthesis of N-Boc-2-piperidinecarboxylic acid, a crucial building block in the development of pharmaceuticals and other fine chemicals. The protocols are evaluated based on yield, purity, reaction time, and estimated cost-effectiveness, supported by experimental data from published literature. Detailed methodologies for each protocol are provided to facilitate replication and adaptation in a laboratory setting.
At a Glance: Comparison of Synthesis Protocols
| Parameter | Protocol 1: Direct N-Boc Protection | Protocol 2: Enantioselective Synthesis from L-Glutamic Acid | Protocol 3: Catalytic Dynamic Resolution |
| Starting Material | (D/L/DL)-Piperidine-2-carboxylic acid | L-Glutamic acid | N-Boc-piperidine |
| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O), Sodium Bicarbonate | Thionyl chloride, Boc₂O, NaBH₄, p-Toluenesulfonyl chloride, various amines | sec-Butyllithium (s-BuLi), TMEDA, Chiral Ligand, CO₂ |
| Yield | ~88%[1] | 44-55% (overall)[2] | ~78%[3] |
| Purity (Enantiomeric Excess) | Dependent on starting material | High (enantiomerically pure starting material) | High (98:2 er)[3] |
| Reaction Time | ~24 hours | Multi-day (multiple steps) | ~3 hours for key resolution step |
| Number of Steps | 1 | 5+ | 2 (Deprotonation and Carboxylation) |
| Estimated Cost-Effectiveness | High (for racemic product) | Moderate | Potentially high due to chiral ligand and organolithium reagent |
| Key Advantages | Simple, high yield for racemic or enantiopure product if starting material is pure. | Enantiomerically pure product from a cheap chiral source. | High enantioselectivity from a racemic starting material in a single key step. |
| Key Disadvantages | Requires enantiopure starting material for enantiopure product. | Long multi-step synthesis with moderate overall yield. | Requires specialized and expensive reagents (chiral ligand, organolithium). |
Experimental Protocols
Protocol 1: Direct N-Boc Protection of Piperidine-2-carboxylic Acid
This method is a straightforward and high-yielding procedure for the protection of the secondary amine of piperidine-2-carboxylic acid with a tert-butoxycarbonyl (Boc) group.
Methodology:
To a solution of D-(+)-piperidine-2-carboxylic acid (8.0 g, 0.062 mol) in methanol (400 mL) in a 1000 mL round-bottomed flask, add sodium bicarbonate (26.04 g, 0.310 mol) and di-tert-butyl dicarbonate (14.8 g, 0.068 mol).[1] The resulting mixture is stirred at room temperature for 24 hours.[1] After the reaction is complete, the methanol is removed under reduced pressure. The residue is then dissolved in water and washed three times with diethyl ether to remove any unreacted di-tert-butyl dicarbonate. The aqueous phase is acidified to pH 2 using a saturated potassium bisulfate solution and then extracted three times with dichloromethane. The combined organic layers are washed three times with saturated saline solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a mixture of petroleum ether/ethyl acetate/acetic acid as the eluent to yield the final product as a white solid.[1]
Yield: 12.48 g (87.8%)[1] Purity: Characterized by ¹H-NMR and EI-MS.[1]
Protocol 2: Enantioselective Synthesis from L-Glutamic Acid
This multi-step protocol utilizes the readily available and inexpensive chiral pool starting material, L-glutamic acid, to produce enantiomerically pure N-Boc-piperidine derivatives. The following is a general outline of the key steps.
Methodology:
-
Esterification: L-glutamic acid is converted to its corresponding dimethyl ester in quantitative yield using thionyl chloride in methanol at 0 °C to room temperature for 12 hours.[2]
-
N-Boc Protection: The amino group of the dimethyl ester is protected with a Boc group using di-tert-butyl dicarbonate and triethylamine in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) in dichloromethane, affording the N-Boc protected diester in 92% yield.[2]
-
Reduction: The diester is reduced to the corresponding diol using sodium borohydride in methanol.[2]
-
Ditosylation and Cyclization: The diol is then converted to a ditosylate, which subsequently undergoes intramolecular cyclization with a suitable amine to form the piperidine ring.
-
Carboxylic Acid Formation: The final steps would involve manipulation of the side chain to introduce the carboxylic acid functionality.
Overall Yield: 44-55%[2]
Protocol 3: Catalytic Dynamic Resolution (CDR)
This elegant method allows for the synthesis of enantiomerically enriched this compound from racemic N-Boc-piperidine through a dynamic resolution of a lithiated intermediate.
Methodology:
The catalytic dynamic resolution of rac-2-lithio-N-Boc-piperidine is performed using a chiral ligand in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA).[3] The lithiated intermediate is generated in situ by deprotonation of N-Boc-piperidine with sec-butyllithium. The chiral ligand selectively complexes with one enantiomer of the lithiated species, which is then trapped by an electrophile. In this case, carbon dioxide (CO₂) is used as the electrophile to introduce the carboxylic acid group. A typical procedure involves the deprotonation of N-Boc-piperidine with s-BuLi in the presence of TMEDA at low temperature, followed by the addition of the chiral ligand. After a period of equilibration, the mixture is quenched with gaseous CO₂ to afford N-Boc-(R)-(+)-pipecolic acid.[3]
Yield: 78%[3] Purity (er): 98:2[3]
Synthesis Workflow
The following diagram illustrates the generalized workflows for the three discussed synthesis protocols.
Caption: Comparative workflow of this compound synthesis.
References
- 1. m.indiamart.com [m.indiamart.com]
- 2. TMEDA Price from Supplier Brand Zhongshan Dixin Chemical Co., Ltd. on Chemsrc.com [chemsrc.com]
- 3. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boc Deprotection Strategies for Researchers
In the realm of organic synthesis, particularly in peptide and medicinal chemistry, the tert-butyloxycarbonyl (Boc) protecting group is a vital tool for masking amine functionalities. Its stability across a range of reaction conditions and its susceptibility to cleavage under acidic environments make it a popular choice. However, the selection of an appropriate deprotection method is critical, as it can profoundly influence reaction yield, purity, and the integrity of other functional groups within a molecule. This guide offers an objective comparison of common and alternative Boc deprotection methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic endeavors.
Performance Comparison of Boc Deprotection Methods
The efficacy of various Boc deprotection methods can be evaluated based on several key parameters, including reaction time, temperature, yield, and the harshness of the reagents. While traditional methods employing strong acids like trifluoroacetic acid (TFA) and hydrogen chloride (HCl) are highly efficient, concerns about their corrosiveness and potential for inducing side reactions have spurred the development of milder alternatives.
| Method/Reagent | Typical Conditions | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Trifluoroacetic Acid (TFA) | 20-50% TFA in DCM, 0 °C to RT | 30 min - 4 h | >90 | High efficiency, volatile byproducts for easy removal.[1][2][3] | Harsh acidity can cleave other acid-labile groups; potential for side reactions.[4] |
| Hydrogen Chloride (HCl) | 4M HCl in 1,4-dioxane, RT | 30 min - 2 h | >95 | Fast, highly efficient, often yields crystalline hydrochloride salts.[3][5][6] | Dioxane is a hazardous solvent; corrosive nature. |
| Thermal Deprotection | Methanol or TFE, 230-240 °C (Flow) | ~30 min | 73-93 | Acid-free, suitable for some acid-sensitive substrates.[7][8] | High temperatures can degrade sensitive molecules. |
| Thermal Deprotection | Boiling Water, 100 °C | 10 min - 2 h | Quantitative | Environmentally benign ("green") method.[8] | Limited substrate scope, requires thermal stability. |
| Oxalyl Chloride/Methanol | 3 equiv. (COCl)₂, Methanol, RT | 1 - 4 h | >70 (up to 90) | Mild conditions, tolerates a variety of functional groups.[9][10][11][12] | Reagent is moisture-sensitive and toxic. |
Understanding the Reaction: Mechanism and Workflow
The most prevalent method for Boc deprotection proceeds via an acid-catalyzed mechanism. The process is initiated by the protonation of the carbamate's carbonyl oxygen, which subsequently leads to the fragmentation of the protonated intermediate. This fragmentation yields a stable tert-butyl cation, carbon dioxide, and the free amine.
The selection of a deprotection method is a critical decision in the synthetic workflow, contingent on the substrate's characteristics and the desired experimental conditions.
Experimental Protocols
Detailed methodologies for the principal Boc deprotection techniques are provided below.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is a standard and highly effective procedure for Boc removal in solution-phase synthesis.[1][2]
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
Dissolve the Boc-protected amine in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the stirred solution to the desired concentration (commonly 20-50% v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Protocol 2: Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane
This highly efficient method often results in the precipitation of the deprotected amine as its hydrochloride salt, which can aid in purification.[3][6]
Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask and magnetic stirrer
Procedure:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent (e.g., methanol or DCM) or use it neat.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl).
-
Stir the mixture at room temperature. The reaction is often complete within 30 minutes to 2 hours.
-
Monitor the reaction by TLC or LC-MS. The deprotected amine hydrochloride salt may precipitate during the reaction.
-
If a precipitate forms, collect the solid by filtration and wash with cold diethyl ether.
-
If the product remains in solution, remove the solvent under reduced pressure. The residue can then be triturated with diethyl ether to induce precipitation.
-
Dry the resulting solid under vacuum.
Protocol 3: Mild Deprotection with Oxalyl Chloride in Methanol
This method provides a milder alternative for substrates that are sensitive to strong acids.[9][12]
Materials:
-
Boc-protected amine
-
Oxalyl chloride
-
Methanol
-
Dry 25 mL round-bottom flask and magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve the Boc-protected starting material (e.g., 50 mg) in methanol (3 mL) and stir at room temperature for 5 minutes.
-
Add oxalyl chloride (3 equivalents) to the solution. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1 to 4 hours, depending on the substrate.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is typically concentrated under reduced pressure, and the crude product is purified by standard methods such as chromatography or crystallization.
Mitigating Side Reactions: The Role of Scavengers
A primary challenge in acid-catalyzed Boc deprotection is the formation of the reactive tert-butyl cation.[4][13][14] This electrophile can lead to unwanted side reactions by alkylating nucleophilic residues such as tryptophan, methionine, cysteine, and tyrosine.[13][14] To circumvent this, scavengers are often added to the deprotection cocktail to trap the tert-butyl cation.[4][13][14] Common scavengers include triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[2] The choice of scavenger depends on the specific amino acid composition of the peptide or the nature of the substrate.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Unveiling the Biological Potential: A Comparative Guide to N-Boc-2-piperidinecarboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, N-Boc-2-piperidinecarboxylic acid stands as a versatile scaffold in the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of its derivatives, focusing on their anticancer and antimicrobial properties. By presenting available quantitative data, detailed experimental protocols, and visualizing associated cellular pathways, this document aims to facilitate further research and development in this promising area of medicinal chemistry.
Comparative Biological Activity of this compound Derivatives
The derivatization of this compound, particularly at the carboxylic acid position to form amides and other conjugates, has yielded compounds with a range of biological activities. The following tables summarize the quantitative data from various studies, offering a comparative overview of their potency.
Anticancer Activity
Derivatives of the piperidine scaffold have demonstrated significant cytotoxic effects against various cancer cell lines. While not all studies explicitly detail the synthesis from this compound, the presented data on piperidine amides and related structures provide valuable insights into their potential.
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 11 (Urea derivative) | Caki (Kidney Cancer) | 9.88 | [1] |
| HUVEC (Endothelial) | 179.03 | [1] | |
| Compound B-4 (Chalcone derivative) | MCF-7 (Breast Cancer) | 6.70 ± 1.02 | [2] |
| A549 (Lung Cancer) | 20.49 ± 2.7 | [2] | |
| Lapatinib (Control) | MCF-7 (Breast Cancer) | 9.71 ± 1.12 | [2] |
| A549 (Lung Cancer) | 18.21 ± 3.25 | [2] | |
| Pyridine Derivative 19 | MCF-7 (Breast Cancer) | 21.0 | [3] |
| Doxorubicin (Control) | HCT116 (Colorectal) | 8.0 | [3] |
| MCF-7 (Breast Cancer) | 68.4 | [3] |
Antimicrobial Activity
A study on sulfonyl piperidine carboxamide derivatives synthesized from N-Boc-piperidine-3-carboxylic acid has reported promising antimicrobial activity. Although a detailed data table with specific MIC values was not provided in the abstract, the research indicated "moderate to good activity" against Gram-positive and Gram-negative bacteria, as well as fungi.[4][5] Further investigation into specific derivatives from this class is warranted to quantify their antimicrobial spectrum and potency.
Experimental Protocols
To ensure the reproducibility and validation of the cited biological activities, detailed experimental methodologies are crucial. The following are protocols for the key assays used to evaluate the anticancer and antimicrobial efficacy of this compound derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (derivatives of this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.
-
Solubilization: Add 100 µL of SDS-HCl solution (10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Mix each sample thoroughly and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate with the appropriate broth.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Mechanisms of Action
Understanding the signaling pathways and experimental workflows is essential for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of this compound derivatives.
Caption: Workflow for anticancer activity screening.
Caption: Intrinsic apoptosis pathway activation.
Caption: Workflow for antimicrobial activity screening.
References
cost-benefit analysis of different N-Boc-2-piperidinecarboxylic acid synthesis routes
A comprehensive cost-benefit analysis of the different synthesis routes for N-Boc-2-piperidinecarboxylic acid is crucial for researchers, scientists, and drug development professionals to select the most efficient and economical method for their specific needs. This guide provides a detailed comparison of the most common synthesis strategies, supported by experimental data and protocols.
At a Glance: Comparison of Synthesis Routes
| Feature | Route 1: Boc Protection of 2-Piperidinecarboxylic Acid | Route 2: Catalytic Hydrogenation of Pyridine-2-carboxylic Acid |
| Starting Materials | 2-Piperidinecarboxylic acid, Di-tert-butyl dicarbonate | Pyridine-2-carboxylic acid, Hydrogen gas, Di-tert-butyl dicarbonate |
| Key Reagents | Base (e.g., Sodium bicarbonate) | Catalyst (e.g., Palladium on carbon) |
| Number of Steps | One | Two (Hydrogenation followed by Boc protection) |
| Typical Yield | High (around 88%)[1] | High for hydrogenation (over 85%)[2], followed by a high-yield Boc protection step. |
| Reaction Conditions | Room temperature, atmospheric pressure[1] | Elevated temperature and pressure for hydrogenation (e.g., 90-100 °C, 4-5 MPa)[2] |
| Cost of Starting Materials | Generally higher cost for 2-piperidinecarboxylic acid. | Pyridine-2-carboxylic acid is typically more affordable. |
| Catalyst Cost | Not applicable | Significant, though the catalyst can potentially be recycled. |
| Process Simplicity | Simpler, one-pot reaction. | More complex due to the hydrogenation step requiring specialized equipment. |
| Scalability | Easily scalable. | Readily scalable, common in industrial processes. |
| Waste Products | Salts from neutralization, tert-butanol. | Catalyst for disposal/recycling, salts from Boc protection. |
Cost Analysis of Key Reagents
The following table provides an approximate cost comparison of the key reagents involved in the synthesis routes. Prices can vary significantly based on supplier, purity, and quantity.
| Reagent | Approximate Price (USD) | Notes |
| 2-Piperidinecarboxylic acid | Varies, can be a significant cost driver. | Price is dependent on the enantiomeric purity. |
| Pyridine-2-carboxylic acid | $18.53 for 25g, $179.27 for 1kg[3] | Generally more cost-effective than 2-piperidinecarboxylic acid. |
| Di-tert-butyl dicarbonate | $50.23 for 10g, $1,930.00 for 1kg | A common reagent used in both routes. |
| Palladium on Carbon (5 wt. %) | $191.00 for 10g[4] | Catalyst cost is a key consideration for Route 2. Market price of palladium is a major factor[5]. |
Experimental Protocols
Route 1: Boc Protection of 2-Piperidinecarboxylic Acid
This method involves the direct protection of the amine in 2-piperidinecarboxylic acid using di-tert-butyl dicarbonate.
Procedure:
-
To a solution of D-(+)-2-piperidinecarboxylic acid (8.0 g, 0.062 mol) in methanol (400 mL), add sodium bicarbonate (26.04 g, 0.310 mol) and di-tert-butyl dicarbonate (14.8 g, 0.068 mol).[1]
-
Stir the mixture at room temperature for 24 hours.[1]
-
Remove the methanol by distillation under reduced pressure.[1]
-
Dissolve the residue in water and wash three times with ether.[1]
-
Adjust the pH of the aqueous phase to 2 with a saturated potassium bisulfate solution.[1]
-
Extract the product three times with dichloromethane.[1]
-
Combine the organic phases, wash with saturated saline, and dry over anhydrous sodium sulfate.[1]
-
Concentrate the solution and purify the crude product by silica gel column chromatography to yield the final product.[1]
dot
Caption: Workflow for Route 1: Boc Protection.
Route 2: Catalytic Hydrogenation of Pyridine-2-carboxylic Acid followed by Boc Protection
This two-step route begins with the reduction of pyridine-2-carboxylic acid to 2-piperidinecarboxylic acid, which is then protected.
Step 1: Catalytic Hydrogenation
Procedure:
-
In a hydrogenation vessel, combine pyridine-2-carboxylic acid, water, and palladium on carbon (in a weight ratio of approximately 1:5-8:0.01-0.05).[2]
-
Purge the vessel with nitrogen, then introduce hydrogen gas.[2]
-
Heat the reaction to 90-100 °C under a pressure of 4-5 MPa for 3-4 hours.[2]
-
After the reaction is complete, filter to remove the palladium on carbon catalyst.[2]
-
Remove approximately 50% of the water via distillation under reduced pressure.[2]
-
Cool the solution to 30 °C and add methanol to precipitate the 2-piperidinecarboxylic acid.[2]
-
Further cool to 0 °C and collect the product by centrifugation.[2]
Step 2: Boc Protection
The 2-piperidinecarboxylic acid obtained from Step 1 can then be protected using the protocol described in Route 1.
dot
References
- 1. (R)-(+)-N-Boc-2-piperidinecarboxylic acid | 28697-17-8 [chemicalbook.com]
- 2. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Palladium on carbon Sigma-Aldrich [sigmaaldrich.com]
- 5. 10 Palladium on Carbon Price per kg 2025 [accio.com]
A Comparative Guide to the Applications of N-Boc-2-piperidinecarboxylic Acid in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
N-Boc-2-piperidinecarboxylic acid, a chiral building block, has become an indispensable tool in the synthesis of complex pharmaceutical agents. Its rigid piperidine scaffold and the presence of the versatile Boc protecting group allow for precise stereochemical control and diverse functionalization, making it a favored starting material in drug discovery. This guide provides a comparative analysis of the application of this compound in the synthesis of key therapeutic targets, namely soluble epoxide hydrolase (sEH) inhibitors and pyrazole derivatives. We will explore alternative synthetic strategies, present comparative quantitative data, and provide detailed experimental protocols to inform synthetic route selection.
I. Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs) to their less active dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH has emerged as a promising therapeutic strategy for managing inflammation, hypertension, and pain.[1][2] The piperidine moiety is a common feature in potent sEH inhibitors, and this compound serves as a key starting material for their synthesis.
A. Synthetic Route Utilizing this compound
A common strategy to synthesize piperidine-based sEH inhibitors involves the amide coupling of this compound with a suitable amine, followed by deprotection and further functionalization.
Experimental Workflow:
Caption: General workflow for sEH inhibitor synthesis.
Detailed Experimental Protocol (Amide Coupling and Deprotection):
To a solution of this compound (1.0 eq) in anhydrous DMF, HATU (1.1 eq) and DIPEA (2.5 eq) are added. The mixture is stirred at room temperature for 20 minutes to pre-activate the carboxylic acid. The desired amine (1.1 eq) is then added, and the reaction is stirred for an additional 2-6 hours. Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO3 and brine. The organic layer is dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography. For Boc deprotection, the purified intermediate is dissolved in a 1:1 mixture of DCM and TFA and stirred at room temperature for 1-2 hours. The solvent is then removed under reduced pressure to yield the deprotected amine intermediate.
B. Alternative Synthetic Route: Reductive Amination
An alternative approach to constructing the piperidine core of sEH inhibitors involves the reductive amination of a suitable keto-ester with an amine, followed by cyclization. This method bypasses the use of this compound.
Experimental Workflow:
Caption: Reductive amination approach to piperidines.
Detailed Experimental Protocol (Reductive Amination/Cyclization):
A keto-amine precursor is dissolved in methanol, and a reducing agent such as sodium cyanoborohydride (NaBH3CN) is added. The reaction is stirred at room temperature for several hours. After quenching the reaction, the product is worked up and purified to yield the piperidine ring structure.[3]
C. Performance Comparison
| Parameter | This compound Route | Reductive Amination Route |
| Starting Material | Readily available chiral building block | Requires synthesis of keto-ester precursor |
| Stereocontrol | High, retained from starting material | Can be challenging, may require chiral auxiliaries or catalysts |
| Number of Steps | Generally fewer steps to the core scaffold | Can be multi-step to synthesize the precursor |
| Reported Yields | Amide coupling yields are often high (75-98%)[4][5] | Yields vary depending on the specific substrate and reaction conditions. |
| Versatility | The carboxylic acid handle allows for a wide range of amide couplings. | Versatile for different substitution patterns on the piperidine ring. |
II. Synthesis of Pyrazole Derivatives
Pyrazole-containing compounds are another important class of pharmaceuticals with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. This compound can be utilized to introduce a piperidine moiety onto a pyrazole scaffold, which can significantly modulate the pharmacological properties of the final compound.
A. Synthetic Route Utilizing this compound
This approach typically involves the initial synthesis of a pyrazole core, followed by coupling with a derivative of this compound.
Experimental Workflow:
Caption: Synthesis of piperidinyl-pyrazoles.
Detailed Experimental Protocol (Knorr Pyrazole Synthesis and Coupling):
A common method for pyrazole synthesis is the Knorr cyclocondensation. A 1,3-dicarbonyl compound is reacted with a hydrazine derivative in a suitable solvent, often with acid catalysis. For example, acetylacetone (1.05 eq) is added dropwise to a stirring solution of a hydrazine (1.0 eq) in ethanol. The mixture is refluxed for 4-6 hours. After cooling, the solvent is removed, and the crude pyrazole is purified.[6] The resulting pyrazole can then be functionalized and coupled with a derivative of this compound.
B. Alternative Synthetic Route: 1,3-Dipolar Cycloaddition
A powerful alternative for constructing the pyrazole ring is the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne. This method offers high regioselectivity.
Detailed Experimental Protocol (1,3-Dipolar Cycloaddition):
A hydrazonyl chloride (1.0 eq) and an alkyne (1.0 eq) are dissolved in a dry solvent such as chloroform. Triethylamine (1.1 eq) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.
C. Performance Comparison
| Parameter | Knorr Pyrazole Synthesis | 1,3-Dipolar Cycloaddition |
| Starting Materials | Readily available 1,3-dicarbonyls and hydrazines | Requires synthesis of nitrile imine precursors and alkynes |
| Regioselectivity | Can lead to mixtures of regioisomers with unsymmetrical dicarbonyls | Generally high regioselectivity |
| Reaction Conditions | Often requires heating | Can often be performed at room temperature |
| Reported Yields | Good to excellent (often >75%)[7] | Good to excellent (up to 95%) |
| Substrate Scope | Broad scope | Wide range of alkynes and nitrile imines can be used |
III. Signaling Pathway
Soluble Epoxide Hydrolase (sEH) Signaling Pathway
The therapeutic effect of sEH inhibitors is derived from their modulation of the arachidonic acid cascade. By inhibiting sEH, the levels of beneficial EETs are increased, leading to anti-inflammatory and vasodilatory effects.
Caption: Inhibition of the sEH signaling pathway.
Conclusion
This compound is a highly valuable and versatile chiral building block in pharmaceutical synthesis. Its use in the construction of sEH inhibitors and pyrazole derivatives offers significant advantages in terms of stereocontrol and synthetic efficiency. While alternative synthetic routes exist for the construction of the core piperidine and pyrazole scaffolds, the choice of the optimal synthetic strategy will depend on factors such as the availability of starting materials, desired stereochemistry, and the overall complexity of the target molecule. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their drug discovery and development programs.
References
- 1. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasp-pain.org [iasp-pain.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N-Boc-2-piperidinecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals
An Essential Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling and Disposal of N-Boc-2-piperidinecarboxylic Acid.
This document provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are based on established safety data sheets (SDSs), United States Environmental Protection Agency (EPA) guidelines under the Resource Conservation and Recovery Act (RCRA), and standard laboratory safety practices.
Immediate Safety and Hazard Identification
This compound is a chemical compound commonly used in peptide synthesis and other organic chemistry applications. While not acutely toxic, it presents several hazards that necessitate careful handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Skin Irritation | Causes skin irritation upon contact. | Nitrile gloves, lab coat. |
| Eye Irritation | Causes serious eye irritation. | Safety glasses with side shields or goggles. |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust. | Use in a well-ventilated area or chemical fume hood. For dusty conditions, a NIOSH-approved N95 dust mask is recommended. |
Environmental Impact and Ecotoxicity
Currently, there is limited publicly available data on the specific aquatic toxicity and long-term environmental fate of this compound. However, as a matter of best practice and to prevent potential environmental harm, this chemical should not be disposed of down the drain or in regular trash.[1] Uncontrolled release into the environment should be avoided.
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by hazardous waste regulations. The following protocol outlines the necessary steps from waste generation to final disposal.
Experimental Protocol: Waste Handling and Disposal
-
Hazardous Waste Determination:
-
Under the EPA's Resource Conservation and Recovery Act (RCRA), the waste generator is responsible for determining if a chemical waste is hazardous.[2][3]
-
This compound, as a carboxylic acid, is likely to be classified as a corrosive hazardous waste if its pH is less than or equal to 2.[4] This would assign it the RCRA waste code D002 .
-
It is the responsibility of the generating laboratory's Environmental Health and Safety (EHS) department or a trained professional to make the final hazardous waste determination.[5]
-
-
Waste Minimization:
-
Before beginning experimental work, plan to use the minimum amount of this compound necessary for the procedure to reduce the volume of waste generated.[6]
-
Check institutional chemical inventories to see if surplus material can be shared with other researchers.
-
-
Waste Segregation and Collection:
-
Solid Waste:
-
Collect solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weigh boats), in a designated, compatible waste container.
-
Do not mix this waste with non-hazardous trash.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a separate, leak-proof container made of compatible material (e.g., polyethylene).
-
Do not mix this waste with other solvent waste streams unless explicitly permitted by your institution's EHS department. As a carboxylic acid, it is incompatible with bases and strong oxidizing agents.[7]
-
-
Segregation of Incompatible Chemicals:
Incompatible with this compound Rationale Strong Bases (e.g., sodium hydroxide) Exothermic reaction, potential for violent reaction. Strong Oxidizing Agents (e.g., potassium permanganate) Potential for vigorous, exothermic reaction. | Strong Acids | While it is an acid, mixing with stronger acids could lead to unexpected reactions or increased corrosivity. |
-
-
Waste Container Selection and Labeling:
-
Use a container that is in good condition, compatible with the chemical waste, and has a secure, tight-fitting lid.[8] The original product container is often a suitable choice for waste accumulation.
-
Label the waste container clearly with the words "HAZARDOUS WASTE ".[6]
-
The label must also include:
-
The full chemical name: "this compound" (no abbreviations).
-
The date when waste was first added to the container.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
An indication of the hazards (e.g., "Corrosive," "Irritant").
-
-
-
Waste Storage in the Laboratory:
-
Store the hazardous waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[6]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure the container is kept closed except when adding waste.
-
Store the container in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
-
-
Arranging for Disposal:
-
Once the waste container is full or is no longer needed, contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.
-
Do not allow the accumulated waste to exceed 55 gallons in the SAA.[6]
-
Your EHS department will then transport the waste to a central accumulation area before it is picked up by a licensed hazardous waste disposal company.
-
Regulatory Framework
The disposal of this compound is primarily regulated by the EPA under RCRA. Individual states may have more stringent regulations.
Summary of Applicable Regulations
| Regulation | Issuing Body | Key Requirements |
| Resource Conservation and Recovery Act (RCRA) | U.S. Environmental Protection Agency (EPA) | Establishes the "cradle-to-grave" framework for hazardous waste management, including identification, generation, transportation, and disposal.[2] |
| 40 CFR Part 262 | U.S. Environmental Protection Agency (EPA) | Outlines the standards applicable to generators of hazardous waste, including hazardous waste determination, labeling, and accumulation. |
| State and Local Regulations | State Environmental Protection Agencies and Local Authorities | May have more stringent requirements for hazardous waste management than federal regulations. Always consult your local EHS department. |
Diagrams
Disposal Workflow for this compound
Caption: Workflow for the proper disposal of this compound.
Logical Relationships in Waste Management Decision Making
Caption: Decision-making process for chemical waste management.
References
- 1. fishersci.com [fishersci.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. in.gov [in.gov]
- 4. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 5. epa.gov [epa.gov]
- 6. odu.edu [odu.edu]
- 7. fishersci.com [fishersci.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling N-Boc-2-piperidinecarboxylic acid
Essential Safety and Handling Guide for N-Boc-2-piperidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential to ensure a safe laboratory environment.
Hazard and Safety Summary
This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1][2][3] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure safety.
Table 1: Hazard Identification and Precautionary Statements
| Hazard Class | Hazard Statement | Signal Word | Precautionary Statements |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[1][2][3] | Warning | P264: Wash hands and exposed skin thoroughly after handling.[1][2][3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1][2][3] |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation.[1][2][3] | Warning | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure, Category 3), Respiratory System | H335: May cause respiratory irritation.[1][2][3] | Warning | P261: Avoid breathing dust.[1][2][3] P271: Use only outdoors or in a well-ventilated area.[1][2][3] |
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting ANSI Z87.1 standards are required.[4] A face shield should be worn over safety glasses when there is a significant risk of dust generation.[4] |
| Skin Protection | A chemical-resistant lab coat must be worn and fully buttoned.[4] Chemical-resistant gloves (e.g., disposable nitrile gloves) are required and should be inspected before use and changed immediately upon contamination.[4] Fully enclosed shoes made of a chemical-resistant material are mandatory.[4] |
| Respiratory Protection | All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[4][5] If engineering controls are insufficient, a NIOSH-approved N95 dust mask or higher-level respirator is required.[1][2][3] |
Operational and Disposal Plans
Experimental Protocol: Safe Handling of this compound
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control dust.[5]
-
Ventilation: Ensure the chemical fume hood is functioning correctly before starting any work.
-
Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, glassware) and labeled waste containers before handling the chemical.[4]
2. Donning PPE:
-
Put on all required PPE as detailed in Table 2. Ensure gloves are intact and fit properly.
3. Handling the Compound:
-
Weighing: Carefully weigh the powdered compound on a weigh boat or paper inside the fume hood to contain any dust.[6]
-
Transferring: When transferring the powder, do so slowly and carefully to minimize dust generation. Use a spatula or other appropriate tool.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly. Always add acid to water, not the reverse, to prevent splashing.[7]
4. Post-Handling Procedures:
-
Decontamination: Clean any contaminated surfaces and equipment thoroughly.[4]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]
Experimental Protocol: Spill Cleanup
1. Immediate Response:
-
Alert all personnel in the immediate area and evacuate if necessary.
-
If the spill is large or in a poorly ventilated area, contact your institution's environmental health and safety (EHS) office.
2. For Minor Spills of Solid Material:
-
Ensure proper PPE is worn before attempting to clean the spill.
-
Containment: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent the dust from becoming airborne.[8]
-
Cleanup: Carefully sweep or scoop the spilled material and absorbent into a designated, labeled hazardous waste container.[9] Avoid creating dust.
-
Decontamination: Clean the spill area with a damp cloth or paper towel. Dispose of the cleaning materials in the hazardous waste container.[9]
Disposal Plan
1. Waste Segregation and Collection:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[4][10]
-
Unused Product: Unused or unwanted this compound should be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
2. Disposal Procedures:
-
All waste must be disposed of in accordance with federal, state, and local environmental regulations.[10]
-
Contact your institution's EHS office or a licensed professional waste disposal service for guidance on the proper disposal of this material.[7]
-
Do not dispose of this compound down the drain or in the regular trash.[10]
Visual Workflow for Handling this compound
References
- 1. westlab.com [westlab.com]
- 2. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 3. ccny.cuny.edu [ccny.cuny.edu]
- 4. cmich.edu [cmich.edu]
- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. Lab Safety Manual: Working with Hazardous Materials | Hampshire College [hampshire.edu]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. ehs.utk.edu [ehs.utk.edu]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
